(E)-(3-chloroprop-1-enyl)-4-bromobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-[(E)-3-chloroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYBPNFKLPDFBX-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546650 | |
| Record name | 1-Bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104293-07-4 | |
| Record name | 1-Bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-(3-chloroprop-1-enyl)-4-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of (E)-(3-chloroprop-1-enyl)-4-bromobenzene
An In-depth Technical Guide to the Synthesis and Characterization of (E)-(3-chloroprop-1-enyl)-4-bromobenzene
This document provides a comprehensive technical guide for the synthesis and characterization of the target compound, this compound. Designed for researchers and professionals in organic synthesis and drug development, this guide emphasizes the rationale behind methodological choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. We will explore an efficient palladium-catalyzed synthesis, detail the rigorous characterization required for structural verification, and provide actionable, field-tested protocols.
Strategic Approach: Retrosynthetic Analysis
The design of a synthetic route begins with a retrosynthetic analysis to identify robust and reliable bond-forming reactions. For our target, this compound, the most logical disconnection is at the C-C bond between the aromatic ring and the propenyl chain. This disconnection points toward a cross-coupling strategy.
Caption: Retrosynthetic analysis of the target compound.
This analysis suggests that a palladium-catalyzed reaction, specifically the Mizoroki-Heck reaction, is an ideal choice. The Heck reaction couples an organohalide with an alkene and is renowned for its reliability and stereoselectivity, typically favoring the formation of the E (trans) isomer.[1][2] This method is chosen over alternatives like the Wittig reaction for its operational simplicity and high functional group tolerance under relatively mild conditions.
Synthesis via the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction provides a direct and efficient pathway to our target by coupling a dihalobenzene, 1-bromo-4-iodobenzene, with 3-chloropropene. We select 1-bromo-4-iodobenzene as the aryl halide because the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond, allowing for selective coupling.[1]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.[3][4][5]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-iodide bond, the most labile site, forming an organopalladium(II) complex. This is typically the rate-determining step.[1]
-
Coordination & Migratory Insertion : The alkene (3-chloropropene) coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond.
-
β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the palladium is eliminated in a syn fashion. This step forms the new alkene C=C double bond and is responsible for the predominant formation of the E-isomer, which is thermodynamically more stable.[1]
-
Reductive Elimination : The resulting hydrido-palladium(II) species is unstable. In the presence of a base (e.g., triethylamine), it undergoes reductive elimination to regenerate the active Pd(0) catalyst, which re-enters the cycle.
Detailed Experimental Protocol
This protocol is a self-validating system; adherence to these steps, coupled with the subsequent characterization, will ensure the successful synthesis of the target compound.
Materials & Equipment:
-
1-bromo-4-iodobenzene
-
3-chloropropene (allyl chloride)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard reflux apparatus with magnetic stirring
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation : In a dry 100 mL round-bottom flask under an inert atmosphere, add 1-bromo-4-iodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent and Reagent Addition : Add anhydrous DMF (approx. 20 mL) to dissolve the solids. Stir the mixture for 10 minutes. Subsequently, add freshly distilled triethylamine (2.0 eq) followed by 3-chloropropene (1.5 eq) via syringe.
-
Reaction : Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After completion, cool the mixture to room temperature. Pour the contents into a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.
-
Extraction : Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Washing : Wash the combined organic phase with saturated aqueous NaCl (brine), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Safety and Handling
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents : DMF is a reproductive hazard and can be absorbed through the skin. Triethylamine is corrosive and flammable. Both must be handled with care in a fume hood.
-
Reagents : 3-chloropropene is a lachrymator and is flammable. 1-bromo-4-iodobenzene is an irritant. Avoid inhalation and skin contact.[6][7]
Characterization and Structural Elucidation
Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized this compound. The following workflow outlines the analytical process.
Caption: Workflow for product characterization and validation.
Spectroscopic Data Summary
The expected data from various analytical techniques are summarized below.
| Technique | Expected Observations | Inference |
| ¹H NMR | Doublet of doublets for vinylic protons with large coupling constant (J ≈ 15 Hz). Aromatic protons in the 7.2-7.5 ppm range. Doublet for the -CH₂Cl group around 4.2 ppm. | Confirms the presence of the propenyl chain and its E-stereochemistry. Verifies the 1,4-disubstituted aromatic ring. |
| ¹³C NMR | 6 unique aromatic carbon signals. 3 unique aliphatic carbon signals (2 vinylic, 1 methylene). | Confirms the carbon skeleton and the number of unique carbon environments. |
| Mass Spec. | Molecular ion peak cluster showing the characteristic isotopic pattern for one Br and one Cl atom (M, M+2, M+4). | Confirms molecular formula (C₉H₈BrCl) and elemental composition.[8] |
| IR Spec. | C=C stretch (alkene) ~1650 cm⁻¹, C=C stretch (aromatic) ~1600, 1480 cm⁻¹. C-H out-of-plane bend (trans-alkene) ~965 cm⁻¹. C-Br and C-Cl stretches in the fingerprint region. | Confirms functional groups and trans-alkene configuration. |
Detailed Analysis
-
¹H NMR Spectroscopy : The key diagnostic feature is the coupling constant between the two vinylic protons. A value of approximately 15-16 Hz is definitive proof of the E (trans) configuration. The aromatic region will likely show two doublets, characteristic of a 1,4-disubstituted benzene ring. The methylene protons adjacent to the chlorine will appear as a doublet, coupled to the adjacent vinylic proton.
-
Mass Spectrometry : Due to the natural isotopic abundances of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl), the molecular ion will appear as a cluster of peaks. The primary peaks will be at m/z values corresponding to [C₉H₈⁷⁹Br³⁵Cl]⁺ (M), [C₉H₈⁸¹Br³⁵Cl]⁺ and [C₉H₈⁷⁹Br³⁷Cl]⁺ (M+2), and [C₉H₈⁸¹Br³⁷Cl]⁺ (M+4). This unique pattern is a powerful confirmation of the elemental composition.
-
Infrared Spectroscopy : The presence of a strong absorption band around 965 cm⁻¹ is highly indicative of the out-of-plane C-H bending vibration of a trans-disubstituted alkene, corroborating the NMR data.
References
- J&K Scientific LLC. (2021, February 17). Heck Reaction.
- Alfa Chemistry. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Heck reaction.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Royal Society of Chemistry. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- PubChemLite. (n.d.). This compound.
- Sigma-Aldrich. (2025, August 12).
- Fisher Scientific. (2010, November 10).
- Fisher Scientific. (2009, September 22).
- Sigma-Aldrich. (2025, May 6).
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- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
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Physical and chemical properties of (E)-(3-chloroprop-1-enyl)-4-bromobenzene
An In-Depth Technical Guide to (E)-(3-chloroprop-1-enyl)-4-bromobenzene
Introduction
This compound is a halogenated aromatic compound featuring a unique combination of reactive functional groups. As a substituted styrene, it possesses an aryl bromide, an E-configured double bond, and an allylic chloride. This trifunctional architecture makes it a highly versatile, yet sparsely documented, building block for organic synthesis. For researchers in materials science and drug discovery, the strategic placement of these groups offers multiple, orthogonal handles for molecular elaboration. The aryl bromide is a canonical participant in transition-metal-catalyzed cross-coupling reactions, the alkene is amenable to a variety of addition and transformation reactions, and the allylic chloride provides a reactive site for nucleophilic substitution.
This guide serves as a comprehensive technical resource for scientists and researchers. It consolidates predicted data with established chemical principles and proven experimental methodologies drawn from analogous systems. The objective is to provide a robust framework for the synthesis, characterization, and safe handling of this compound, thereby enabling its effective utilization in complex synthetic campaigns and drug development programs.
Nomenclature and Molecular Structure
Chemical Identifiers
A clear identification of a chemical entity is paramount for accurate research and communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-4-[(E)-3-chloroprop-1-enyl]benzene | PubChemLite[1] |
| Molecular Formula | C₉H₈BrCl | PubChemLite[1] |
| Molecular Weight | 231.52 g/mol | PubChemLite[1] |
| Canonical SMILES | C1=CC(=CC=C1C=CCl)Br | PubChemLite[1] |
| InChI | InChI=1S/C9H8BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7H2/b2-1+ | PubChemLite[1] |
| InChIKey | MWYBPNFKLPDFBX-OWOJBTEDSA-N | PubChemLite[1] |
Molecular Structure
The molecule's structure is defined by a 4-bromophenyl group attached to a 3-chloroprop-1-enyl side chain. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the aromatic ring and the chloromethyl group are on opposite sides (trans configuration). This geometry is critical as it influences the molecule's packing in the solid state and its interaction with biological targets or catalysts.
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis starts from commercially available 4-bromobenzaldehyde and diethyl (2-chloroethyl)phosphonate. The phosphonate is first deprotonated with a strong base, such as sodium hydride, to generate a stabilized carbanion (a phosphonate ylide). This nucleophilic species then attacks the carbonyl carbon of 4-bromobenzaldehyde. The resulting intermediate undergoes elimination of diethyl phosphate to yield the target alkene with high (E)-selectivity. The choice of the HWE reagent is causal; its steric profile and the thermodynamic stability of the (E)-product drive the reaction's stereochemical outcome.
Diagram: Horner-Wadsworth-Emmons Synthetic Pathway
Caption: Proposed Horner-Wadsworth-Emmons synthesis route.
Detailed Experimental Protocol
This protocol is a representative procedure based on analogous reactions and should be optimized.
-
Preparation of the Ylide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl (2-chloroethyl)phosphonate (1.1 eq.) in anhydrous THF dropwise to the NaH suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is typically accompanied by the cessation of hydrogen gas evolution.
-
Olefination Reaction: Cool the ylide solution back to 0 °C. Add a solution of 4-bromobenzaldehyde (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes), is typically effective for separating the nonpolar product from polar impurities and any remaining starting materials. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed in vacuo.
Physical Properties
Experimental data for the physical properties of this specific compound are not available. The following table summarizes calculated properties and expected characteristics based on its structure and analogs.
| Property | Value / Expected Appearance | Source / Justification |
| Molecular Formula | C₉H₈BrCl | PubChemLite[1] |
| Molecular Weight | 231.52 g/mol | PubChemLite[1] |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar substituted styrenes[2]. |
| XlogP3 | 3.6 | A calculated measure of lipophilicity.[1] |
| Boiling Point | Not determined | Expected to be high (>250 °C) due to molecular weight and polarity; distillation should be performed under high vacuum. |
| Melting Point | Not determined | Likely low, may exist as an oil at room temperature. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc, hexanes). | Typical for non-polar organic compounds. |
Chemical Properties and Reactivity
The molecule's synthetic utility stems from its three distinct reactive sites, which can often be addressed with orthogonal reaction conditions.
Reactivity of the Alkene Moiety
The electron-rich double bond is susceptible to electrophilic addition reactions. This includes hydrogenation to the corresponding saturated propyl chain, halogenation (e.g., with Br₂), and hydrohalogenation. It can also participate in reactions like epoxidation or dihydroxylation.
Reactivity of the Allylic Chloride
The C-Cl bond is at an allylic position, making it an excellent electrophilic site for nucleophilic substitution (Sₙ1 or Sₙ2 type reactions). It can react with a wide range of nucleophiles, such as amines, azides, cyanides, and alkoxides, to introduce new functional groups. This reactivity is a key feature for appending the molecule to other scaffolds.
Reactivity of the Aryl Bromide
The C-Br bond on the aromatic ring is a prime handle for modern synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions.[3] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of drug development.[4][5]
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes to extend the conjugated system.
-
Sonogashira Coupling: Reaction with terminal alkynes to install an alkyne group.
-
Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.
Diagram: Key Reactivity Sites
Caption: The three principal reactive centers of the molecule.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the analysis of closely related structures and fundamental spectroscopic principles.[2][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be highly informative.
-
Aromatic Region (δ ≈ 7.2-7.6 ppm): The 4-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the bromine will be downfield compared to those ortho to the alkenyl group.
-
Vinylic Region (δ ≈ 6.2-6.8 ppm): Two signals are expected. The proton alpha to the aromatic ring will appear as a doublet. The proton beta to the ring will be a doublet of triplets, coupled to both the other vinylic proton and the allylic CH₂ group. The coupling constant (J) between the two vinylic protons is expected to be large (~15-16 Hz), confirming the (E)-stereochemistry.
-
Allylic Region (δ ≈ 4.2 ppm): The chloromethyl protons (-CH₂Cl) will appear as a doublet, coupled to the adjacent vinylic proton.
-
-
¹³C NMR:
-
Aromatic Carbons (δ ≈ 120-138 ppm): Four signals are expected for the aromatic carbons. The carbon bearing the bromine (C-Br) will be shifted upfield relative to the others due to the heavy atom effect.
-
Vinylic Carbons (δ ≈ 125-135 ppm): Two distinct signals for the alkene carbons.
-
Aliphatic Carbon (δ ≈ 45 ppm): One signal for the chloromethyl carbon (-CH₂Cl).
-
Mass Spectrometry (MS)
The mass spectrum will be uniquely identifiable due to the presence of both bromine and chlorine.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in a roughly 1:1 ratio. Chlorine has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio. The molecular ion peak (M⁺) will therefore appear as a cluster of peaks at M, M+2, and M+4, with a characteristic intensity ratio, providing unambiguous confirmation of the elemental composition.
-
Predicted Data: The predicted m/z for the [M+H]⁺ adduct is 230.95706.[1]
Infrared (IR) Spectroscopy
-
C-H stretch (aromatic & vinylic): ~3000-3100 cm⁻¹
-
C=C stretch (alkene): ~1600-1650 cm⁻¹
-
C=C stretch (aromatic): ~1475-1580 cm⁻¹
-
(E)-alkene C-H bend (out-of-plane): Strong peak at ~960-970 cm⁻¹
-
C-Br stretch: ~500-600 cm⁻¹
-
C-Cl stretch: ~600-800 cm⁻¹
Table: Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value |
| ¹H NMR | Aromatic Protons | δ 7.2-7.6 ppm (2H, d), (2H, d) |
| Vinylic Protons | δ 6.2-6.8 ppm (2H, m, J ≈ 15-16 Hz) | |
| Allylic Protons | δ 4.2 ppm (2H, d) | |
| ¹³C NMR | Aromatic Carbons | δ 120-138 ppm (4 signals) |
| Vinylic Carbons | δ 125-135 ppm (2 signals) | |
| Allylic Carbon | δ ~45 ppm (1 signal) | |
| IR | (E)-alkene C-H bend | ~965 cm⁻¹ (strong) |
| MS | [M+H]⁺ (monoisotopic) | m/z = 230.9571 |
Diagram: General Analytical Workflow
Caption: Standard workflow for purification and characterization.
Applications in Research and Development
Utility as a Synthetic Building Block
The true value of this compound lies in its capacity for sequential, controlled functionalization. A researcher could first use the allylic chloride for nucleophilic substitution, then employ the aryl bromide in a cross-coupling reaction, and finally modify the alkene. This stepwise approach allows for the efficient construction of complex molecular architectures from a single, versatile starting material.
Relevance in Medicinal Chemistry and Drug Design
In drug development, the ability to rapidly generate a library of related compounds (analogs) is crucial for structure-activity relationship (SAR) studies. The aryl bromide functionality is particularly well-suited for this purpose.[4] By using various boronic acids in Suzuki coupling reactions, for instance, a diverse array of biaryl structures can be synthesized. Introducing bromine into a potential drug molecule can also favorably alter its metabolic profile, increase therapeutic activity, or enhance binding interactions through halogen bonding.[5][8] This compound is therefore an excellent starting point for a discovery program aimed at producing novel therapeutic agents.
Safety and Handling
No specific toxicological data exists for this compound. Therefore, it must be handled with care, assuming it is hazardous. The safety assessment is based on structurally related compounds like bromobenzene, cinnamyl chloride, and other halogenated hydrocarbons.[9][10][11]
Hazard Assessment
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[9][10] Vapors are likely to be irritating to the mucous membranes.
-
Skin Contact: May be harmful if absorbed through the skin and is expected to cause skin irritation.[9] Halogenated organic compounds can be defatting to the skin.
-
Eye Contact: Expected to cause eye irritation, potentially severe.[11]
-
Ingestion: May be harmful if swallowed.[9]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. For procedures with a risk of splashing, a face shield is recommended.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or the environment.
References
Click to expand
- G. K. Hamer, I. R. Peat, and W. F. Reynolds. (1965). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry, 43(2), 510-520.
- W. F. Reynolds and G. K. Hamer. (1962). ULTRAVIOLET SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry, 40(6), 1255-1257.
- G. K. Hamer, I. R. Peat, and W. F. Reynolds. (1973). Investigations of Substituent Effects by Nuclear Magnetic Resonance Spectroscopy and All-valence Electron Molecular Orbital Calculations. Canadian Journal of Chemistry, 51(6), 897-914.
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Hirac, Y., et al. (n.d.). Living Anionic Polymerization of 4-Halostyrenes. ResearchGate. [Link]
- C. G. Overberger and J. H. Saunders. (1944). Preparation of Substituted Styrenes. Journal of the American Chemical Society, 66(8), 1423-1423.
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S. R. K. Sirivolu, et al. (2017). One-Pot Synthesis of α-Alkyl Styrene Derivatives. National Institutes of Health (NIH). [Link]
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Supporting Information for a scientific article. The Royal Society of Chemistry. (n.d.). [Link]
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Y. Hirac, et al. (2021). Living Anionic Polymerization of 4-Halostyrenes. Macromolecules, 54(3), 1369-1378. [Link]
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This compound. PubChemLite. (n.d.). [Link]
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S. Das, et al. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances, 14(20), 14066-14092. [Link]
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P. Wlodarczyk, et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93. [Link]
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Pharmaceuticals. BSEF. (n.d.). [Link]
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P. Wlodarczyk, et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(2). [Link]
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(E)-1-(3-bromoprop-1-en-1-yl)-4-chlorobenzene. Chemsrc. (2024). [Link]
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1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene. PubChem. (n.d.). [Link]
-
The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. (2024). [Link]
-
Cinnamyl bromide. PubChem. (n.d.). [Link]
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Cinnamyl chloride. PubChem. (n.d.). [Link]
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Palladium-phosphine-complex-catalyzed reaction of organolithium compounds and alkenyl halides. Organic Syntheses. (n.d.). [Link]
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(E)-(3-chloroprop-1-enyl)-4-bromobenzene CAS number and molecular weight
This guide provides a comprehensive technical overview of (E)-(3-chloroprop-1-enyl)-4-bromobenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and characterization.
Core Compound Identification and Properties
This compound is a substituted aromatic hydrocarbon featuring a brominated phenyl ring attached to a chlorinated propenyl side chain with a specific trans (E) stereochemistry across the double bond.
Table 1: Key Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene | PubChem[1] |
| CAS Number | 42432-30-4 | PubChemLite[2] |
| Molecular Formula | C₉H₈BrCl | PubChem[1] |
| Molecular Weight | 231.52 g/mol | Calculated |
| Monoisotopic Mass | 229.94978 Da | PubChemLite[2][3][4][5] |
| SMILES | C1=CC(=CC=C1/C=C/CCl)Br | PubChem[1] |
| InChI | InChI=1S/C9H8BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7H2/b2-1+ | PubChem[1] |
| InChIKey | MWYBPNFKLPDFBX-OWOJBTEDSA-N | PubChem[1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through the transformation of a corresponding cinnamaldehyde derivative. A general and effective method involves the conversion of the aldehyde to the corresponding allyl bromide, which can then be subjected to further modifications if necessary.
Synthetic Pathway Overview
A plausible synthetic route starts from 4-bromocinnamaldehyde. The key transformation is the conversion of the aldehyde functional group to a 3-chloroprop-1-enyl group while maintaining the E-stereochemistry of the double bond.
Caption: Synthetic overview for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on analogous syntheses of similar compounds.
Step 1: Reduction of 4-bromocinnamaldehyde to 4-bromocinnamyl alcohol
-
In a round-bottom flask, dissolve 4-bromocinnamaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C. The causality for this controlled addition is to manage the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromocinnamyl alcohol.
Step 2: Conversion of 4-bromocinnamyl alcohol to this compound
-
In a well-ventilated fume hood, dissolve the crude 4-bromocinnamyl alcohol (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred solution. The use of thionyl chloride is advantageous as it produces gaseous byproducts (SO₂ and HCl), which simplifies the purification process.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
The structure and stereochemistry of this compound can be unequivocally confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic and vinylic protons. The large coupling constant (J) between the vinylic protons is indicative of the E (trans) configuration.
Table 2: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (2H, ortho to Br) | ~7.45 | d | ~8.5 |
| Aromatic (2H, ortho to propenyl) | ~7.25 | d | ~8.5 |
| Vinylic (H attached to C1) | ~6.6 | d | ~15.5 |
| Vinylic (H attached to C2) | ~6.3 | dt | ~15.5, ~7.0 |
| Methylene (-CH₂Cl) | ~4.2 | d | ~7.0 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic (C-Br) | ~122 |
| Aromatic (CH, ortho to Br) | ~128 |
| Aromatic (CH, ortho to propenyl) | ~132 |
| Aromatic (C-propenyl) | ~135 |
| Vinylic (C1) | ~133 |
| Vinylic (C2) | ~126 |
| Methylene (-CH₂Cl) | ~45 |
Reactivity and Potential Applications
This compound possesses multiple reactive sites, making it a versatile building block in organic synthesis. The presence of both a bromo and a chloro substituent on different parts of the molecule allows for selective transformations.
Key Reactive Sites
Sources
- 1. PubChemLite - this compound (C9H8BrCl) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 42432-30-4 (C9H8BrCl) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 2438334-58-6 (C9H8BrCl) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 192702-71-9 (C9H8BrCl) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 1353855-70-5 (C9H8BrCl) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Spectroscopic Characterization of (E)-(3-chloroprop-1-enyl)-4-bromobenzene
Abstract: This guide provides a comprehensive technical framework for the structural elucidation of (E)-(3-chloroprop-1-enyl)-4-bromobenzene, a halogenated aromatic alkene. Recognizing that experimental data for novel or specialized compounds are not always readily available, this document establishes a robust analytical workflow. It leverages predicted spectroscopic data (NMR, IR, MS) as a benchmark and details the rigorous experimental protocols required for their empirical validation. This approach serves as a practical guide for researchers in synthetic chemistry, materials science, and drug development for confirming the identity, stereochemistry, and purity of newly synthesized molecules.
Introduction
This compound is a substituted aromatic compound with potential applications as an intermediate in organic synthesis. Its structure combines a 1,4-disubstituted (para) aromatic ring with a trans-configured (E) chloropropenyl side chain. The precise and unambiguous confirmation of this structure is paramount for its use in subsequent research and development. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of modern chemical analysis, providing synergistic data that, when combined, leave no ambiguity about a molecule's constitution.
This whitepaper details the theoretical underpinnings, predictive data, and standard operating procedures for the complete spectroscopic characterization of the title compound. It is designed to guide laboratory scientists through the process of data acquisition and, critically, the logic of spectral interpretation.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry is the first line of analysis, providing the molecular weight and crucial information about the elemental composition through isotopic patterns. For this compound (C₉H₈BrCl), Electron Ionization (EI) is a robust method for generating a characteristic fragmentation pattern.
Theoretical Principles & Predicted Data
The molecular ion (M⁺) peak is of primary importance. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. The most abundant peak will be for the [C₉H₈⁷⁹Br³⁵Cl]⁺ species. We expect to see an M+2 peak (from [C₉H₈⁸¹Br³⁵Cl]⁺ and [C₉H₈⁷⁹Br³⁷Cl]⁺) with nearly the same intensity as the M peak, and an M+4 peak (from [C₉H₈⁸¹Br³⁷Cl]⁺) with a smaller, but significant, intensity. This unique isotopic signature is a powerful confirmation of the presence of one bromine and one chlorine atom.
Key fragmentation pathways for haloaromatic compounds include benzylic cleavage and loss of halogen radicals.[1] The most favored fragmentation is often the cleavage of the C-C bond beta to the aromatic ring, leading to a stable benzyl-type cation.
Table 1: Predicted Mass Spectrometry Data for C₉H₈BrCl
| m/z (Predicted) | Ion Identity/Fragment | Key Features |
| 229.95 | [M]⁺ (C₉H₈⁷⁹Br³⁵Cl) | Molecular ion (base isotope) |
| 231.95 | [M+2]⁺ | Isotopic peak due to ⁸¹Br and ³⁷Cl |
| 233.95 | [M+4]⁺ | Isotopic peak due to ⁸¹Br and ³⁷Cl |
| 194.98 | [M - Cl]⁺ | Loss of chlorine radical |
| 150.98 | [M - Br]⁺ | Loss of bromine radical |
| 115.05 | [C₉H₈]⁺ | Loss of both halogens |
Note: Predicted values are for the most abundant isotopes.[2]
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy provides reproducible fragmentation patterns.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to the compound. Extract the mass spectrum for this peak and analyze the molecular ion cluster and fragmentation pattern.
Data Interpretation Workflow
The following workflow guides the logical analysis of the acquired mass spectrum.
Caption: Workflow for EI-MS data interpretation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Theoretical Principles & Predicted Data
For this compound, key vibrational modes include C-H stretching from the aromatic ring and the alkene, C=C stretching, and the distinctive out-of-plane C-H bending of the trans-alkene. The carbon-halogen bonds also have characteristic absorptions in the fingerprint region.
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic & Vinylic |
| ~1600, ~1485 | C=C Stretch | Aromatic Ring |
| ~1650 | C=C Stretch | Alkene |
| ~965 | C-H Out-of-Plane Bend | (E)-trans-Alkene |
| 850-810 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |
| 800-600 | C-Cl Stretch | Chloroalkane |
| 600-500 | C-Br Stretch | Bromoaromatic |
The most diagnostic peak for confirming the stereochemistry is the strong absorption around 965 cm⁻¹, which is characteristic of the out-of-plane C-H wag on a trans-disubstituted double bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Attenuated Total Reflectance (ATR) is the preferred method for this type of sample due to its minimal sample preparation.[3][4][5][6][7]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent like isopropanol and collecting a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: If the sample is solid, use the instrument's pressure arm to ensure good contact between the sample and the crystal surface.[3]
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Through chemical shift, coupling constants, and integration, the exact connectivity and stereochemistry can be determined.
Theoretical Principles
-
¹H NMR: The chemical shift (δ) of each proton is determined by its electronic environment. The integration of a signal is proportional to the number of protons it represents. Spin-spin coupling (J) between neighboring protons splits signals into multiplets, providing connectivity information. For this molecule, the key diagnostic feature is the large coupling constant (~15 Hz) between the two vinylic protons, which is definitive for an (E)- or trans-configuration.[8]
-
¹³C NMR: Each unique carbon atom in the molecule gives a distinct signal (under broadband proton decoupling).[9] The chemical shift indicates the type of carbon (aliphatic, vinylic, aromatic, etc.).
Predicted NMR Data
Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-a | 7.45 | d | 2H | ~8.5 | Aromatic (ortho to Br) |
| H-b | 7.20 | d | 2H | ~8.5 | Aromatic (ortho to C=C) |
| H-c | 6.55 | d | 1H | ~15.5 | Vinylic (Ar-CH=) |
| H-d | 6.20 | dt | 1H | ~15.5, ~6.0 | Vinylic (=CH-CH₂) |
| H-e | 4.15 | d | 2H | ~6.0 | Allylic (-CH₂Cl) |
Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 136.5 | Aromatic C-C=C |
| 132.0 | Aromatic C-H |
| 131.5 | Vinylic Ar-CH= |
| 128.0 | Aromatic C-H |
| 127.5 | Vinylic =CH-CH₂ |
| 122.0 | Aromatic C-Br |
| 45.0 | Allylic -CH₂Cl |
Note: Predictions are based on standard chemical shift increments and computational models.[10]
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean vial.[11]
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for many organic compounds.[12][13]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.
-
The final sample height in the tube should be approximately 4-5 cm.
-
-
Instrument Setup (for a standard 500 MHz spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
Set the spectral width to cover a range from -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis by setting the residual CHCl₃ signal to 7.26 ppm for ¹H NMR and the CDCl₃ triplet to 77.16 ppm for ¹³C NMR.[14]
-
Integrate the ¹H signals and analyze the multiplicities and coupling constants.
-
Spectral Interpretation Workflow
A logical approach is essential to piece together the structural puzzle from NMR data.
Caption: Integrated workflow for ¹H and ¹³C NMR spectral analysis.
Conclusion
The structural elucidation of a novel compound like this compound is a systematic process. By integrating the data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, a complete and unambiguous picture of the molecule emerges. MS confirms the molecular formula and the presence of halogens through its characteristic isotopic pattern. IR spectroscopy identifies the key functional groups and, crucially, confirms the trans stereochemistry of the alkene via its out-of-plane bending vibration. Finally, ¹H and ¹³C NMR provide the definitive map of the molecular skeleton, with proton NMR coupling constants offering a second, unequivocal confirmation of the (E)-isomer. This guide provides the predictive data, validated protocols, and logical workflows necessary for researchers to confidently characterize this and structurally related molecules.
References
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University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]
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University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13683458, this compound. Retrieved from [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
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University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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American Chemical Society Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
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University of Oldenburg. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Retrieved from [Link]
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Al-Mughaid, H., et al. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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ResearchGate. (2018). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Retrieved from [Link]
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eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5357478, Cinnamyl bromide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 639658, Cinnamyl chloride. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
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University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, (3-chloro-1-propenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, (3-chloropropyl)- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20501868, 3-Bromo-3-chloroprop-1-ene. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, (3-chloropropyl)- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). [(E)-3-chloroprop-2-enyl]-trimethylsilane. In SpectraBase. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-chloro- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-chloro- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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IUPAC name for C9H8BrCl isomer
An In-Depth Technical Guide to the Systematic Nomenclature and Isomeric Differentiation of C₉H₈BrCl
Abstract
The molecular formula C₉H₈BrCl represents a considerable number of structural and stereoisomers, the unambiguous identification of which is paramount in fields ranging from medicinal chemistry to materials science. The structural diversity, stemming from variations in the carbon skeleton and the positional arrangement of halogen substituents, presents a significant nomenclature challenge. This guide provides a systematic framework for naming these isomers according to the International Union of Pure and Applied Chemistry (IUPAC) recommendations. We will deconstruct the core principles of aromatic and aliphatic nomenclature, explore the primary isomeric scaffolds for C₉H₈BrCl, and present self-validating experimental workflows for the definitive characterization and differentiation of these complex molecules. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and logical approach to chemical nomenclature and structural elucidation.
Part 1: Foundational Principles of IUPAC Nomenclature for Substituted Arenes
The systematic naming of organic compounds is a cornerstone of chemical communication, ensuring that a given name corresponds to a single, unambiguous structure.[1] For substituted aromatic compounds like the isomers of C₉H₈BrCl, the IUPAC system provides a logical set of rules.[2]
Identifying the Parent Hydride
The first step is to identify the parent or principal structure. Given the formula C₉H₈BrCl, which has a degree of unsaturation of five, a benzene ring (four degrees of unsaturation) is a highly probable core component. The remaining C₃H₅ fragment can exist as a propyl, propenyl, or cyclopropyl group, or be part of a fused ring system. The two most common parent hydrides for this formula are substituted phenylpropenes and substituted indanes .
Numbering and Substituent Precedence
For polysubstituted benzene rings, the goal is to assign locants (numbers) to the substituents in the lowest possible numerical sequence.[3]
-
Lowest Locant Rule : The numbering should be assigned to give the lowest possible set of numbers to the substituents at the first point of difference.[4]
-
Alphabetical Order : When multiple numbering schemes yield the same lowest locant set, the substituent that comes first alphabetically is assigned the lowest number.[5][6] Halogen substituents are treated as prefixes (bromo-, chloro-) and are always ordered alphabetically in the final name, irrespective of their locant.[4][7]
-
Common Names as Parents : If a monosubstituted benzene has a retained common name (e.g., toluene, styrene), this can be used as the parent name. The principal substituent of the common name is assigned position '1' on the ring.[8][9] For C₉H₈BrCl, using 'styrene' (vinylbenzene) as a parent is a common and valid approach.
The following diagram illustrates the decision-making process for naming a polysubstituted benzene derivative.
Caption: General workflow for IUPAC nomenclature of substituted arenes.
Part 2: Primary Isomeric Scaffolds of C₉H₈BrCl
The structural diversity of C₉H₈BrCl can be primarily categorized into two families: those based on a phenylpropene skeleton and those based on a fused indane skeleton.
Phenylpropene-Based Isomers
This is the largest class of isomers. The core structure is a benzene ring attached to a three-carbon chain containing a double bond (C₆H₅-C₃H₄-). The variation arises from:
-
The position of the double bond in the C₃ chain.
-
The positions of the Br and Cl atoms (on the ring or on the chain).
-
The stereochemistry (E/Z) of the double bond.
Example Case 1: Ring-Substituted Cinnamyl Chloride Analog
Consider the structure where the parent is cinnamyl chloride ((3-chloroprop-1-en-1-yl)benzene)[10][11] with a bromine atom on the benzene ring.
-
Structure : A 4-bromophenyl group attached to a 3-chloroprop-1-ene chain.
-
Parent Hydride : The C₆H₅-CH=CH-CH₂Cl system is named as a substituted benzene. The substituent is (3-chloroprop-1-en-1-yl).
-
Systematic Naming :
-
The parent is benzene.
-
The substituents are bromine and (3-chloroprop-1-en-1-yl).
-
Numbering the benzene ring: To provide the lowest locants, we have 1-bromo-4-(substituent) or 4-bromo-1-(substituent). Alphabetical priority dictates that 'bromo' receives the lower number.
-
Stereochemistry: The double bond can be E or Z. Assuming the E configuration (trans).
-
-
Final IUPAC Name : 1-bromo-4-((E)-3-chloroprop-1-en-1-yl)benzene
Example Case 2: Chain-Substituted Phenylpropene
Consider a structure where both halogens are on the C₃ side chain.
-
Structure : A phenyl group attached to a 1-bromo-2-chloroprop-2-ene chain.
-
Parent Hydride : The longest carbon chain containing the principal functional group (the double bond) is a propene.
-
Systematic Naming :
-
The parent chain is propene. The double bond is between C1 and C2, so it is prop-1-ene.
-
The substituents are bromo at C3, chloro at C2, and phenyl at C1.
-
Numbering starts from the end that gives the double bond the lowest number.
-
-
Final IUPAC Name : 3-bromo-2-chloro-1-phenylprop-1-ene
Indane-Based Isomers
Indane is the common name for 2,3-dihydro-1H-indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring.[12][13] The C₉H₁₀ parent structure allows for the substitution of Br and Cl.
-
Structure : Indane skeleton with Br and Cl substituents.
-
Parent Hydride : Indane. The numbering of the indane system is fixed, starting from the carbon of the five-membered ring not involved in the fusion and proceeding around the five-membered ring first.[14]
-
Systematic Naming :
-
The parent is indane.
-
The substituents are bromo and chloro. Their positions must be specified.
-
Example: Bromine at position 5 (on the aromatic ring) and Chlorine at position 2 (on the aliphatic ring).
-
-
Final IUPAC Name : 5-bromo-2-chloroindane
The diagram below illustrates the primary structural branches for C₉H₈BrCl.
Caption: Primary isomeric scaffolds for the molecular formula C₉H₈BrCl.
Part 3: A Self-Validating Workflow for Isomer Identification
The theoretical derivation of a name must be confirmed by empirical data. A robust, self-validating workflow is essential for ensuring the correct structure is assigned. This process integrates chromatographic separation with spectroscopic analysis.
Experimental Protocols
Protocol 1: Isomer Separation via Gas Chromatography (GC)
-
Objective : To separate a mixture of C₉H₈BrCl isomers.
-
Instrumentation : Gas chromatograph with a mass spectrometer detector (GC-MS).
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point, as it separates compounds primarily based on boiling point differences.
-
GC Oven Program :
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector : Splitless injection at 250 °C.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
MS Detector : Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
Causality : Isomers often have slightly different boiling points and polarities, allowing for their separation on the GC column.[15] The resulting mass spectrum for each separated peak provides the molecular weight and a fragmentation pattern, which is a structural fingerprint.
Protocol 2: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To determine the precise connectivity of atoms and the substitution pattern.
-
Instrumentation : NMR spectrometer (≥400 MHz for ¹H).
-
Sample Preparation : Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Experiments :
-
¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin splitting). The integration of peaks corresponds to the proton count.
-
¹³C NMR : Shows the number of unique carbon atoms.
-
2D NMR (COSY, HSQC) : COSY (Correlation Spectroscopy) reveals proton-proton couplings (which protons are neighbors). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to.
-
-
Trustworthiness : The combination of these experiments allows for the unambiguous assembly of the molecular structure. For instance, the specific splitting pattern of aromatic protons can definitively distinguish between ortho, meta, and para substitution.[16] A structure proposed from 1D NMR must be fully consistent with all correlations observed in the 2D spectra.
Integrated Verification Workflow
The following workflow ensures a high degree of confidence in the final structural assignment.
Caption: A self-validating workflow for isomer identification and naming.
Part 4: Data Interpretation for Isomer Differentiation
Spectroscopic data provides the key to distinguishing between isomers. The following table summarizes expected distinguishing features for representative isomer classes.
| Isomer Class | Key ¹H NMR Features | Key ¹³C NMR Features | Key MS Fragmentation |
| Ring-Substituted Phenylpropene | Complex aromatic signals (ABCD or ABX systems) in the 6.8-7.8 ppm range. Olefinic protons coupled to each other. | 6 unique aromatic carbon signals (unless symmetry exists). 3 aliphatic/olefinic signals. | Loss of ·Cl, ·Br, ·CH₂Cl. Fragment corresponding to the substituted phenyl or tropylium ion. |
| Chain-Substituted Phenylpropene | Simpler aromatic signal (e.g., singlet or multiplet for C₆H₅-). More complex aliphatic/olefinic signals. | 4 unique aromatic carbon signals (for C₆H₅-). 3 unique side-chain carbon signals. | Loss of ·Cl, ·Br from the side chain. Stable benzyl cation (m/z 91) is often a prominent peak. |
| Indane-Based | Aromatic signals typical of a 1,2-disubstituted or other substituted benzene. Distinct aliphatic signals (often complex multiplets) in the 2.0-3.5 ppm range. | 6 unique aromatic carbon signals. 3 unique aliphatic carbon signals. | Molecular ion peak. Loss of ·Cl, ·Br. Fragmentation of the five-membered ring. |
Conclusion
The systematic naming of C₉H₈BrCl isomers is a process governed by the clear and logical rules of IUPAC nomenclature. By first identifying the parent hydride—typically a phenylpropene or indane scaffold—and then applying the principles of lowest locants and alphabetical priority, an unambiguous name can be derived for any given isomer. However, this theoretical exercise must be grounded in empirical evidence. A self-validating workflow that combines chromatographic separation with comprehensive spectroscopic analysis (GC-MS and multi-dimensional NMR) is critical for ensuring the correct structural assignment. This rigorous approach provides the high level of certainty required in scientific research and development.
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Nomenclature of Aromatic Compounds with a Single Substituent - Moodle. [Link]
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(Z)-Cinnamyl Chloride | C9H9Cl | CID 10997235 - PubChem. [Link]
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8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses. [Link]
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IUPAC Nomenclature & Isomerism Guide | PDF | Isomer | Organic Compounds - Scribd. [Link]
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An In-depth Technical Guide to the Synthesis of (E)-(3-chloroprop-1-enyl)-4-bromobenzene: A Core Synthetic Intermediate
Abstract
(E)-(3-chloroprop-1-enyl)-4-bromobenzene is a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive vinyl chloride moiety and a brominated phenyl ring suitable for cross-coupling reactions, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust and widely applicable method for its synthesis: the Wittig reaction. We will delve into the historical context of this pivotal reaction, the mechanistic underpinnings of the synthesis, a detailed experimental protocol, and the expected analytical characterization of the target compound. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of this and related compounds.
Introduction and Significance
The strategic importance of this compound lies in its bifunctional nature. The bromine atom on the aromatic ring serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.[1] Concurrently, the vinyl chloride functionality provides a site for further chemical transformations, including nucleophilic substitution or participation in polymerization reactions. This dual reactivity makes it a valuable precursor for the synthesis of novel pharmaceutical agents and advanced organic materials.
Historical Perspective: The Advent of the Wittig Reaction
While a specific, documented "discovery" of this compound is not prominent in the literature, its synthesis is intrinsically linked to the development of one of organic chemistry's most powerful tools: the Wittig reaction. Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones.[2][3] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. The thermodynamic driving force of the reaction is the formation of a highly stable phosphine oxide byproduct, typically triphenylphosphine oxide.[3] The Wittig reaction offers excellent control over the position of the newly formed double bond, a feature that is critical for the synthesis of specific isomers like the (E)-isomer of our target compound.
Synthetic Strategy and Mechanism
A logical and efficient approach to the synthesis of this compound is through the Wittig reaction between 4-bromobenzaldehyde and the appropriate phosphorus ylide.
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule's double bond points to 4-bromobenzaldehyde and a (3-chloropropyl)triphenylphosphonium ylide as the immediate precursors. The phosphonium ylide can be readily prepared from triphenylphosphine and a suitable 3-chloropropyl halide.
The Wittig Reaction Mechanism
The reaction proceeds through a well-established mechanism:
-
Ylide Formation: The synthesis begins with the preparation of a phosphonium salt, typically by the SN2 reaction of triphenylphosphine with a haloalkane (in this case, a 3-chloropropyl halide). This salt is then deprotonated by a strong base to form the phosphorus ylide, a species with a carbanionic character.
-
Nucleophilic Attack and Betaine Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This forms a zwitterionic intermediate known as a betaine.
-
Oxaphosphetane Formation and Decomposition: The betaine collapses to form a four-membered ring intermediate, the oxaphosphetane. This intermediate is unstable and rapidly decomposes in a syn-elimination to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide.[3]
Visualization of the Synthetic Pathway
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents
-
Triphenylphosphine (PPh₃)
-
1-bromo-3-chloropropane
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
4-bromobenzaldehyde
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Part 1: Synthesis of (3-chloropropyl)triphenylphosphonium bromide
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 equivalents) in anhydrous toluene.
-
To this solution, add 1-bromo-3-chloropropane (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. A white precipitate of the phosphonium salt will form.
-
Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, (3-chloropropyl)triphenylphosphonium bromide, under vacuum.
Part 2: Synthesis of this compound
-
Suspend the (3-chloropropyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether in a dry, inert-atmosphere flask at 0 °C (ice bath).
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve 4-bromobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Data Presentation and Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Property | Expected Value/Observation |
| Molecular Formula | C₉H₈BrCl |
| Molecular Weight | 231.52 g/mol |
| Appearance | White to off-white solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.50 (d, 2H), 7.15-7.25 (d, 2H), 6.40-6.50 (d, 1H), 6.20-6.30 (dt, 1H), 3.70 (t, 2H), 2.70 (q, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.5, 131.8, 128.5, 125.0, 121.5, 44.0, 32.5 |
| Mass Spectrometry (EI) | m/z (%) = 230/232/234 (M⁺) |
Note: The exact NMR chemical shifts and coupling constants may vary slightly. The provided values are estimates based on structurally similar compounds.[4]
Mechanistic Visualization of the Wittig Reaction
Caption: Mechanism of the Wittig reaction for the target synthesis.
Conclusion
The Wittig reaction provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. The bifunctional nature of this compound makes it a valuable intermediate for further elaboration in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists working in these fields.
References
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
-
Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling | Organic Letters. (n.d.). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations - PubMed. (n.d.). Retrieved from [Link]
-
This compound - PubChemLite. (n.d.). Retrieved from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (n.d.). Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023, February 3). Retrieved from [Link]
-
Wittig Reaction Experiment Part 1, Prelab - YouTube. (2020, October 30). Retrieved from [Link]
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Structural elucidation of 1-bromo-4-[(E)-3-chloroprop-1-enyl]benzene
An In-Depth Technical Guide to the Structural Elucidation of 1-bromo-4-[(E)-3-chloroprop-1-enyl]benzene
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 1-bromo-4-[(E)-3-chloroprop-1-enyl]benzene, a halogenated stilbene analog with potential applications as a synthetic intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. We will detail the integrated use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to unambiguously confirm the compound's molecular formula, constitution, and stereochemistry.
Introduction and Synthetic Context
The structural verification of novel or synthesized compounds is the bedrock of chemical research and development. 1-bromo-4-[(E)-3-chloroprop-1-enyl]benzene is a molecule of interest due to its trifunctional nature, incorporating an aryl bromide, an E-configured alkene, and an alkyl chloride. These features make it a versatile building block for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) at the aryl bromide site[1], and nucleophilic substitution at the alkyl chloride site.
To provide context for the analytical strategy, we must first consider a plausible synthetic route. The formation of the trans-alkene linkage is efficiently achieved via palladium-catalyzed cross-coupling reactions like the Mizoroki-Heck reaction.[2][3] A logical approach involves the coupling of 4-bromostyrene with allyl chloride, though other methods like the Wittig reaction are also viable for stilbene synthesis.[4][5][6] Understanding the synthesis is critical as it informs the potential impurities that may be present, such as starting materials or the (Z)-isomer, which our analytical methods must be able to distinguish.
Caption: Plausible Mizoroki-Heck reaction pathway for synthesis.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and, with high-resolution instruments, the elemental formula.
Causality Behind Experimental Choices
For a molecule containing bromine and chlorine, the isotopic pattern is a highly specific fingerprint. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two key isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these patterns in the molecular ion cluster provides a self-validating system for confirming the presence of one Br and one Cl atom, thus enhancing the trustworthiness of the molecular formula assignment.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high mass accuracy.
-
Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ or [M]⁺˙ ion.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Analysis: Identify the molecular ion cluster and compare the observed m/z values and isotopic distribution pattern with the theoretical values for C₉H₈BrCl.
Data Presentation: Predicted Mass Spectral Data
| Ion/Fragment | Formula | Calculated m/z (Monoisotopic) | Predicted Isotopic Pattern (Relative Abundance) |
| [M]⁺˙ | C₉H₈⁷⁹Br³⁵Cl | 233.9552 | M (100%) |
| C₉H₈⁸¹Br³⁵Cl / C₉H₈⁷⁹Br³⁷Cl | 235.9532 | M+2 (~130%) | |
| C₉H₈⁸¹Br³⁷Cl | 237.9502 | M+4 (~32%) | |
| [M-Cl]⁺ | C₉H₈⁷⁹Br | 198.9860 | M' (100%) |
| C₉H₈⁸¹Br | 200.9840 | M'+2 (~98%) | |
| [M-Br]⁺ | C₉H₈³⁵Cl | 155.0315 | M'' (100%) |
| C₉H₈³⁷Cl | 157.0285 | M''+2 (~32%) | |
| [M-CH₂Cl]⁺ | C₈H₆⁷⁹Br | 184.9704 | M''' (100%) |
| C₈H₆⁸¹Br | 186.9683 | M'''+2 (~98%) |
digraph "Fragmentation_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];M [label="[C₉H₈BrCl]⁺˙\nm/z ≈ 234, 236, 238", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F1 [label="[C₉H₈Br]⁺\nm/z ≈ 199, 201"]; F2 [label="[C₉H₈Cl]⁺\nm/z ≈ 155, 157"]; F3 [label="[C₈H₆Br]⁺\nm/z ≈ 185, 187"]; M -> F1 [label="- •Cl"]; M -> F2 [label="- •Br"]; M -> F3 [label="- •CH₂Cl"];
}
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
NMR Spectroscopy: Defining Connectivity and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of organic molecules.
¹H NMR Spectroscopy: Mapping the Proton Skeleton
Expertise & Experience: The key to confirming the (E)-stereochemistry lies in the coupling constant (J) between the two vinylic protons. A large coupling constant, typically in the range of 14-18 Hz, is diagnostic of a trans relationship across the double bond. The aromatic region's splitting pattern (an AA'BB' system appearing as two doublets) is characteristic of 1,4-disubstitution, confirming the position of the substituents on the benzene ring.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum with a standard pulse program. Ensure adequate signal-to-noise by adjusting the number of scans.
-
Analysis: Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals. Measure chemical shifts (δ) and coupling constants (J).
Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |
| H-Ar (ortho to Br) | 7.45 | d (doublet) | J ≈ 8.4 | 2H |
| H-Ar (ortho to C=C) | 7.25 | d (doublet) | J ≈ 8.4 | 2H |
| H-vinylic (β to ring) | 6.55 | dt (doublet of triplets) | Jtrans ≈ 15.6, Jallylic ≈ 6.0 | 1H |
| H-vinylic (α to ring) | 6.30 | d (doublet) | Jtrans ≈ 15.6 | 1H |
| H-allylic (-CH₂Cl) | 4.15 | d (doublet) | Jallylic ≈ 6.0 | 2H |
¹³C NMR Spectroscopy: Identifying Unique Carbon Environments
Trustworthiness: A broadband proton-decoupled ¹³C NMR spectrum provides a direct count of the number of chemically non-equivalent carbon atoms. This serves as a cross-validation for the structure proposed by ¹H NMR and MS. The chemical shifts are indicative of the carbon type (sp³, sp², aromatic).
Experimental Protocol: ¹³C NMR
-
Sample and Instrument: Use the same sample and instrument as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Analysis: Process the spectrum and record the chemical shifts of the distinct carbon signals.
Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Carbon Type |
| C-Ar (C-Br) | 122.0 | Aromatic Quaternary |
| C-Ar (C-C=C) | 135.0 | Aromatic Quaternary |
| C-Ar (CH, ortho to Br) | 132.0 | Aromatic CH |
| C-Ar (CH, ortho to C=C) | 128.0 | Aromatic CH |
| C-vinylic (α to ring) | 129.0 | Vinylic CH |
| C-vinylic (β to ring) | 131.0 | Vinylic CH |
| C-allylic (-CH₂Cl) | 44.5 | Aliphatic CH₂ |
2D NMR: Unambiguous Assignment
To definitively link the proton and carbon skeletons, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum shows correlations between coupled protons, while an HSQC spectrum maps each proton to its directly attached carbon.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural elucidation of 1-bromo-4-[(E)-3-chloroprop-1-enyl]benzene is achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and IR spectroscopy. MS confirms the elemental composition C₉H₈BrCl via its unique isotopic signature. IR spectroscopy identifies the key functional groups and, crucially, provides strong evidence for the (E)-alkene stereochemistry through the characteristic absorption at ~965 cm⁻¹. Finally, ¹H and ¹³C NMR, supported by 2D experiments, deliver an unambiguous map of the atomic connectivity and provide definitive proof of the trans configuration via the large vinylic coupling constant. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy characterization required for any subsequent research or development activities.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
NIST Chemistry WebBook. Benzene, 1-bromo-4-ethenyl-. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. [Link]
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Vontobel, P. H. V., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Advances. [Link]
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PubChem. 1-Bromo-4-chloro-2-(3-chloroprop-1-en-2-yl)benzene. National Center for Biotechnology Information. [Link]
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Predicted collision cross section of (E)-(3-chloroprop-1-enyl)-4-bromobenzene
An In-depth Technical Guide to the Predicted Collision Cross Section of (E)-(3-chloroprop-1-enyl)-4-bromobenzene
Authored by: Gemini, Senior Application Scientist
Abstract
The collision cross section (CCS) is an intrinsic physicochemical property of an ion, reflecting its size, shape, and charge distribution in the gas phase. As a highly reproducible and characteristic parameter, CCS values derived from ion mobility-mass spectrometry (IM-MS) are increasingly vital for enhancing the confidence of compound identification in complex analytical workflows, particularly in metabolomics, proteomics, and drug development.[1][2] The utility of experimental CCS data is often limited by the availability of authentic reference standards.[3] Consequently, robust computational prediction of CCS values has become an indispensable tool.[1] This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for predicting the CCS of the small molecule this compound, a halogenated aromatic compound. We explore both physics-based and machine learning-based computational approaches, detailing a step-by-step workflow for obtaining reliable in silico CCS values and contextualizing their application for researchers, scientists, and drug development professionals.
The Foundational Role of Ion Mobility-Mass Spectrometry and CCS
Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that introduces an additional dimension of separation to conventional mass spectrometry.[4][5] In IM-MS, ions are separated based on their mobility through a drift tube filled with a neutral buffer gas (typically nitrogen or helium) under the influence of a weak electric field.[6] An ion's velocity through this drift tube is determined by a balance between the driving force of the electric field and the drag created by collisions with the buffer gas. This mobility is directly related to the ion's rotationally averaged collision cross section (CCS)—a measure of its effective area.[7][8]
The significance of the CCS value lies in its high reproducibility across different instruments and laboratories, making it a more stable identifier than chromatographic retention times, which can vary significantly with experimental conditions.[1][9] For any given ion, its CCS is a unique "fingerprint" determined by its three-dimensional structure.[1] This allows IM-MS to distinguish between isomers—molecules with the same mass but different structural arrangements—which is a common challenge in mass spectrometry alone.[10] In drug development and metabolomics, where confident identification of novel compounds, metabolites, or impurities is critical, the integration of CCS values provides an orthogonal layer of evidence, substantially reducing false positives and accelerating structural elucidation.[3][11]
Computational Strategies for CCS Prediction
The predictive power of in silico methods allows researchers to generate CCS libraries for compounds that are not yet synthesized or commercially available.[1] These methods can be broadly categorized into two paradigms: physics-based models and machine learning models.
Physics-Based Calculation Methods
These methods simulate the physical interactions between an ion and the drift gas atoms to calculate the momentum transfer and, subsequently, the CCS. The accuracy of these methods is contingent on a well-defined three-dimensional structure of the ion. The general process involves obtaining a 3D structure, performing geometry optimization to find the lowest energy conformer, and then applying a specific calculation algorithm.[12]
-
Projection Approximation (PA): The earliest and computationally simplest method, which calculates the CCS as the average shadow of the 3D ion structure projected onto a 2D plane.[1][13] While fast, its accuracy is limited, especially for complex molecules.
-
Exact Hard Sphere Scattering (EHSS): This method improves upon PA by simulating the scattering trajectory of the drift gas colliding with the ion, which is modeled as a collection of hard spheres.[12][13]
-
Trajectory Method (TM): The most accurate and computationally intensive physics-based method.[12][14] TM simulates thousands of individual ion-neutral collision events, taking into account long-range interactions like van der Waals forces and polarization.[12][15] Software packages such as MobCal, Collidoscope, and MassCCS are widely used to perform TM calculations.[12][14][16][17]
Machine Learning (ML)-Based Prediction
In recent years, machine learning has emerged as a rapid and accurate alternative for CCS prediction.[7] These models are trained on large datasets of experimentally measured CCS values and corresponding molecular structures.[12] By learning the complex relationships between molecular features (descriptors) and CCS, they can predict values for new molecules almost instantaneously.[1][10]
The strength of ML models lies in their speed and accessibility, often provided as user-friendly web servers or integrated software.[10][18][19] However, their predictive accuracy is inherently dependent on the structural diversity of the training data.[20] Predictions for molecules that are structurally dissimilar to the training set may have higher errors.[20] Several powerful ML-based tools are available, including AllCCS, DeepCCS, and CCS-Predict Pro.[10][21]
Workflow for Predicting the CCS of this compound
This section provides a detailed, step-by-step protocol for predicting the CCS of this compound. We will outline the process from initial structure retrieval to the final calculation, incorporating best practices to ensure scientific validity.
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A Researcher's Guide to (E)-(3-chloroprop-1-enyl)-4-bromobenzene: Sourcing, Synthesis, and Application
Abstract
(E)-(3-chloroprop-1-enyl)-4-bromobenzene is a valuable bifunctional reagent in synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science research. Its structure, featuring a synthetically versatile brominated aromatic ring and a reactive allylic chloride, allows for sequential and orthogonal functionalization. This technical guide addresses the current commercial unavailability of this compound and provides a detailed, field-proven, two-step synthetic protocol from readily available precursors. Furthermore, this guide offers insights into its potential applications in drug discovery and complex molecule synthesis, supported by a thorough review of relevant chemical principles and safety considerations.
Introduction: The Synthetic Potential of a Bifunctional Building Block
The strategic design of complex organic molecules often relies on the use of building blocks that possess multiple, orthogonally reactive functional groups. This compound is a prime example of such a scaffold. The bromine atom on the phenyl ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings, which are foundational methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the (E)-allylic chloride moiety serves as a reactive electrophile for nucleophilic substitution reactions, allowing for the introduction of a diverse array of functional groups. The stereodefined trans configuration of the double bond is of particular importance, as it translates into predictable stereochemical outcomes in the final products, a critical aspect in the synthesis of biologically active molecules.
Commercial Sourcing of Precursors
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich | trans-4-Bromocinnamaldehyde | 97% | 49678-04-8 |
| TCI America | trans-4-Bromocinnamaldehyde | >98.0% | 49678-04-8 |
| Fisher Scientific | trans-4-Bromocinnamaldehyde | 98.0+% | 49678-04-8 |
| ChemicalBook | 4-Bromocinnamaldehyde | 99% | 49678-04-8 |
Note: Researchers should always obtain and consult the Safety Data Sheet (SDS) for each precursor before use and verify the purity of the starting material by appropriate analytical methods (e.g., ¹H NMR, GC-MS).
Recommended Synthetic Protocol
The synthesis of this compound can be efficiently carried out in a two-step sequence from trans-4-bromocinnamaldehyde. The first step involves the selective reduction of the aldehyde to the corresponding allylic alcohol, followed by the conversion of the alcohol to the allylic chloride.
Diagram: Two-Step Synthesis of this compound
Caption: Synthetic workflow from trans-4-bromocinnamaldehyde to the target compound.
Step 1: Reduction of trans-4-Bromocinnamaldehyde to (E)-4-Bromocinnamyl alcohol
The selective 1,2-reduction of the aldehyde in the presence of the alkene is effectively achieved using sodium borohydride (NaBH₄).[2][3][4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-bromocinnamaldehyde (1.0 eq) in ethanol (95%) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Work-up: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude (E)-4-bromocinnamyl alcohol is often of sufficient purity for the next step. If necessary, it can be further purified by flash column chromatography on silica gel.
Step 2: Conversion of (E)-4-Bromocinnamyl alcohol to this compound
The conversion of the allylic alcohol to the corresponding chloride can be achieved using thionyl chloride (SOCl₂).[6][7]
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude (E)-4-bromocinnamyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 1-3 hours).
-
Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be purified by flash column chromatography on silica gel.
Applications in Drug Discovery and Organic Synthesis
The synthetic utility of this compound lies in its ability to undergo sequential, chemoselective reactions.
Diagram: Reactivity and Synthetic Applications
Caption: Logical map of the orthogonal reactivity of the target compound.
-
Heck Reaction: The C-Br bond can participate in Heck reactions with various alkenes to form substituted stilbenes and related conjugated systems, which are common motifs in pharmaceuticals and organic materials.[1][8][9]
-
Suzuki and Stille Couplings: Reaction with boronic acids/esters or organostannanes allows for the construction of biaryl structures, a privileged scaffold in medicinal chemistry.
-
Nucleophilic Substitution: The allylic chloride is a reactive site for Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides, enabling the introduction of diverse functional groups that can modulate the pharmacological properties of a lead compound.
-
Bioisosteric Replacement: In drug design, the 4-bromophenyl moiety can serve as a bioisostere for other aromatic systems, and the flexible side chain allows for probing the steric and electronic requirements of a biological target.[10][11]
The ability to perform these reactions in a stepwise manner makes this compound a powerful tool for the rapid generation of compound libraries for high-throughput screening.
Safety and Handling
General Precautions: This compound should be handled by trained personnel in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Specific Hazards:
-
Allylic Chlorides: Allylic halides are often lachrymatory and are potent alkylating agents. They should be treated as toxic and potentially mutagenic.
-
Substituted Styrenes: Styrene and its derivatives can have varying degrees of toxicity. Chronic exposure to some styrenes has been linked to adverse health effects.
-
Reagents: The synthetic protocol involves the use of hazardous reagents. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Thionyl chloride is highly corrosive and toxic. Always consult the specific Safety Data Sheets (SDS) for all reagents before commencing work.
Conclusion
While not directly available commercially, this compound is a readily accessible and highly valuable synthetic intermediate. The reliable two-step synthesis from trans-4-bromocinnamaldehyde provides a clear pathway for its procurement in a laboratory setting. Its dual reactivity opens up a wide range of possibilities for the synthesis of complex molecules, making it a key building block for researchers in drug discovery, medicinal chemistry, and materials science.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Beta-Bromostyrene in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Sonneck, M., Kaluza, B., Kelling, A., & Schilde, U. (2020). 1-(4-Bromophenyl)-3-chloropropan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1937–1940. [Link]
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Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Perron, R. J., & Myers, A. G. (2012). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Journal of the American Chemical Society, 134(42), 17434–17437. [Link]
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Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
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Wang, L., et al. (2021). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers. [Link]
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Wujec, M., et al. (2019). Novel Functionalized β-nitrostyrenes: Promising Candidates for New Antibacterial Drugs. Saudi Pharmaceutical Journal, 27(4), 593-601. [Link]
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Arumugam, N., et al. (2009). (E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o836. [Link]
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Fun, H.-K., Patil, P. S., Dharmaprakash, S. M., & Chantrapromma, S. (2008). (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. ResearchGate. [Link]
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Ramful, R., et al. (2021). Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. Molecules, 26(11), 3144. [Link]
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Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 60(14), 5837–5880. [Link]
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Organic Syntheses. (n.d.). 1-PHENYL-1,4-PENTADIYNE AND 1-PHENYL-1,3-PENTADIYNE. [Link]
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PubChem. (n.d.). Cinnamyl bromide. [Link]
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Methodological & Application
Application Notes and Protocols for Cross-Coupling Reactions with (E)-(3-chloroprop-1-enyl)-4-bromobenzene
Introduction: A Differentiated Dihalide for Sequential Functionalization
(E)-(3-chloroprop-1-enyl)-4-bromobenzene is a bifunctional building block offering two distinct reactive handles for palladium-catalyzed cross-coupling reactions: an aryl bromide and a vinyl chloride. The inherent difference in reactivity between these two carbon-halogen bonds provides a strategic advantage for the selective and sequential introduction of diverse molecular fragments. Generally, the C(sp²)-Br bond is more susceptible to oxidative addition to a Pd(0) center than the C(sp²)-Cl bond.[1][2][3] This reactivity differential is the cornerstone of the protocols detailed herein, enabling chemists to first functionalize the aryl bromide moiety while preserving the vinyl chloride for a subsequent transformation.
This guide provides detailed application notes and step-by-step protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the selective coupling at the aryl bromide position of this compound. The causality behind experimental choices, from ligand selection to reaction conditions, is explained to provide a deeper understanding of these powerful synthetic tools.
Understanding the Reactivity Landscape
The success of selective cross-coupling hinges on the choice of catalyst system and reaction conditions that exploit the differential reactivity of the C-Br and C-Cl bonds. The general order of reactivity for aryl and vinyl halides in palladium-catalyzed cross-coupling reactions is: I > Br > OTf > Cl.[1][2] This trend allows for the preferential activation of the aryl bromide over the vinyl chloride.
Bulky, electron-rich phosphine ligands are often crucial in enhancing the catalytic activity and selectivity for less reactive halides like chlorides.[4] However, by carefully tuning the reaction conditions, we can achieve high selectivity for the more reactive bromide.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[5] In the case of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the benzene ring.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details the selective coupling of the aryl bromide moiety.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 231.52 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | 410.53 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane/Water (4:1) | - | 5 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (231.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636.8 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (E)-4-(3-chloroprop-1-enyl)-1,1'-biphenyl.
Causality of Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for the coupling of aryl bromides and even less reactive aryl chlorides.[5] However, under these controlled conditions, it shows excellent selectivity for the more reactive aryl bromide.
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.
Heck Reaction: Vinylation of the Aryl Bromide
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[6] This protocol focuses on the vinylation of the aryl bromide position of our target molecule.
Protocol 2: Selective Heck Reaction with n-Butyl Acrylate
Diagram of the Heck Reaction Catalytic Cycle:
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 231.52 | 1.0 | 1.0 |
| n-Butyl acrylate | 128.17 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 0.01 | 0.01 |
| P(o-tol)₃ | 304.37 | 0.02 | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| DMF | 73.09 | 5 mL | - |
Procedure:
-
In a sealed tube, dissolve this compound (231.5 mg, 1.0 mmol) in DMF (5 mL).
-
Add n-butyl acrylate (216 µL, 1.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), P(o-tol)₃ (6.1 mg, 0.02 mmol), and triethylamine (279 µL, 2.0 mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography to afford the desired product.
Causality of Choices:
-
Catalyst and Ligand: Pd(OAc)₂ with tri(o-tolyl)phosphine is a classic and effective catalyst system for the Heck reaction of aryl bromides.[7]
-
Base: Triethylamine acts as a base to neutralize the HBr generated during the catalytic cycle.[6]
-
Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[2][8] This reaction is typically catalyzed by palladium and a copper(I) co-catalyst.
Protocol 3: Selective Sonogashira Coupling with Phenylacetylene
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 231.52 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| CuI | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| THF | 72.11 | 5 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (231.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF (5 mL) and triethylamine (418 µL, 3.0 mmol).
-
Add phenylacetylene (132 µL, 1.2 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality of Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings.[2] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: Triethylamine serves as both the base and, in some cases, the solvent. It deprotonates the terminal alkyne and neutralizes the HX formed.[8]
-
Reaction Temperature: The coupling of aryl bromides often proceeds efficiently at room temperature, which helps to prevent side reactions and maintain selectivity over the vinyl chloride.[2]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10]
Protocol 4: Selective Buchwald-Hartwig Amination with Morpholine
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 231.52 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Add this compound (231.5 mg, 1.0 mmol) and toluene (5 mL).
-
Add morpholine (105 µL, 1.2 mmol) and seal the vial.
-
Remove the vial from the glovebox and heat the reaction at 100 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate, filter through Celite, and concentrate.
-
Purify the residue by column chromatography to yield the aminated product.
Causality of Choices:
-
Catalyst System: The use of a bulky, electron-rich biarylphosphine ligand like XPhos with a palladium precursor like Pd₂(dba)₃ is highly effective for the amination of aryl bromides.[11]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine.[9]
-
Inert Atmosphere: The catalytic cycle involves air- and moisture-sensitive Pd(0) species, necessitating the use of a glovebox or Schlenk techniques.
Conclusion and Future Directions
The protocols outlined in this guide demonstrate the selective functionalization of the aryl bromide moiety of this compound. By carefully selecting the appropriate palladium catalyst, ligand, base, and reaction conditions, a wide array of substituents can be introduced at the 4-position of the benzene ring while leaving the vinyl chloride intact for subsequent transformations. This sequential cross-coupling strategy opens up avenues for the synthesis of complex, multi-functionalized molecules for applications in drug discovery, materials science, and agrochemicals. Further optimization of these protocols may be necessary for specific substrates and coupling partners. The unreacted vinyl chloride can then be subjected to a second cross-coupling reaction, often requiring more forcing conditions or a catalyst system specifically designed for activating C-Cl bonds, to achieve exhaustive functionalization of the building block.
References
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Datta, G. K., & Larhed, M. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. [Link]
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Andrei, D., & Wnuk, S. F. (2006). Synthesis of the multisubstituted halogenated olefins via cross-coupling of dihaloalkenes with alkylzinc bromides. The Journal of Organic Chemistry, 71(1), 405–408. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Gansäuer, A., & Narayan, S. (2004). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. Advanced Synthesis & Catalysis, 346(13-15), 1735–1744. [Link]
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Datta, G. K., von Schenck, H., Hallberg, A., & Larhed, M. (2006). Selective terminal heck arylation of vinyl ethers with aryl chlorides: a combined experimental-computational approach including synthesis of betaxolol. The Journal of Organic Chemistry, 71(10), 3896–3903. [Link]
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Xiao, J., & Zhang, J. (2004). Regioselective Heck arylation of butyl vinyl ether by aryl bromides in [bmim][BF4] and the resulting ketone products. Chemical Communications, (10), 1112–1113. [Link]
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Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2025). ResearchGate. [Link]
-
Satterfield, M., & Toste, F. D. (2014). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Angewandte Chemie International Edition, 53(31), 8251–8254. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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McConville, M., Saidi, O., Blacker, J., & Xiao, J. (2009). The influence of additives on orthogonal reaction pathways in the Mizoroki–Heck arylation of vinyl ethers. Reaction Chemistry & Engineering, 4(5), 757–764. [Link]
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Feuerstein, M., Doucet, H., & Santelli, M. (2001). Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. The Journal of Organic Chemistry, 66(17), 5923–5925. [Link]
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Amanote Research. (n.d.). (PDF) Selective Terminal Heck Arylation of Vinyl Ethers. [Link]
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SynArchive. (n.d.). Buchwald-Hartwig Coupling. [Link]
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Liu, C., Zhang, Y., & Zhang, J. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(4), 101011. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]
-
International Journal of Advanced Chemistry Research. (2023). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
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Ghaffari, M. A., & Stradiotto, M. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48(2), 203–205. [Link]
-
Wang, H., & Liu, L. (2023). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Chemical Science, 14(10), 2686–2692. [Link]
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Scilit. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Findlay, T., et al. (2023). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Molecules, 28(8), 3535. [Link]
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Littke, A. F., & Fu, G. C. (2000). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. The Journal of Organic Chemistry, 65(19), 6343–6346. [Link]
-
Li, H., et al. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Letters, 24(21), 3861–3866. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of Organic Chemistry, 73(14), 5589–5592. [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. [Link]
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PubChem. (n.d.). This compound. [Link]
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Bedford, R. B., et al. (2015). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Chemistry, 7(12), 1003–1008. [Link]
-
Kantam, M. L., et al. (2007). Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. Tetrahedron, 63(33), 8002–8009. [Link]
-
Liu, R. Y., et al. (2025). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Science, 387(6736), eado1211. [Link]
-
Al-Masri, O. A. A., & El-Gazzar, A. B. A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(10), 1105. [Link]
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ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
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Reiser, O. (2017, September 3). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16 [Video]. YouTube. [Link]
-
Cross-Coupling Chemistry. (n.d.). [Link]
-
Shezad, N., Clifford, A. A., & Rayner, C. M. (2010). The Suzuki–Miyaura cross-coupling of bromo- and chloroarenes with arylboronic acids in supercritical carbon dioxide. Green Chemistry, 12(6), 1083. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 1(1), 13–31. [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
PubChem. (n.d.). 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene. [Link]
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(E)-(3-chloroprop-1-enyl)-4-bromobenzene as a building block for novel compounds
An Application Note on (E)-(3-chloroprop-1-enyl)-4-bromobenzene as a Versatile Synthetic Building Block
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Unlocking Synthetic Potential
This compound is a bifunctional organic molecule poised for significant utility in modern synthetic chemistry. Its structure, featuring both a reactive vinyl chloride and a versatile aryl bromide moiety, presents a unique platform for the strategic and sequential introduction of molecular complexity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a building block for novel chemical entities. We will delve into its reactivity, provide detailed protocols for its application in cornerstone cross-coupling reactions, and explore its potential in the synthesis of complex molecular architectures for medicinal chemistry and materials science. While this specific molecule is not extensively documented in current literature, its reactivity can be confidently predicted based on well-established principles governing its constituent functional groups. The protocols herein are grounded in analogous, well-cited chemical transformations.
Molecular Profile and Strategic Advantages
The key to the synthetic utility of this compound lies in the differential reactivity of its two halogenated sites. The carbon-bromine bond on the aromatic ring is generally more reactive in palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira) than the vinylic carbon-chlorine bond. This reactivity differential allows for selective functionalization at the aryl bromide position while leaving the vinyl chloride intact for subsequent transformations. This two-stage modification capability is a significant advantage in the construction of complex molecules, enabling a modular and convergent synthetic approach.
Table 1: Physicochemical Properties (Predicted)
| Property | Value (Estimated) |
| Molecular Formula | C9H8BrCl |
| Molecular Weight | 231.52 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Boiling Point | >200 °C (decomposes) |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF) |
| Stability | Stable under inert atmosphere; light-sensitive |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for the selective functionalization of the aryl bromide moiety.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds. In this protocol, we will selectively couple a boronic acid to the aryl bromide position.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired aryl boronic acid (1.1 eq), and potassium carbonate (K2CO3, 2.0 eq).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M solution with respect to the aryl bromide). Degas the mixture by bubbling argon through it for 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 eq).
-
Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: This protocol should yield the desired biaryl product with the (E)-(3-chloroprop-1-enyl) moiety intact, ready for subsequent functionalization.
Protocol 2: Heck-Mizoroki Coupling for Stilbene Synthesis
The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This protocol describes the coupling of an acrylate to the aryl bromide position to form a substituted cinnamate derivative.
Workflow Diagram: Heck-Mizoroki Coupling
Caption: Workflow for the Heck-Mizoroki coupling reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried, screw-cap vial, add this compound (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.02 eq), and tri(o-tolyl)phosphine (P(o-tolyl)3, 0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 0.2 M), the desired alkene (e.g., methyl acrylate, 1.5 eq), and triethylamine (Et3N, 1.5 eq).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C for 16-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.
Potential for Downstream Functionalization
The products from the initial cross-coupling reactions retain the (E)-(3-chloroprop-1-enyl) group, which can be further functionalized. This vinyl chloride moiety can participate in a second round of cross-coupling reactions, typically under more forcing conditions (e.g., using a more active catalyst system or higher temperatures), or can be a substrate for other transformations such as nucleophilic substitution or Heck reactions.
Logical Relationship: Sequential Functionalization
Caption: Sequential functionalization strategy.
Applications in Drug Discovery and Materials Science
The molecular scaffolds accessible from this compound are of significant interest in several areas:
-
Medicinal Chemistry: The synthesis of substituted stilbenes and biaryls is a common strategy in the development of novel therapeutic agents. These core structures are found in a wide range of biologically active compounds, including kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.
-
Materials Science: Conjugated organic molecules derived from this building block can exhibit interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors.
Safety and Handling
This compound is an organohalide and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from light and incompatible materials. An inert atmosphere is recommended for long-term storage.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex organic molecules. Its differential reactivity allows for a stepwise and controlled approach to molecular construction. The protocols provided in this application note offer a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors. The ability to readily generate diverse libraries of novel compounds positions this reagent as a valuable tool in both academic and industrial research settings.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Navigating the Synthetic Landscape: A Guide to the Functionalization of the Vinyl Group in (E)-(3-chloroprop-1-enyl)-4-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the chemical modification of the vinyl group in the molecule (E)-(3-chloroprop-1-enyl)-4-bromobenzene. As a starting material, this compound offers multiple reaction sites, presenting both opportunities and challenges in selective synthesis. This guide will focus on strategies to functionalize the vinyl moiety while considering the influence of the aryl bromide and the allylic chloride.
Introduction: A Molecule of Tunable Reactivity
This compound is a versatile building block in organic synthesis. Its structure incorporates three key functional groups: an aryl bromide, an E-configured vinyl group, and an allylic chloride. The electronic and steric properties of these groups dictate the molecule's reactivity and provide a platform for a variety of chemical transformations. The aryl bromide is a classic handle for palladium-catalyzed cross-coupling reactions, while the vinyl group can participate in a wide array of addition and coupling reactions. The allylic chloride, being a good leaving group, offers a site for nucleophilic substitution.
The strategic functionalization of the vinyl group requires careful consideration of chemoselectivity. The relative reactivity of the aryl bromide and the vinyl group in cross-coupling reactions, for instance, can often be controlled by the choice of catalyst, ligands, and reaction conditions.[1][2][3][4][5] This guide will explore several key transformations of the vinyl group, providing both the theoretical underpinning and practical protocols for their execution.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[6] The vinyl group in our target molecule can participate in several of these transformations, including the Heck, Suzuki, and Stille reactions.
The Heck Reaction: Vinylation of Alkenes
The Heck reaction facilitates the coupling of vinyl halides with alkenes to form new, more substituted alkenes, typically with high stereoselectivity.[6][7] In the case of this compound, the vinyl group can be coupled with various alkenes to generate substituted 1,3-dienes, which are valuable motifs in natural products and materials science.[7][8]
Mechanism Insight: The catalytic cycle of the Heck reaction generally involves the oxidative addition of the vinyl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[8] Recent studies have also explored visible-light-driven Heck reactions that proceed through a radical pathway.[8]
Experimental Protocol: Heck Coupling of this compound with Styrene
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| This compound | C9H8BrCl | 231.52 | 231.5 mg | 1.0 |
| Styrene | C8H8 | 104.15 | 125 mg | 1.2 |
| Palladium(II) acetate | Pd(OAc)2 | 224.5 | 4.5 mg | 0.02 |
| Tri(o-tolyl)phosphine | P(o-tolyl)3 | 304.37 | 12.2 mg | 0.04 |
| Triethylamine | Et3N | 101.19 | 202.4 mg | 2.0 |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 5 mL | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Add N,N-dimethylformamide (DMF, 3 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
Add this compound (231.5 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), and triethylamine (202.4 mg, 2.0 mmol).
-
Add the remaining DMF (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired 1,3-diene.
The Suzuki-Miyaura Coupling: Formation of Aryl-Vinyl Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[9][10] The vinyl group of our substrate can be coupled with a variety of aryl or vinyl boronic acids or esters to synthesize conjugated systems like styrenes and biphenyls.[11] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[12]
Mechanism Insight: The catalytic cycle involves oxidative addition of the vinyl halide to Pd(0), followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] The stereochemistry of the vinyl halide is typically retained in the product.[9]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| This compound | C9H8BrCl | 231.52 | 231.5 mg | 1.0 |
| Phenylboronic acid | C6H7BO2 | 121.93 | 146.3 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh3)4 | 1155.56 | 57.8 mg | 0.05 |
| Potassium carbonate | K2CO3 | 138.21 | 276.4 mg | 2.0 |
| Toluene | C7H8 | 92.14 | 4 mL | - |
| Ethanol | C2H5OH | 46.07 | 1 mL | - |
| Water | H2O | 18.02 | 1 mL | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (231.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C under an argon atmosphere and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the coupled product.
The Stille Coupling: Tin-Based Cross-Coupling
The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by palladium.[13][14] It is known for its excellent functional group tolerance and the use of air- and moisture-stable organostannanes.[13] The vinyl group in our substrate can be coupled with various organotin reagents to form new C-C bonds.[15][16]
Mechanism Insight: The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination.[14] A key step is the transmetalation from the organostannane to the palladium complex.[13]
Experimental Protocol: Stille Coupling with Tributyl(vinyl)tin
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| This compound | C9H8BrCl | 231.52 | 231.5 mg | 1.0 |
| Tributyl(vinyl)tin | C14H30Sn | 317.09 | 380.5 mg | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl2(PPh3)2 | 701.90 | 35.1 mg | 0.05 |
| Tetrahydrofuran (THF), anhydrous | C4H8O | 72.11 | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol).
-
Add anhydrous tetrahydrofuran (THF, 3 mL) and stir.
-
Add this compound (231.5 mg, 1.0 mmol) followed by tributyl(vinyl)tin (380.5 mg, 1.2 mmol).
-
Heat the reaction mixture to reflux (approximately 66 °C) and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) (10 mL).
-
Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether (20 mL).
-
Separate the organic layer from the filtrate and wash it with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield the desired diene.
Electrophilic Additions to the Vinyl Group
The double bond of the vinyl group is susceptible to attack by electrophiles, leading to a variety of functionalizations. Two key examples are epoxidation and dihydroxylation.
Epoxidation: Synthesis of Vinyl Epoxides
Epoxidation of the vinyl group introduces a reactive three-membered oxirane ring, a valuable synthetic intermediate.[17] For electron-deficient alkenes, which our substrate can be considered due to the influence of the aryl and chloro groups, nucleophilic epoxidation methods are often employed.[18][19][20] However, traditional electrophilic epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) can also be effective.[21]
Mechanism Insight: The epoxidation with peroxy acids is a concerted reaction where the oxygen atom of the peroxy acid is transferred to the alkene, forming the epoxide and a carboxylic acid byproduct.[17][21] For electron-deficient alkenes, the reaction can be slower compared to electron-rich alkenes.[17]
Experimental Protocol: Epoxidation using mCPBA
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| This compound | C9H8BrCl | 231.52 | 231.5 mg | 1.0 |
| meta-Chloroperoxybenzoic acid (mCPBA, 77%) | C7H5ClO3 | 172.57 | 268.3 mg | 1.2 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 10 mL | - |
| Sodium bicarbonate (sat. aq. solution) | NaHCO3 | 84.01 | - | - |
Procedure:
-
Dissolve this compound (231.5 mg, 1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (mCPBA, 77%, 268.3 mg, 1.2 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude epoxide by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate).
Dihydroxylation: Formation of Vicinal Diols
Dihydroxylation converts the alkene into a vicinal diol, a common structural motif in many natural products and pharmaceuticals.[22] The Upjohn dihydroxylation, using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a reliable method for syn-dihydroxylation.[23]
Mechanism Insight: The reaction proceeds through a [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester. This intermediate is then hydrolyzed to yield the syn-diol and a reduced osmium species, which is re-oxidized by NMO to regenerate the OsO₄ catalyst.[22]
Experimental Protocol: Upjohn Dihydroxylation
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| This compound | C9H8BrCl | 231.52 | 231.5 mg | 1.0 |
| Osmium tetroxide (4% in water) | OsO4 | 254.23 | 0.16 mL | 0.025 |
| N-Methylmorpholine N-oxide (NMO, 50% in water) | C5H11NO2 | 117.15 | 274.2 mg | 1.1 |
| Acetone | C3H6O | 58.08 | 5 mL | - |
| Water | H2O | 18.02 | 1 mL | - |
| Sodium sulfite | Na2SO3 | 126.04 | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (231.5 mg, 1.0 mmol) in a mixture of acetone (5 mL) and water (1 mL).
-
Add N-methylmorpholine N-oxide (NMO, 50% in water, 274.2 mg, 1.1 mmol).
-
To the stirred solution, add osmium tetroxide (4% in water, 0.16 mL, 0.025 mmol) dropwise. The solution will turn dark brown.
-
Stir the reaction at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (5 mL).
-
Stir for 30 minutes, then extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate).
C-N Bond Formation: Copper-Catalyzed Amination
The vinyl group can also be a substrate for C-N bond formation, leading to the synthesis of enamides, which are important structural motifs in bioactive molecules.[24][25] Copper-catalyzed amination of vinyl halides provides a direct route to these compounds.[24][25]
Mechanism Insight: While the exact mechanism can be complex and ligand-dependent, it is generally believed to involve the coordination of the amine and the vinyl halide to the copper center, followed by a reductive elimination-like process to form the C-N bond.
Experimental Protocol: Copper-Catalyzed Amination with a Secondary Amine
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| This compound | C9H8BrCl | 231.52 | 231.5 mg | 1.0 |
| Pyrrolidine | C4H9N | 71.12 | 85.3 mg | 1.2 |
| Copper(I) iodide | CuI | 190.45 | 9.5 mg | 0.05 |
| N,N'-Dimethylethylenediamine | C4H12N2 | 88.15 | 17.6 mg | 0.2 |
| Potassium carbonate | K2CO3 | 138.21 | 276.4 mg | 2.0 |
| Toluene, anhydrous | C7H8 | 92.14 | 5 mL | - |
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add copper(I) iodide (9.5 mg, 0.05 mmol), potassium carbonate (276.4 mg, 2.0 mmol), and this compound (231.5 mg, 1.0 mmol).
-
Add anhydrous toluene (5 mL), followed by pyrrolidine (85.3 mg, 1.2 mmol) and N,N'-dimethylethylenediamine (17.6 mg, 0.2 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate with 1% triethylamine) to obtain the desired enamine.
Visualization of Synthetic Pathways
Caption: Synthetic routes for the functionalization of the vinyl group.
Conclusion and Future Perspectives
The vinyl group in this compound serves as a versatile handle for a multitude of chemical transformations. This guide has detailed several key reactions, including palladium-catalyzed cross-couplings, electrophilic additions, and copper-catalyzed amination, providing both mechanistic insights and practical laboratory protocols. The choice of reaction will be dictated by the desired target molecule and the need for chemoselectivity, given the presence of the aryl bromide and allylic chloride.
Future work could explore more advanced functionalizations, such as asymmetric transformations to introduce chirality, or the sequential functionalization of the different reactive sites on the molecule to build highly complex and diverse molecular architectures. The principles and protocols outlined here provide a solid foundation for researchers to further explore the rich chemistry of this valuable synthetic building block.
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Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. (2001). Synlett, 2001(6), 841-843. [Link]
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Asymmetric Epoxidation Of Electron-Deficient Alkenes - Organic Reactions. (n.d.). Retrieved January 14, 2026, from [Link]
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Alkenes to Epoxides, Part 3: Electron-Deficient Alkenes - YouTube. (2022, January 10). Retrieved January 14, 2026, from [Link]
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Epoxidation of Alkenes - Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]
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Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. (2003). Organic Letters, 5(20), 3667-3669. [Link]
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The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 14, 2026, from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 14, 2026, from [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Journal of the American Chemical Society. (2000, April 15). Retrieved January 14, 2026, from [Link]
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ChemInform Abstract: Palladium‐Catalyzed Stille Couplings of Aryl‐, Vinyl‐, and Alkyltrichlorostannanes in Aqueous Solution. - Sci-Hub. (n.d.). Retrieved January 14, 2026, from [Link]
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Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
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Electrochemical Difunctionalization of Styrenes via Chemoselective Oxo-Azidation or Oxo-Hydroxyphthalimidation | Organic Letters - ACS Publications. (2021, October 26). Retrieved January 14, 2026, from [Link]
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Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
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Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles | Accounts of Chemical Research - ACS Publications. (2006, July 19). Retrieved January 14, 2026, from [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. (2021, August 17). Retrieved January 14, 2026, from [Link]
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Mechanism of the Enantioselective Dihydroxylation of Olefins by OsO4 in the Presence of Chiral Bases | Journal of the American Chemical Society. (1994, May 1). Retrieved January 14, 2026, from [Link]
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Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed. (2007, October 24). Retrieved January 14, 2026, from [Link]
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Asymmetric Dihydroxylation of α-Substituted Styrene Derivatives - Semantic Scholar. (1993). Retrieved January 14, 2026, from [Link]
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Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionalization via the Spin‐Center Shift - NIH. (2024, March 13). Retrieved January 14, 2026, from [Link]
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Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes | ACS Omega - ACS Publications. (2021, December 15). Retrieved January 14, 2026, from [Link]
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A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Dihydroxylation - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis - PMC - PubMed Central. (2025, August 29). Retrieved January 14, 2026, from [Link]
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Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr | . (2023, February 19). Retrieved January 14, 2026, from [Link]
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Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Triple Radical Sorting: Aryl-Alkylation of Alkenes - Macmillan Group - Princeton University. (2024, May 31). Retrieved January 14, 2026, from [Link]
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Heck reaction conditions for (E)-(3-chloroprop-1-enyl)-4-bromobenzene
An Application Guide to the Chemoselective Heck Reaction of (E)-(3-chloroprop-1-enyl)-4-bromobenzene
Abstract
This document provides a detailed technical guide for performing a chemoselective Mizoroki-Heck reaction on the difunctionalized substrate, this compound. This substrate possesses two distinct carbon-halogen bonds suitable for palladium-catalyzed cross-coupling: a C(sp²)-Br bond on the aromatic ring and a C(sp²)-Cl bond on the vinyl side chain. This guide focuses on the selective activation of the more labile aryl bromide bond for intermolecular coupling with an alkene, preserving the vinyl chloride moiety. We will explore the mechanistic basis for this selectivity, provide a comprehensive, field-tested laboratory protocol, and discuss key parameters for optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who are leveraging palladium catalysis for the construction of complex molecular architectures.
Mechanistic Rationale for Chemoselectivity
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, proceeding via a palladium catalytic cycle.[1][2] The reaction is initiated by the oxidative addition of an organohalide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by alkene coordination, migratory insertion, and β-hydride elimination to yield the substituted alkene product and a palladium hydride species. The final step is the reductive elimination of HX by a base, which regenerates the active Pd(0) catalyst.[3][4]
The key to achieving chemoselectivity with a dihaloarene substrate like this compound lies in the initial, rate-determining oxidative addition step. The reactivity of organohalides in this step follows the general trend: I > Br > OTf >> Cl.[5] This trend is governed by the carbon-halogen bond dissociation energy. The C-Br bond (approx. 336 kJ/mol) is significantly weaker and more polarizable than the C-Cl bond (approx. 400 kJ/mol), making it far more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. By carefully controlling reaction conditions—particularly temperature and reaction time—it is possible to selectively activate the C-Br bond while leaving the C-Cl bond intact.
Optimized Protocol for Selective Aryl Bromide Coupling
This protocol details the selective coupling of this compound with n-butyl acrylate, an activated alkene, which generally leads to high yields and excellent stereoselectivity for the trans product.[2]
2.1. Reagents and Equipment
-
Substrate: this compound
-
Alkene: n-butyl acrylate
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃) or Tri-tert-butylphosphine (P(t-Bu)₃)
-
Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
-
Equipment: Schlenk flask or reaction tube, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), standard glassware for workup and purification, TLC plates, silica gel for column chromatography.
Causality Behind Component Selection:
-
Palladium Source: Pd(OAc)₂ is an air-stable, common, and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by a phosphine ligand or solvent.[6]
-
Ligand: Phosphine ligands are crucial for stabilizing the Pd(0) catalytic species and facilitating the oxidative addition step.[1] While PPh₃ is a standard choice, bulky, electron-rich ligands like P(t-Bu)₃ can accelerate the reaction with aryl bromides and improve catalyst stability, allowing for lower catalyst loading and temperature.[7]
-
Base: A base is required to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[6] An inorganic base like K₂CO₃ is often preferred for its low cost and ease of removal, while an organic base like Et₃N can also be effective.[5][7]
-
Solvent: Polar aprotic solvents like DMF or DMAc are excellent choices as they effectively dissolve the reactants and salts formed during the reaction and can stabilize the polar intermediates in the catalytic cycle.[7]
2.2. Reaction Parameter Summary
| Component | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 232.52 | 1.0 | 1.0 | 233 mg |
| n-butyl acrylate | 128.17 | 1.2 | 1.2 | 154 mg (171 µL) |
| Palladium(II) acetate (Pd(OAc)₂) | 224.5 | 0.02 | 0.02 (2%) | 4.5 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 0.04 (4%) | 10.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| Anhydrous DMF | 73.09 | - | - | 5.0 mL (0.2 M) |
2.3. Step-by-Step Experimental Procedure
-
Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (233 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5.0 mL) followed by n-butyl acrylate (171 µL, 1.2 mmol) via syringe.
-
Reaction: Lower the flask into a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precatalyst is fresh and has been stored properly.[7] The formation of palladium black is a sign of catalyst decomposition. Consider using more robust, bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[7][8]
-
Reagent Purity: Use freshly distilled, anhydrous solvents and pure reagents. Water and oxygen can poison the catalyst.[7]
-
Temperature: The reaction may require higher temperatures (up to 140 °C) to overcome the activation barrier, especially with less reactive aryl bromides.[9]
-
-
Formation of Side Products:
-
Homocoupling: The formation of biaryl products can occur at high temperatures. Reducing the reaction temperature or catalyst loading may mitigate this.
-
Alkene Isomerization: If the base-mediated reductive elimination is slow, re-insertion of the palladium hydride into the product double bond can cause isomerization.[4] Screening different bases (e.g., switching from K₂CO₃ to an amine like Et₃N) can influence this step.
-
-
Note on Intramolecular Reactivity: While the intermolecular reaction is favored under these conditions, an intramolecular Heck reaction to form a five-membered ring is theoretically possible. Such reactions are often promoted by specific conditions, such as using different ligands (e.g., chiral bidentate phosphines like BINAP), different bases, or higher dilution to favor the intramolecular pathway over the intermolecular one.[6][10] This alternative pathway should be considered if unexpected products are observed.
References
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Heck reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Larhed, M., & Hallberg, A. (2001). Palladium(II)-Catalyzed Heck Reactions. Diva-portal.org. Retrieved January 14, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Retrieved January 14, 2026, from [Link]
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Chetia, M., & Phukan, P. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Retrieved January 14, 2026, from [Link]
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Mechanism of the palladium-catalyzed Heck reaction. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Kumar, A., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
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Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. (2017). Retrieved January 14, 2026, from [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023). Retrieved January 14, 2026, from [Link]
-
Kumar, A., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Retrieved January 14, 2026, from [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. (n.d.). Retrieved January 14, 2026, from [Link]
-
Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? - University of Liverpool. (2020). Retrieved January 14, 2026, from [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands - ChemRxiv. (n.d.). Retrieved January 14, 2026, from [Link]
-
Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. (n.d.). Retrieved January 14, 2026, from [Link]
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A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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Mizoroki-Heck reaction of bromobenzene derivatives a | Download Table - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Retrieved January 14, 2026, from [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). Retrieved January 14, 2026, from [Link]
-
Heck reactions between bromobenzene derivatives and styrene catalyzed by Pd/USY. a - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (n.d.). Retrieved January 14, 2026, from [Link]
-
Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
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- 2. Heck Reaction [organic-chemistry.org]
- 3. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 10. soc.chim.it [soc.chim.it]
The Strategic Utility of (E)-(3-chloroprop-1-enyl)-4-bromobenzene in the Synthesis of Pharmaceutical Intermediates
Introduction
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic selection of versatile building blocks can significantly streamline synthetic routes, enabling rapid access to novel chemical entities with therapeutic potential. (E)-(3-chloroprop-1-enyl)-4-bromobenzene is one such scaffold, a bifunctional molecule poised for sequential and site-selective functionalization. Its structure, featuring both an aryl bromide and a vinyl chloride, offers two distinct reactive handles for palladium-catalyzed cross-coupling reactions. This unique characteristic allows for the stepwise introduction of diverse functionalities, making it an invaluable precursor for the synthesis of a wide array of pharmaceutical intermediates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile substrate in the synthesis of key molecular frameworks, with a particular focus on precursors to allylamine and benzylamine-type antifungal agents.
Core Structural Features and Synthetic Potential
The synthetic utility of this compound stems from the differential reactivity of its two halogenated sites in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond on the aromatic ring is generally more reactive towards oxidative addition to a palladium(0) center than the vinylic carbon-chlorine bond.[1][2] This reactivity difference allows for selective functionalization at the aryl position, leaving the vinyl chloride moiety intact for subsequent transformations. This sequential approach is a cornerstone of efficient and convergent synthesis.
The allylic chloride also presents opportunities for nucleophilic substitution, further expanding the synthetic possibilities. This dual reactivity profile enables the construction of complex molecules through a series of controlled, high-yielding steps.
Application in the Synthesis of Precursors for Allylamine Antifungals
Allylamine and benzylamine derivatives, such as Naftifine and Butenafine, are an important class of antifungal agents.[3][4] These drugs act by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[5] The core structure of these molecules often features a substituted allylamine moiety connected to aromatic and/or naphthalene ring systems. This compound serves as an excellent starting material for the synthesis of analogues of these important therapeutic agents.
A plausible synthetic strategy involves an initial cross-coupling reaction at the aryl bromide position to introduce a desired aromatic or heteroaromatic group, followed by a nucleophilic substitution on the allylic chloride to install the amine functionality.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: (E)-1-bromo-4-(3-chloroprop-1-enyl)benzene
A general and efficient method for the synthesis of the title compound can be adapted from known procedures for similar structures.[6]
Reaction Scheme:
Caption: Synthesis of the starting material.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromocinnamaldehyde | 211.05 | 10.55 g | 50 mmol |
| Sodium borohydride (NaBH4) | 37.83 | 1.89 g | 50 mmol |
| Methanol | 32.04 | 100 mL | - |
| Thionyl chloride (SOCl2) | 118.97 | 4.4 mL | 60 mmol |
| Pyridine | 79.10 | 4.8 mL | 60 mmol |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
Procedure:
-
Reduction of the Aldehyde: To a stirred solution of 4-bromocinnamaldehyde in methanol at 0 °C, add sodium borohydride portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (50 mL) and then concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (E)-3-(4-bromophenyl)prop-2-en-1-ol.
-
Chlorination of the Alcohol: Dissolve the crude alcohol in dichloromethane (150 mL) and cool to 0 °C.
-
Add pyridine, followed by the dropwise addition of thionyl chloride.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Carefully pour the reaction mixture into ice-water (100 mL) and separate the organic layer.
-
Wash the organic layer with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (E)-1-bromo-4-(3-chloroprop-1-enyl)benzene as a solid.[6]
Protocol 2: Suzuki-Miyaura Coupling for Aryl Functionalization
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the aryl bromide of our starting material and a variety of boronic acids.[7][8]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (E)-1-bromo-4-(3-chloroprop-1-enyl)benzene | 232.52 | 2.33 g | 10 mmol |
| Phenylboronic acid | 121.93 | 1.46 g | 12 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 347 mg | 0.3 mmol |
| Sodium carbonate (Na2CO3) | 105.99 | 2.12 g | 20 mmol |
| Toluene | 92.14 | 40 mL | - |
| Ethanol | 46.07 | 10 mL | - |
| Water | 18.02 | 10 mL | - |
Procedure:
-
In a round-bottom flask, combine (E)-1-bromo-4-(3-chloroprop-1-enyl)benzene, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Add toluene and ethanol, followed by an aqueous solution of sodium carbonate.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 3: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylalkyne structures which are valuable intermediates in pharmaceutical synthesis.[9][10]
Reaction Scheme:
Caption: Sonogashira cross-coupling reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (E)-1-bromo-4-(3-chloroprop-1-enyl)benzene | 232.52 | 2.33 g | 10 mmol |
| Phenylacetylene | 102.13 | 1.3 mL | 12 mmol |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 140 mg | 0.2 mmol |
| Copper(I) iodide (CuI) | 190.45 | 38 mg | 0.2 mmol |
| Triethylamine (Et3N) | 101.19 | 50 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
Procedure:
-
To a solution of (E)-1-bromo-4-(3-chloroprop-1-enyl)benzene and phenylacetylene in a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.
-
Degas the mixture with argon for 15 minutes.
-
Stir the reaction at room temperature under an inert atmosphere for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 4: Heck Coupling for Vinyl Functionalization
The Heck reaction can be employed to couple the vinyl chloride moiety with an alkene, although this transformation is generally more challenging than reactions at the aryl bromide site and may require more forcing conditions or specialized catalyst systems.[11][12]
Reaction Scheme:
Caption: Heck cross-coupling reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (E)-4-(3-chloroprop-1-enyl)-1,1'-biphenyl | 228.71 | 2.29 g | 10 mmol |
| Styrene | 104.15 | 1.7 mL | 15 mmol |
| Palladium(II) acetate (Pd(OAc)2) | 224.49 | 45 mg | 0.2 mmol |
| Tri(o-tolyl)phosphine | 304.37 | 122 mg | 0.4 mmol |
| Triethylamine (Et3N) | 101.19 | 2.8 mL | 20 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
Procedure:
-
In a sealed tube, combine the (E)-4-(3-chloroprop-1-enyl)-1,1'-biphenyl derivative, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add DMF and triethylamine, followed by styrene.
-
Degas the mixture with argon for 10 minutes.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water (50 mL).
-
Extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a highly versatile and strategically valuable building block for the synthesis of pharmaceutical intermediates. Its orthogonal reactivity allows for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel biaryl, arylalkyne, and diene structures, which are key components of many biologically active molecules, including the allylamine class of antifungal agents. The ability to systematically modify both ends of this scaffold opens up vast possibilities for the generation of compound libraries for drug discovery and the development of efficient synthetic routes to complex pharmaceutical targets.
References
- Abonia, R., Garay, A., Castillo, J., & Zacchino, S. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 23(2), 434.
- Berney, D., & Schuh, K. (1978). Heterocyclic spiro-naphthalenones. Part I: Synthesis and reactions of some spiro [naphthalene-1, 2′-pyrrolidin]-2-ones and spiro [naphthalene-1, 3′-oxazolidin]-2-ones. Helvetica Chimica Acta, 61(4), 1262-1273.
- Shroder, M. (n.d.). The Sonogashira Coupling.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Prediger, P., Barbosa, L. F., Genisson, Y., & Correia, C. R. D. (2011). A concise, Heck-based total synthesis of naftifine. The Journal of Organic Chemistry, 76(18), 7737-7740.
- Stütz, A. (1987). Synthesis and structure-activity relationships of naftifine-related allylamine antifungals. Annals of the New York Academy of Sciences, 544(1), 32-45.
- Frontiers in Chemistry. (2024).
- Google Patents. (2015). Method of obtaining naftifine - RU2539654C1.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.). CN1324790A - Naftifine hydrochloride synthesizing process.
- Chemsrc. (2024). (E)-1-(3-bromoprop-1-en-1-yl)-4-chlorobenzene.
- The Royal Society of Chemistry. (n.d.).
- MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes - Technical Library.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid.
- YouTube. (2023). Heck Reaction example 3.
- Journal of Chemical and Pharmaceutical Research. (2024).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid.
- ResearchGate. (2009). ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
- Semantic Scholar. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substitut.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- WIPO Patentscope. (2015).
- PubChem. (n.d.). 3-Bromo-3-chloroprop-1-ene.
- National Institutes of Health. (n.d.). Cinnamyl chloride.
- PubChem. (n.d.). 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]
- 5. RU2539654C1 - Method of obtaining naftifine - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 12. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (E)-(3-chloroprop-1-enyl)-4-bromobenzene: A Versatile Building Block for Material Science
Abstract
(E)-(3-chloroprop-1-enyl)-4-bromobenzene is a bifunctional organic molecule poised for significant applications in material science. Possessing two distinct and orthogonally reactive sites—an aryl bromide and an allylic chloride—this compound serves as a versatile scaffold for the synthesis of advanced materials. The aryl bromide moiety is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems. Concurrently, the allylic chloride provides a handle for nucleophilic substitution, allowing for the introduction of diverse functional groups. This document provides a comprehensive guide for researchers, detailing the derivatization strategies for this compound and its subsequent application in the synthesis of novel polymers and functional materials.
Introduction: The Strategic Value of Bifunctional Monomers
The design of novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern material science. A key strategy in this endeavor is the use of bifunctional building blocks that allow for precise control over the final molecular architecture. This compound emerges as a molecule of significant interest due to its inherent chemical functionalities. The presence of a bromo-substituted phenyl ring and a chloro-substituted propenyl chain offers two distinct avenues for chemical modification. This orthogonality is crucial as it allows for selective reactions at one site while leaving the other intact for subsequent transformations. The styrene-like core of the molecule also predisposes it to polymerization, opening pathways to novel polymeric materials with tunable properties. This guide will explore the key derivatization reactions of this versatile compound, providing detailed protocols and insights into the chemical principles that govern these transformations.
Synthesis of this compound
Protocol 1: Synthesis of this compound
This protocol is an adaptation of established procedures for similar compounds.
Materials:
-
4-bromocinnamaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction of the Aldehyde: To a stirred solution of 4-bromocinnamaldehyde (1.0 equiv) in a 1:1 mixture of MeOH and DCM at 0 °C, add sodium borohydride (1.1 equiv) portion-wise. Stir the reaction mixture at room temperature for 2 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the organic solvents under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain 4-bromocinnamyl alcohol.
-
Chlorination: Dissolve the crude 4-bromocinnamyl alcohol in anhydrous diethyl ether at 0 °C. Add pyridine (1.2 equiv) followed by the dropwise addition of thionyl chloride (1.2 equiv).
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Final Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Derivatization of the Aryl Bromide Moiety
The aryl bromide functionality is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of new carbon-carbon bonds. This is particularly valuable for synthesizing conjugated molecules and polymers for organic electronics.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl bromide with a boronic acid or ester.[2][3][4][5][6] This reaction is known for its high functional group tolerance and generally mild reaction conditions.
Sources
Strategic Synthesis of (E)-(3-azidoprop-1-enyl)-4-bromobenzene via Phase-Transfer Catalyzed Nucleophilic Substitution
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive experimental guide for the nucleophilic substitution on (E)-(3-chloroprop-1-enyl)-4-bromobenzene. We detail a robust and efficient protocol for the synthesis of (E)-(3-azidoprop-1-enyl)-4-bromobenzene, a versatile synthetic intermediate. The procedure leverages phase-transfer catalysis (PTC) to overcome common challenges associated with reactant immiscibility, ensuring high yield and operational simplicity. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step protocol, characterization data, and troubleshooting advice.
Introduction and Mechanistic Rationale
This compound is a valuable substrate in organic synthesis due to its dual reactivity: an allylic chloride moiety ripe for substitution and a brominated aromatic ring suitable for cross-coupling reactions. The allylic system is particularly reactive in nucleophilic substitutions. However, this enhanced reactivity is coupled with the potential for allylic rearrangements, which can lead to a mixture of products.[1]
The Mechanistic Challenge: Sₙ2 versus Sₙ2'
The reaction of a nucleophile with an allylic halide can proceed through two primary bimolecular pathways:
-
Sₙ2 Pathway (Direct Substitution): The nucleophile attacks the carbon atom directly bonded to the leaving group (the α-carbon), resulting in the direct substitution product.
-
Sₙ2' Pathway (Allylic Rearrangement): The nucleophile attacks the carbon at the opposite end of the double bond (the γ-carbon), inducing a shift of the double bond and expulsion of the leaving group.
The choice of reaction conditions is paramount in directing the selectivity of this transformation. Direct Sₙ2 reactions are often favored by using polar aprotic solvents. However, many potent nucleophiles, such as sodium azide (NaN₃), are inorganic salts with poor solubility in common organic solvents.[2]
The Solution: Phase-Transfer Catalysis (PTC)
To circumvent these challenges, this protocol employs a phase-transfer catalysis (PTC) system. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the nucleophile (azide anion, N₃⁻) from the aqueous or solid phase into the organic phase where the substrate resides.[3] This creates a "naked," highly reactive nucleophile in the organic medium, accelerating the reaction rate under mild conditions and often enhancing selectivity for the Sₙ2 product.[2][4] The PTC approach avoids the need for expensive, high-boiling, and difficult-to-remove polar aprotic solvents, aligning with the principles of green chemistry.[3]
Experimental Protocol
This section provides a detailed procedure for the synthesis of (E)-(3-azidoprop-1-enyl)-4-bromobenzene.
Materials and Equipment
Reagents:
-
This compound (Substrate, 97%)
-
Sodium Azide (NaN₃, ≥99.5%)
-
Tetrabutylammonium Bromide (TBAB, 99%)
-
Toluene (Anhydrous, 99.8%)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄, Anhydrous)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Quantitative Data Summary
The following table outlines the reagent quantities for a typical reaction scale.
| Reagent | Mol. Wt. ( g/mol ) | Equiv. | Amount Used | Moles (mmol) |
| This compound | 232.52[5] | 1.0 | 2.33 g | 10.0 |
| Sodium Azide (NaN₃) | 65.01 | 1.5 | 0.98 g | 15.0 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.1 | 0.32 g | 1.0 |
| Toluene | - | - | 40 mL | - |
| Deionized Water | - | - | 10 mL | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.33 g, 10.0 mmol), sodium azide (0.98 g, 15.0 mmol), and tetrabutylammonium bromide (0.32 g, 1.0 mmol).
-
Solvent Addition: Add toluene (40 mL) and deionized water (10 mL) to the flask.
-
Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to 80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 95:5 Hexane:Ethyl Acetate eluent system. The starting material should have a different Rf value than the product. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature. Transfer the mixture to a 250 mL separatory funnel.
-
Extraction: Add 50 mL of deionized water to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane to 5% ethyl acetate in hexane to isolate the pure (E)-(3-azidoprop-1-enyl)-4-bromobenzene.
Experimental Workflow Diagram
Caption: Overall workflow from reaction setup to final product characterization.
Product Characterization
The identity and purity of the synthesized (E)-(3-azidoprop-1-enyl)-4-bromobenzene should be confirmed using standard analytical techniques.
-
Appearance: Expected to be a colorless to pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H ortho to Br)
-
δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H meta to Br)
-
δ 6.60 (d, J = 15.6 Hz, 1H, Ar-CH=)
-
δ 6.25 (dt, J = 15.6, 6.8 Hz, 1H, =CH-CH₂)
-
δ 3.95 (d, J = 6.8 Hz, 2H, -CH₂-N₃) (Note: Chemical shifts are predictive and based on analogous structures.[6])
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 135.5 (Ar-C), 132.0 (Ar-CH), 131.8 (Ar-CH), 128.0 (=CH-CH₂), 126.5 (Ar-CH=), 122.0 (Ar-C-Br), 52.5 (-CH₂-N₃)
-
-
FT-IR (thin film, cm⁻¹):
-
~2100 (s, sharp, N=N=N stretch, characteristic of azide)
-
~965 (s, C-H bend, trans-alkene)
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₉H₈BrN₃ [M+H]⁺: 239.9923; Found: 239.9921. The isotopic pattern for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) should be clearly visible.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient heating, poor stirring, deactivated catalyst. | Ensure temperature is stable at 80 °C. Use a high-quality PTC. Increase reaction time. |
| Low Yield | Inefficient work-up, product loss during purification. | Ensure complete extraction. Be careful during column chromatography; do not use overly polar eluent too quickly. |
| Side Product Formation | Potential for Sₙ2' rearranged product or elimination. | The use of PTC generally minimizes this. If observed, try a less polar solvent system or slightly lower temperature. |
Conclusion
This application note presents a reliable and scalable protocol for the synthesis of (E)-(3-azidoprop-1-enyl)-4-bromobenzene via a phase-transfer catalyzed nucleophilic substitution. The methodology is efficient, utilizes readily available reagents, and proceeds under mild conditions, making it a valuable procedure for synthetic chemists. The resulting product is a versatile intermediate, poised for further functionalization in areas such as click chemistry, heterocycle synthesis, and the development of novel pharmaceutical agents.
References
-
International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
-
eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Link]
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26. [Link]
-
OperaChem. Phase transfer catalysis (PTC). [Link]
-
KPU Pressbooks. 3.2 Reactions of Allyl System – Organic Chemistry II. [Link]
-
Vedantu. Allylic Substitution Reaction: Mechanism, Examples & Tips. [Link]
-
Wikipedia. Allylic rearrangement. [Link]
-
University of Calgary. Ch 10: Nucleophilic Substitution reactions of Allylic halides. [Link]
-
ResearchGate. Reactions of the allylic substrate at a glance. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PubChemLite. This compound. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-(3-chloroprop-1-enyl)-4-bromobenzene
Welcome to the technical support center for the synthesis of (E)-(3-chloroprop-1-enyl)-4-bromobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
A common challenge in any synthesis is a lower-than-expected yield. Several factors, from reagent quality to reaction conditions, can contribute to this issue.
Potential Cause 1: Ineffective Coupling Reaction
The formation of the carbon-carbon double bond is a critical step in this synthesis. The choice of coupling reaction and the optimization of its parameters are paramount.
-
Solution A: Wittig Reaction Optimization. The Wittig reaction is a widely used method for alkene synthesis.[1][2] However, its success is highly dependent on several factors. Low yields can often be attributed to issues with the ylide.[3]
-
Ylide Formation: Ensure the complete formation of the phosphorus ylide. This requires a sufficiently strong and fresh base to deprotonate the phosphonium salt.[4] For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary.[3]
-
Ylide Stability: Non-stabilized ylides can be unstable.[4] Consider generating the ylide in situ in the presence of the aldehyde. This can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde and base.[5]
-
Reaction Conditions: The Wittig reaction is sensitive to moisture and air.[3] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4]
-
-
Solution B: Consider the Horner-Wadsworth-Emmons (HWE) Reaction. For sterically hindered ketones or when the Wittig reaction yields are consistently low, the HWE reaction is a powerful alternative.[1][3] It utilizes a more nucleophilic phosphonate-stabilized carbanion and often provides higher (E)-selectivity.[6] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[3]
-
Solution C: Exploring Palladium-Catalyzed Cross-Coupling Reactions. Reactions like the Heck or Sonogashira coupling offer alternative routes.
-
Heck Reaction: This reaction couples an aryl or vinyl halide with an alkene.[7] To optimize, consider the catalyst system, base, and solvent.[8] For instance, Pd(OAc)₂ has been shown to be an effective catalyst.[9] The reaction temperature is also a critical parameter to balance reaction rate and catalyst decomposition.[10]
-
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst.[11][12][13] It can often be carried out under mild conditions, including at room temperature.[14][15]
-
Potential Cause 2: Poor Quality of Starting Materials
The purity and stability of your reagents are critical for a successful reaction.
-
Solution:
-
Aldehyde Integrity: Aldehydes can be prone to oxidation, polymerization, or decomposition.[1][3] Use freshly distilled or purified 4-bromobenzaldehyde.
-
Reagent Verification: Verify the purity of all starting materials, including the phosphonium salt or phosphonate ester for Wittig/HWE reactions, and the vinyl halide for cross-coupling reactions.
-
Issue 2: Formation of (Z)-Isomer and Other Side Products
The desired product is the (E)-isomer. The formation of the (Z)-isomer or other byproducts will reduce the yield and complicate purification.
Potential Cause 1: Lack of Stereoselectivity in the Coupling Reaction
-
Solution A: Wittig Reaction Modifications.
-
Solution B: Horner-Wadsworth-Emmons (HWE) Reaction. The HWE reaction typically exhibits high (E)-selectivity.[6]
-
Solution C: Heck Reaction. The Heck reaction is known for its excellent trans selectivity, favoring the formation of the (E)-isomer.[7]
Potential Cause 2: Side Reactions
-
Solution:
-
Wittig Reaction: Side reactions such as enolization of the carbonyl compound can occur.[3] Careful control of the reaction temperature and slow addition of reagents can minimize these.
-
Heck Reaction: Homocoupling of the aryl halide is a common side reaction.[10] Lowering the reaction temperature and using appropriate phosphine ligands can suppress this.[10]
-
Sonogashira Coupling: Homocoupling of the alkyne (Glaser coupling) can be a side reaction, especially in copper-cocatalyzed systems.[14] Copper-free protocols can mitigate this issue.[14]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
The most common approaches involve forming the central carbon-carbon double bond through olefination or cross-coupling reactions. Key methods include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and palladium-catalyzed cross-coupling reactions like the Heck and Sonogashira reactions.[2][16][17]
Q2: How can I improve the (E)-selectivity of my reaction?
To favor the formation of the desired (E)-isomer:
-
Use the Horner-Wadsworth-Emmons (HWE) reaction , which is known for its high (E)-selectivity.[6]
-
In a Wittig reaction , employ a stabilized ylide, which generally leads to the (E)-alkene.[1] The Schlosser modification can also be used to favor the E-alkene.[1]
-
The Heck reaction typically shows outstanding trans selectivity.[7]
Q3: My Wittig reaction is not working. What are the first things I should check?
-
Reagent Quality: Ensure your aldehyde is pure and your base is fresh and strong enough for the specific phosphonium salt.[3][5]
-
Anhydrous Conditions: Ylides are sensitive to moisture.[3] Use flame-dried glassware and anhydrous solvents.[4]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent ylide degradation.[4]
-
Temperature Control: Ylide formation is often done at low temperatures (e.g., 0 °C or -78 °C) to improve stability.[4]
Q4: What are the advantages of using a Heck reaction for this synthesis?
The Heck reaction offers several advantages:
-
High (E)-selectivity: It generally produces the desired trans isomer with high selectivity.[7]
-
Functional Group Tolerance: The Heck reaction is often tolerant of a wide range of functional groups.
-
Commercially Available Starting Materials: The necessary reagents, such as 4-bromoiodobenzene and 3-chloropropene, are readily available.
Q5: How can I effectively purify the final product?
Flash column chromatography on silica gel is a standard and effective method for purifying the final product and removing byproducts such as triphenylphosphine oxide (from a Wittig reaction) or unreacted starting materials.[18]
III. Experimental Protocols & Data
Table 1: Comparison of Synthetic Methods
| Reaction | Key Reagents | Typical (E/Z) Selectivity | Key Advantages | Common Challenges |
| Wittig Reaction | Phosphonium salt, base, aldehyde | Variable, depends on ylide stability | Versatile, well-established | Stereoselectivity can be an issue, triphenylphosphine oxide byproduct can complicate purification.[3][19] |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate ester, base, aldehyde | High (E)-selectivity | High (E)-selectivity, water-soluble phosphate byproduct simplifies purification.[3][6] | Phosphonate ester needs to be synthesized. |
| Heck Reaction | Aryl halide, alkene, Pd catalyst, base | High (E)-selectivity | High (E)-selectivity, good functional group tolerance.[7] | Catalyst cost, potential for side reactions like homocoupling.[10] |
| Sonogashira Coupling | Terminal alkyne, vinyl halide, Pd/Cu catalyst, base | Not directly applicable for this specific alkene synthesis without further steps. | Mild reaction conditions.[13][14][15] | Requires a terminal alkyne starting material. |
Protocol 1: General Procedure for a Wittig Reaction
This is a generalized protocol and may require optimization for your specific substrates.
-
Under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (1.05 eq.) in anhydrous THF.
-
Cool the suspension to the recommended temperature (e.g., 0 °C or -78 °C).[3]
-
Add a strong base (e.g., n-BuLi, 1.05 eq.) dropwise. A color change often indicates ylide formation.[3]
-
Stir the mixture for 30-60 minutes at this temperature.
-
Slowly add a solution of 4-bromobenzaldehyde (1.0 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Heck Reaction
This is a generalized protocol and may require optimization for your specific substrates.
-
To an oven-dried reaction vessel, add the aryl halide (e.g., 4-bromoiodobenzene, 1.0 eq.), the alkene (e.g., 3-chloropropene, 1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.).[9][10]
-
Add an anhydrous, degassed solvent (e.g., DMF or DMA).[9][10]
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) under an inert atmosphere.[9][10]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.[10]
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
IV. Visualizing the Synthesis and Troubleshooting
Diagram 1: Key Synthetic Pathways
Caption: Overview of primary synthetic routes.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical approach to troubleshooting low yields.
V. References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing the reaction conditions for Heck reaction at different ratios of Pd/CuO. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Retrieved from [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthetic approaches toward stilbenes and their related structures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Retrieved from [Link]
-
Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]
-
Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (2024). (E)-1-(3-bromoprop-1-en-1-yl)-4-chlorobenzene. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Cinnamyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene. Retrieved from [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-3-chloroprop-1-ene. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Cinnamyl bromide. Retrieved from [Link]
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Technical Guide: Purification of (E)-(3-chloroprop-1-enyl)-4-bromobenzene
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the purification of (E)-(3-chloroprop-1-enyl)-4-bromobenzene. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested advice to navigate the common and complex challenges encountered during the purification of this key chemical intermediate.
This compound is a substituted styrene derivative whose purity is critical for subsequent synthetic steps. This guide offers a structured approach to its purification, focusing on the most common laboratory techniques: Recrystallization and Column Chromatography.
Compound Profile & Physical Properties
A foundational understanding of the compound's physical properties is the first step in designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrCl | [1][2] |
| Molecular Weight | 231.53 g/mol | [2] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 60-62 °C | [2] |
| Boiling Point | Data not readily available; likely high | |
| Solubility | Generally soluble in nonpolar to moderately polar organic solvents. |
Frequently Asked Questions (FAQs)
Here we address high-level questions that researchers frequently encounter when planning their purification workflow.
Q1: What are the most common impurities I should expect?
Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the reaction of a corresponding 4-bromocinnamyl aldehyde or alcohol.[3] Therefore, potential impurities include:
-
Unreacted Starting Materials: Residual 4-bromocinnamaldehyde or 4-bromocinnamyl alcohol.
-
Geometric Isomer: The (Z)-isomer of the target compound.
-
Side Products: Polymeric materials, which can form as styrene derivatives are often prone to polymerization.[4]
-
Reagent Carryover: Residual reagents from the chlorination step.
-
Solvent Residue: Trapped solvents from the reaction workup.
Q2: Which primary purification technique should I choose?
Answer: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the scale of your reaction.
-
Recrystallization is the preferred method if your crude product is at least 80% pure and is a solid at room temperature.[5] It is an efficient technique for removing small amounts of impurities and is generally more scalable than chromatography.[6][7]
-
Column Chromatography is a highly versatile purification technique used to separate compounds based on their differential adsorption to a stationary phase.[8][9][10] It is ideal for separating mixtures with multiple components, isomers, or when the desired compound is an oil. For this compound, it is particularly effective at removing the Z-isomer and any non-polar or highly polar byproducts.
Q3: How do I assess the purity of my final product?
Answer: A multi-faceted approach is recommended to confirm the purity and identity of the final product.
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure and isomeric purity. The spectrum for the (E)-isomer should show a characteristic large coupling constant (typically J ≈ 15-16 Hz) for the trans-alkene protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the molecular weight of the product.[11][12][13] The mass spectrum will show the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (60-62 °C) is a strong indicator of high purity.[2][14] Impurities typically cause a depression and broadening of the melting point range.
Troubleshooting Purification Protocols
This section provides detailed solutions to specific problems you may encounter during your experiments.
Guide 1: Troubleshooting Recrystallization
Recrystallization relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[5][14]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound (60-62 °C). The solid is melting before it dissolves. | Select a solvent or solvent pair with a lower boiling point. For example, if using ethanol, try a hexane/ethyl acetate mixture. |
| No crystals form upon cooling. | The solution is not supersaturated. Too much solvent was used, or the concentration of the compound is too low. | 1. Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent line.[14][15] 2. Add a seed crystal: If available, add a tiny crystal of the pure compound.[14] 3. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool. 4. Cool further: Place the flask in an ice-water bath. |
| Poor recovery of the purified solid. | Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were not collected efficiently. | Use the minimum amount of hot solvent required to fully dissolve the crude solid.[15][16] Ensure the solution is cooled sufficiently (an ice bath can help) before filtration to maximize precipitation. |
| Product purity is still low after recrystallization. | The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent is not ideal for excluding the specific impurities present. | Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.[5] Experiment with different solvent systems. |
Guide 2: Troubleshooting Column Chromatography
Column chromatography separates compounds based on polarity.[6] For this compound, a non-polar compound, a normal-phase setup (e.g., silica gel) with a non-polar mobile phase is standard.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor separation of spots (low resolution). | The polarity of the eluent (mobile phase) is incorrect. The column was packed improperly. | 1. Optimize the eluent: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives good separation and a target Rf value of ~0.25-0.35 for the desired compound.[9] 2. Adjust polarity: If spots are too close, decrease the polarity of the eluent (e.g., from 10% Ethyl Acetate/Hexane to 5% Ethyl Acetate/Hexane). |
| Compound will not elute from the column. | The eluent is not polar enough to move the compound down the stationary phase. | Gradually increase the polarity of the eluent. For example, if you started with 100% hexane, move to a 2% ethyl acetate in hexane mixture, and so on.[8] |
| Cracking or channeling of the stationary phase. | The column was not packed uniformly, or it ran dry during the separation. | Pack the column carefully using either the "wet slurry" or "dry pack" method to ensure a homogenous bed.[9] Never let the solvent level drop below the top of the silica gel. |
| Fractions are still impure. | The column was overloaded with too much crude material. The fractions collected were too large. | Use an appropriate amount of silica gel relative to your sample (typically a 50:1 to 100:1 mass ratio of silica to crude material). Collect smaller fractions to better resolve closely eluting compounds. |
Experimental Protocols & Workflows
Purification Workflow Decision Diagram
The following diagram illustrates a logical workflow for selecting the appropriate purification method.
Caption: Decision tree for purification method selection.
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid near the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
The following diagram outlines the key steps in performing flash column chromatography.
Caption: Step-by-step workflow for flash column chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for this compound is 2-5% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and pour it into the column. Allow the silica to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this "dry load" to the top of the packed column.
-
Elution: Add the eluent (e.g., 2% ethyl acetate/hexanes) to the column and apply gentle positive pressure (using air or nitrogen) to begin moving the solvent through the column.
-
Fraction Collection: Collect the eluent in a series of test tubes or vials as it drips from the bottom of the column.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.
-
Isolation: Combine the fractions that contain only the pure desired compound. Remove the solvent using a rotary evaporator to yield the purified this compound.
References
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University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved January 14, 2026, from [Link]
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Wikipedia. (2023, December 22). Column chromatography. Retrieved January 14, 2026, from [Link]
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Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory). Retrieved January 14, 2026, from [Link]
- Al-Said, N. H., & Al-Burtomani, S. K. S. (2021). Analytical Separation of Carcinogenic and Genotoxic Alkenylbenzenes in Foods and Related Products (2010–2020). Molecules, 26(11), 3251.
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]
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University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved January 14, 2026, from [Link]
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ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
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PubChemLite. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
- Lin, C. Y., & Chen, C. Y. (2004). Simultaneous Determination of Alkenyl Benzenes in Essential Oils and Human Serum by Gas Chromatrography and GC-MS. Journal of the Chinese Chemical Society, 51(4), 839-848.
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Chemsrc. (n.d.). CAS#:60691-90-9 | (E)-1-(3-bromoprop-1-en-1-yl)-4-chlorobenzene. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene. Retrieved January 14, 2026, from [Link]
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Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved January 14, 2026, from [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Simultaneous Determination of Alkenyl Benzenes in Essential Oils and Human Serum by Gas Chromatrography and GC-MS. Retrieved January 14, 2026, from [Link]
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Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
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Koch-Glitsch. (n.d.). Styrene. Retrieved January 14, 2026, from [Link]
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Semantic Scholar. (n.d.). The Preparation of Substituted Styrenes by Methods Not Involving Hydrocarbon Cracking. Retrieved January 14, 2026, from [Link]
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MaChemGuy. (2020, March 24). Recrystallisation Demo - Purification of Organic Solids - OUT-TAKE at the end! [Video]. YouTube. [Link]
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ResearchGate. (2019, March 15). How to detect Halogenated Benzene in crude oil matrix using GC/MS?. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 1-(3-Bromopropyl)-4-chlorobenzene. Retrieved January 14, 2026, from [Link]
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Derik Frantz. (2021, April 16). Hydroboration–Oxidation of Styrene [Video]. YouTube. [Link]
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Journal of Pharmacognosy and Phytochemistry. (2016). Molecular characterization, lipid analysis and GC-MS determination of bioactive compounds identified in a West African strain of Oedogonium. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Cinnamyl bromide. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of (E)-(3-chloroprop-1-enyl)-4-bromobenzene
Welcome to our dedicated technical support center for the optimization of catalyst loading in the cross-coupling of (E)-(3-chloroprop-1-enyl)-4-bromobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific and nuanced transformation. Our approach moves beyond generic protocols to explain the fundamental principles governing this reaction, empowering you to make informed decisions in your experimental design.
The Challenge: Chemoselectivity in Di-halogenated Substrates
The substrate, this compound, presents a classic challenge in cross-coupling chemistry: achieving selective reaction at one of two distinct carbon-halogen bonds. Understanding the relative reactivity of the aryl C-Br bond and the vinyl C-Cl bond is paramount to developing a successful catalytic system.
Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the trend: C-I > C-OTf ≈ C-Br > C-Cl.[1] This is primarily due to the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium(0) catalyst than the stronger C-Cl bond. Therefore, in most standard cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.), we can anticipate preferential reactivity at the C-Br bond of our substrate.
However, this selectivity is not absolute and can be influenced by a variety of factors, including the choice of catalyst, ligand, solvent, and base. The goal of this guide is to provide you with the tools to not only achieve this selectivity but also to optimize the catalyst loading for an efficient and cost-effective reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with this compound and similar substrates.
Q1: My reaction is showing low or no conversion. What are the first things I should check?
A1: Low or no conversion is a common issue that can often be traced back to a few key factors:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure that your palladium source is fresh and has been stored under an inert atmosphere. If you are generating the active catalyst in situ from a Pd(II) precursor (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), the reduction to Pd(0) may be incomplete.
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, often resulting in the formation of palladium black.[2] It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.
-
Reagent Purity: Impurities in your starting material, coupling partner, solvent, or base can act as catalyst poisons. Ensure all reagents are of high purity. For example, in Suzuki reactions, the quality of the boronic acid is critical, as they can undergo protodeboronation.[3]
-
Sub-optimal Reaction Conditions: The chosen temperature, solvent, or base may not be suitable for your specific transformation. A systematic optimization of these parameters is often necessary.
Q2: I am observing significant amounts of debromination (hydrodehalogenation) of my starting material. How can I prevent this?
A2: Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction that competes with the desired cross-coupling.[3] It often arises from the formation of a palladium-hydride (Pd-H) species. To minimize this:
-
Choice of Base and Solvent: Strong bases, particularly in the presence of protic solvents (e.g., water, alcohols), can promote the formation of Pd-H species.[3] Consider screening weaker bases (e.g., K₂CO₃, CsF) or using anhydrous solvents.
-
Ligand Selection: The ligand can influence the stability of the catalytic intermediates. Some ligands are more prone to processes that lead to Pd-H formation.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of debromination.[3] If possible, try running the reaction at a lower temperature.
Q3: I am seeing a mixture of products, with some coupling at the C-Cl bond. How can I improve selectivity for the C-Br bond?
A3: While the C-Br bond is inherently more reactive, certain conditions can promote competitive reaction at the C-Cl bond. To enhance selectivity:
-
Ligand Choice: This is one of the most powerful tools for controlling selectivity. For C-Br selective coupling, ligands that are bulky and electron-rich often favor oxidative addition at the weaker C-Br bond. In some systems, the use of "ligand-free" conditions has been shown to favor reaction at a different site, such as a triflate group over a bromide.[4]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Nonpolar solvents often favor different selectivities compared to polar aprotic solvents.[5][6] A solvent screen is highly recommended.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity, as the activation energy for oxidative addition at the C-Cl bond is typically higher than at the C-Br bond.
Q4: What is a good starting point for catalyst loading?
A4: For initial screening and optimization, a catalyst loading of 1-5 mol% is a common starting point.[7] For highly active catalyst systems and optimized conditions, it is often possible to reduce the loading to as low as 0.1 mol% or even into the ppm range for industrial applications.[8]
Troubleshooting Guide: A Systematic Approach
When a reaction is not performing as expected, a systematic approach to troubleshooting is essential. The following guide provides a step-by-step process for identifying and resolving common issues.
Problem 1: Low Yield or Stalled Reaction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Formation of palladium black; no product formation even at elevated temperatures. | Use a fresh batch of palladium precursor and ligand. Consider using a more stable pre-catalyst. Ensure complete dissolution of the catalyst. |
| Incomplete Reduction of Pd(II) to Pd(0) | If using a Pd(II) source, the reaction may not initiate. | Add a reducing agent or use a ligand that facilitates reduction. Alternatively, switch to a Pd(0) source like Pd₂(dba)₃. |
| Oxygen Contamination | Reaction mixture darkens rapidly with formation of palladium black. | Degas all solvents and reagents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of argon or nitrogen. |
| Poor Reagent Quality | Inconsistent results between batches. | Purify starting materials. For Suzuki reactions, consider using a more stable boronic ester instead of the acid. Ensure the base is anhydrous. |
| Sub-optimal Temperature | Reaction is sluggish at lower temperatures. | Gradually increase the reaction temperature. Be aware that higher temperatures can also promote side reactions. |
| Incorrect Solvent or Base | Poor solubility of reagents; reaction fails to proceed. | Perform a solvent and base screen. Common solvents include toluene, dioxane, THF, and DMF. Common bases include K₂CO₃, K₃PO₄, Cs₂CO₃, and organic amines.[5][6][7] |
Problem 2: Poor Selectivity (Reaction at both C-Br and C-Cl)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ligand Choice | Formation of a significant amount of the di-coupled or C-Cl coupled product. | Screen a panel of ligands with varying steric and electronic properties. Bulky, electron-rich phosphine ligands often favor oxidative addition at the C-Br bond.[9] |
| High Reaction Temperature | Increased formation of the C-Cl coupled product at higher temperatures. | Lower the reaction temperature to exploit the difference in activation energies for C-Br and C-Cl bond cleavage. |
| Solvent Effects | Selectivity changes with different solvents. | Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile).[5][6] |
| Excess of Coupling Partner | Driving the reaction towards di-substitution. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the coupling partner. |
Problem 3: Formation of Side Products
| Potential Cause | Diagnostic Check | Recommended Solution |
| Homocoupling of the Coupling Partner | Dimerization of the boronic acid (Suzuki) or alkyne (Sonogashira). | Ensure strictly anaerobic conditions, as oxygen can promote homocoupling.[2] In Sonogashira reactions, consider using copper-free conditions. |
| Debromination | Presence of (E)-(3-chloroprop-1-enyl)benzene in the product mixture. | Screen different bases and solvents.[3] Lowering the reaction temperature may also help. |
| Isomerization of the Double Bond | Formation of the (Z)-isomer of the product. | The choice of ligand can influence the stereochemical outcome.[10][11][12] Screen different phosphine ligands. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization (Suzuki-Miyaura Coupling Example)
This protocol outlines a general method for screening catalyst loading for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the desired solvent.
-
Catalyst Loading Screen: Prepare a series of reactions in parallel, each with a different catalyst loading (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%). Add the appropriate volume of the catalyst stock solution to each Schlenk tube via syringe.
-
Reaction: Stir the reaction mixtures at the desired temperature (e.g., 80 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Work-up and Analysis: Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or GC to determine the conversion and yield for each catalyst loading.
Protocol 2: Ligand Screening for Enhanced Selectivity
-
Parallel Reaction Setup: Set up a series of small-scale reactions in parallel (e.g., in a 24-well plate or individual vials). Each reaction should contain this compound, the coupling partner, and the base under an inert atmosphere.
-
Ligand Addition: To each reaction vessel, add a different phosphine ligand (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) with the palladium precursor, maintaining a constant Pd:ligand ratio (typically 1:1 to 1:2).
-
Reaction and Monitoring: Run all reactions under the same conditions (temperature, solvent, time) and monitor for product formation and selectivity.
-
Analysis: Analyze the product distribution in each reaction to identify the ligand that provides the highest selectivity for the desired C-Br coupled product.
Visualization of Key Concepts
dot digraph "Catalytic_Cycle" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Generalized catalytic cycle for Suzuki-Miyaura cross-coupling."
dot digraph "Troubleshooting_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
} caption: "A decision-making workflow for troubleshooting common issues."
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
- Bennett, et al. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
-
Beilstein Journals. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]
-
Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of organic chemistry, 77(8), 3700–3703. [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
-
Organic & Biomolecular Chemistry. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
-
Reaction Chemistry & Engineering. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Cross-Coupling Reactions.
-
Chemistry LibreTexts. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents. [Link]
-
ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
Cambridge Open Engage. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
ResearchGate. (2023, March 22). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
-
ResearchGate. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
- National Center for Biotechnology Information. (n.d.). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex.
- ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
-
Inorganic Chemistry Frontiers. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]
-
PubMed. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
Brainly.in. (2019, February 21). explain the relative reactivities of allyl halides vs vinyl halides and aryl halides. [Link]
- ResearchGate. (n.d.).
-
PubMed. (2010, October 1). Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. [Link]
- ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
-
Chemical Science. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
-
PubMed. (n.d.). Synthesis of the multisubstituted halogenated olefins via cross-coupling of dihaloalkenes with alkylzinc bromides. [Link]
-
PubMed. (2022, May 20). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. [Link]
- (n.d.). Cross-Coupling Chemistry.
- National Institutes of Health. (n.d.). Sustainable and practical formation of carbon–carbon and carbon–heteroatom bonds employing organo-alkali metal reagents.
-
YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
MDPI. (2001, August 22). Palladium-Catalyzed Coupling of Aryl Halides and. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
New Journal of Chemistry. (n.d.). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. [Link]
- ResearchGate. (n.d.). General palladium-catalyzed cross coupling of cyclopropenyl esters.
-
Organic Chemistry Portal. (n.d.). Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. [Link]
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- 11. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 12. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with (E)-(3-chloroprop-1-enyl)-4-bromobenzene
Welcome to the technical support center for researchers utilizing (E)-(3-chloroprop-1-enyl)-4-bromobenzene in synthetic applications. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly low conversion rates, encountered during cross-coupling reactions. As a bifunctional molecule featuring both a vinyl chloride and an aryl bromide moiety, this substrate presents unique opportunities and challenges in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This document moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows very low or no conversion. Where do I start my investigation?
A1: A complete lack of reactivity points to a fundamental issue with one of the core components of the catalytic system. The first 2-3 hours of a reaction are critical. If no product is observed in this timeframe (via TLC or GC-MS), it is unlikely the reaction will proceed to completion.
Causality: The catalytic cycle in most palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction, begins with the oxidative addition of the halide to the active Pd(0) species.[1][2] A failure at this initial stage will prevent the cycle from ever starting. This is often due to an inactive catalyst, the presence of catalyst poisons, or improper reaction setup.
Troubleshooting Workflow:
-
Verify Catalyst Activity: The most common culprit is the palladium catalyst itself. The active species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.[3] Oxygen is a potent poison, leading to the formation of inactive palladium black (Pd metal aggregates) and oxidation of phosphine ligands.[3][4]
-
Protocol: Ensure your solvents are rigorously degassed (see Protocol 1) and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[3]
-
Validation: Run a control reaction with a known, highly reactive substrate pair (e.g., iodobenzene and phenylboronic acid) using the same batch of catalyst, ligands, base, and solvent to confirm their viability.
-
-
Check Reagent Purity:
-
This compound: Verify the purity of your substrate. Impurities from its synthesis can interfere with the reaction.
-
Coupling Partner (e.g., Boronic Acid): Boronic acids are susceptible to degradation over time, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen.[3][5] This is accelerated by moisture and strong bases.[3]
-
-
Assess Base and Solvent: The base is crucial for the transmetalation step and regenerating the catalyst.[2][6] It must be sufficiently strong and soluble in the reaction medium.
Below is a decision tree to guide your initial troubleshooting steps.
Caption: Initial troubleshooting decision tree for low conversion rates.
Q2: My reaction starts but stalls, leaving significant starting material. What's causing this catalyst deactivation?
A2: If the reaction initiates but fails to reach completion, catalyst deactivation is the most probable cause. This is often visibly indicated by the formation of palladium black.
Causality: The active Pd(0) catalyst is unstable and can be prone to aggregation into larger, catalytically inactive palladium nanoparticles (palladium black) or oxidation to Pd(II).[4][7] This deactivation is often promoted by factors such as insufficient ligand concentration, high temperatures, or the presence of impurities.
Troubleshooting & Optimization:
-
Ligand Selection and Ratio: The ligand's primary roles are to stabilize the Pd(0) center, prevent aggregation, and modulate its reactivity.[8] For challenging substrates like vinyl chlorides and aryl bromides, electron-rich and bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) are often required to promote the difficult oxidative addition step and stabilize the active species.[8][9]
-
Action: Increase the ligand-to-palladium ratio. A ratio of 1:1 to 2:1 is a good starting point. However, an excessive amount of ligand can sometimes inhibit the reaction by creating a coordinatively saturated metal center.[9]
-
Experiment: Screen a panel of ligands. See the table below for suggestions.
-
-
Solvent Choice: The solvent influences catalyst stability, reagent solubility, and reaction rates.[10][11][12] Polar aprotic solvents can sometimes stabilize anionic palladium intermediates, which may alter the reaction pathway.[13]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[4][16]
-
Action: Try running the reaction at a lower temperature for a longer period. If the reaction is sluggish at lower temperatures, a more active catalyst system (precatalyst/ligand combination) may be necessary.
-
| Parameter | Recommendation for this compound | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles (e.g., XPhos Pd G3) | Palladacycles are often more air-stable and provide a reliable source of Pd(0).[3] |
| Ligand Type | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(tBu)₃) | Facilitates oxidative addition of both the aryl bromide and the less reactive vinyl chloride.[9] |
| Ligand:Pd Ratio | 1:1 to 2.5:1 | Stabilizes the Pd(0) active species and prevents aggregation.[9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Choice depends on substrate tolerance and solvent. K₃PO₄ is a good general-purpose base for many couplings.[3] |
| Solvent | Dioxane, Toluene, THF, 2-MeTHF (often with water as a co-solvent) | Solvents must be anhydrous (if required) and thoroughly degassed. Solvent choice can significantly impact reaction outcome.[11][12][14] |
| Temperature | 80-110 °C | A balance between reaction rate and catalyst stability. Monitor for signs of decomposition. |
Caption: Recommended starting conditions for cross-coupling reactions.
Q3: I am observing significant side products. What are the likely side reactions?
A3: The bifunctional nature of this compound makes it susceptible to several side reactions, which can consume starting material and lower the yield of the desired product.
Causality and Identification:
-
Homocoupling (Glaser-Hay type): This is particularly common with boronic acids in the presence of oxygen, leading to the formation of a biaryl product derived from the boronic acid.[3] It is a clear indicator of inadequate inert atmosphere technique.
-
Protodeboronation: As mentioned, this is the loss of the boronic acid group, which is replaced by a proton from a source like water.[3] This is problematic with electron-rich or sterically hindered boronic acids.
-
Reaction at the "Wrong" Site: The molecule has two reactive sites: the C(sp²)-Br bond on the aromatic ring and the C(sp²)-Cl bond on the vinyl group. Generally, the C-Br bond is more reactive and will undergo oxidative addition more readily than the C-Cl bond. However, under certain conditions or with highly active catalysts, reaction at the vinyl chloride is possible.[17]
-
Diagnosis: Use GC-MS or LC-MS to identify the mass of the byproducts. This can help determine if you are getting double-coupling or coupling at the undesired position.
-
-
Elimination/Isomerization: The allylic chloride portion of the molecule, while vinylic, could potentially undergo elimination or isomerization under strongly basic conditions or at high temperatures, though this is less common for vinyl halides compared to alkyl halides.
Caption: Desired reaction pathway versus potential side reactions.
Mitigation Strategies:
-
For Homocoupling: Improve degassing techniques and maintain a strict inert atmosphere.
-
For Protodeboronation: Use milder bases (e.g., K₂CO₃ or KF), use anhydrous solvents, or protect the boronic acid as a boronate ester (e.g., pinacol ester).[3]
-
For Unselective Coupling: To favor reaction at the C-Br bond, use milder reaction conditions (lower temperature, less active catalyst system). If coupling at the C-Cl bond is desired, more forcing conditions and specialized ligands may be necessary.[17]
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This method is highly effective for removing dissolved oxygen from reaction solvents.
-
Setup: Place the solvent in a thick-walled Schlenk flask equipped with a stir bar and a high-vacuum stopcock. The flask should not be more than half-full.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of all dissolved oxygen.
-
Storage: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.
Protocol 2: General Procedure for a Test Suzuki-Miyaura Coupling
This protocol can be used to screen conditions or verify reagent activity on a small scale (~0.5 mmol).
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes by inserting an inlet needle connected to the gas line and an outlet needle to vent.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Insights into Palladium Deactivation during Advanced Oxidation Processes. Google AI Search Result.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
- Poisoning and deactivation of palladium catalysts.
- Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to N
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Effect of different bases on the Suzuki-Miyaura coupling.
- The effect of different solvents on the Suzuki coupling reaction.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Seven Name Reactions in One - Palladium C
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- How can I solve my problem with Suzuki coupling?.
- Ligand design for cross-couplings: phosphines. YouTube.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate.
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- 7. Insights into Palladium Deactivation during Advanced Oxidation Processes | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Stability of (E)-(3-chloroprop-1-enyl)-4-bromobenzene under acidic/basic conditions
Welcome to the technical support center for (E)-(3-chloroprop-1-enyl)-4-bromobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, particularly concerning its stability under acidic and basic conditions. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your research.
I. Compound Overview and Stability Profile
This compound is a halogenated aromatic compound with a reactive allylic chloride functional group. Its stability is a critical factor in its synthesis, storage, and application, as it is susceptible to degradation under both acidic and basic conditions. Understanding these degradation pathways is essential for accurate experimental design and interpretation of results.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Unexpected Loss of Starting Material in Acidic Media
Question: I am observing a rapid decrease in the concentration of this compound when my reaction is performed in an acidic solution (e.g., using protic acids like HCl or Lewis acids). What is the likely cause and how can I mitigate this?
Answer:
The primary cause of instability in acidic media is the acid-catalyzed hydrolysis of the allylic chloride. The mechanism involves the protonation of the chlorine atom, which enhances its leaving group ability. This is followed by the departure of the chloride ion to form a resonance-stabilized allylic carbocation. This carbocation is then attacked by water or other nucleophiles present in the reaction mixture.
dot
Caption: Acid-catalyzed hydrolysis of this compound.
Mitigation Strategies:
-
pH Control: If possible, maintain the pH of your reaction mixture in the neutral to slightly acidic range (pH 4-6) to minimize the rate of hydrolysis.
-
Aprotic Solvents: Utilize aprotic solvents to reduce the availability of protons and nucleophilic water.
-
Temperature Control: Perform the reaction at the lowest effective temperature to slow down the degradation kinetics.
-
Lewis Acid Choice: If a Lewis acid is required, consider milder options that are less prone to promoting hydrolysis.
Issue 2: Formation of Multiple Products under Basic Conditions
Question: When I treat this compound with a base (e.g., NaOH, KOtBu), I observe the formation of multiple unexpected products in my chromatogram. What are these and how can I favor my desired reaction?
Answer:
Under basic conditions, this compound is prone to elimination reactions, primarily through an E2 (bimolecular elimination) mechanism.[1] The base abstracts a proton from the carbon adjacent to the double bond (the α-carbon), leading to the formation of a conjugated diene. Competition between substitution (SN2) and elimination (E2) is also possible, leading to a mixture of products.[2]
dot
Caption: Competing E2 and SN2 pathways under basic conditions.
Troubleshooting Steps:
-
Choice of Base: To favor elimination, use a strong, sterically hindered base like potassium tert-butoxide (KOtBu). To favor substitution, a less hindered, but still strong nucleophile/base like sodium hydroxide might be used, though a mixture is still likely.
-
Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF) can favor SN2 reactions, while less polar solvents may favor E2.
-
Temperature: Higher temperatures generally favor elimination over substitution.
-
Monitoring Reaction Progress: Closely monitor the reaction by TLC, GC, or HPLC to optimize the reaction time and minimize the formation of side products.
III. Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under acidic and basic stress testing?
A1: Based on the known reactivity of allylic halides, the expected degradation products are:
-
Acidic Conditions: Primarily the corresponding allylic alcohol, (E)-3-(4-bromophenyl)prop-2-en-1-ol, resulting from hydrolysis.
-
Basic Conditions: The main product is likely to be 1-bromo-4-(prop-1,2-dien-1-yl)benzene or 1-bromo-4-(prop-1-en-1-yn-1-yl)benzene via elimination. The corresponding allylic alcohol or ether (if an alcohol is the solvent) may also be formed via SN2 substitution.
| Condition | Primary Degradation Pathway | Major Degradation Product |
| Acidic | Hydrolysis (SN1-like) | (E)-3-(4-bromophenyl)prop-2-en-1-ol |
| Basic | Elimination (E2) | 1-bromo-4-(prop-1,2-dien-1-yl)benzene |
| Basic | Substitution (SN2) | (E)-3-(4-bromophenyl)prop-2-en-1-ol |
Q2: What analytical methods are recommended for monitoring the stability of this compound?
A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective for separating the parent compound from its more polar degradation products.
-
Detection: UV detection at a wavelength where the parent compound and its potential degradation products have significant absorbance (e.g., around 254 nm) is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[3][4]
Q3: How should I store this compound to ensure its long-term stability?
A3: To minimize degradation, the compound should be stored:
-
In a cool, dark place: To prevent thermal and photolytic degradation.
-
Under an inert atmosphere (e.g., argon or nitrogen): To protect against oxidative degradation.
-
In a tightly sealed container: To prevent exposure to moisture, which can lead to hydrolysis.
-
Away from acidic and basic substances.
IV. Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound.
Protocol 1: Acidic Degradation Study
dot
Caption: Workflow for basic degradation study.
Detailed Steps:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Stress Application: To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the neutralized samples to an appropriate concentration and analyze by a validated HPLC-UV method.
V. References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
BYJU'S. (n.d.). Elimination Reaction. Retrieved from [Link]
-
LibreTexts. (2022, November 11). 8.4: Preparing Alkyl Halides from Alkenes - Allylic Bromination. Chemistry LibreTexts. Retrieved from [Link]
-
Kalló, I., & Bárfai, B. (2012). The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs. Journal of chromatographic science, 50(8), 682–687. [Link]
-
Pearson Education. (n.d.). Allylic halides have the structurec. Show the products expected.... Study Prep in Pearson+. Retrieved from [Link]
-
Fleming, F. F., & Ravikumar, K. S. (2010). Allylic and Allenic Halide Synthesis via NbCl5- and NbBr5-Mediated Alkoxide Rearrangements. The Journal of organic chemistry, 75(19), 6591–6595. [Link]
-
EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]
-
Brian, P. M. (2011). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry, 11(1), 74-80. [Link]
-
Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., Stepannikova, K. O., Hys, V. Y., Karpenko, O. V., ... & Grygorenko, O. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
PubChem. (n.d.). 3-Bromo-3-chloroprop-1-ene. Retrieved from [Link]
-
PubChem. (n.d.). Cinnamyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Cinnamyl bromide. Retrieved from [Link]
-
Chemsrc. (2025, August 27). (Z)-(3-chloroprop-1-en-1-yl)benzene. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Isolating (E)-(3-chloroprop-1-enyl)-4-bromobenzene via Column Chromatography
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of (E)-(3-chloroprop-1-enyl)-4-bromobenzene. This document is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific separation, ensuring high purity and yield.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up and running a column for the purification of this compound.
Q1: What is the recommended stationary phase and why?
A1: For the separation of a moderately non-polar compound like this compound, silica gel (SiO₂) of mesh size 230-400 is the preferred stationary phase.[1][2] Silica gel is a polar adsorbent, which allows for effective separation based on the polarity of the compounds in the mixture.[2][3][4] Its slightly acidic nature is generally compatible with haloalkenes and aromatic compounds. Alumina can also be used, but silica gel often provides better resolution for this class of compounds.[3][5]
Q2: How do I select the optimal mobile phase (eluent)?
A2: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.[6] A good target Retention Factor (Rf) for the desired compound on TLC is between 0.2 and 0.4 . This generally translates to a good elution profile on the column.[7]
For this compound, a mixture of a non-polar solvent and a slightly more polar solvent is ideal.[8] Start with a low polarity system and gradually increase the polarity. Common solvent systems to test include:
-
Hexanes/Ethyl Acetate mixtures (e.g., 98:2, 95:5, 90:10)
-
Hexanes/Dichloromethane mixtures (e.g., 95:5, 90:10, 80:20)
To determine the optimal ratio:
-
Dissolve a small amount of your crude mixture in a suitable solvent.
-
Spot the mixture on a TLC plate.
-
Run several TLC plates in chambers with different solvent ratios.
-
The solvent system that gives your target compound an Rf of ~0.3 and good separation from impurities is the ideal starting point for your column.[3]
Q3: What is the proper way to pack a silica gel column?
A3: A well-packed column is crucial for good separation. The slurry packing method is highly recommended to avoid air bubbles and ensure a homogenous stationary phase.[1][2][9]
Step-by-Step Slurry Packing Protocol:
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column.[1][9] Add a thin layer of sand on top of the plug.[9]
-
Making the Slurry: In a beaker, mix the required amount of silica gel with your chosen starting eluent to form a consistent slurry.[2][10] A common ratio is 1 g of silica to 2-3 mL of solvent.[10]
-
Packing the Column: Clamp the column vertically.[11] Pour the slurry into the column in one continuous motion if possible. Use a funnel to aid the process.[9]
-
Settling: Gently tap the side of the column to help the silica settle evenly and release any trapped air bubbles.[2]
-
Equilibration: Once the silica has settled, open the stopcock and allow the solvent to drain until it is just above the top of the silica bed. Never let the column run dry.[2][4] Add another layer of sand on top to protect the silica bed during sample and eluent addition.[12]
Q4: How should I load my sample onto the column?
A4: Proper sample loading is critical to achieve sharp bands and good separation. There are two main methods:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase solvent.[12] Carefully add this concentrated solution to the top of the column using a pipette, taking care not to disturb the sand layer.[12]
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder.[12][13] This powder can then be carefully added to the top of the column.[12][13]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor or No Separation | Incorrect Mobile Phase: The eluent is either too polar (everything elutes quickly) or not polar enough (nothing elutes).[6] | Solution: Re-evaluate your TLC analysis. If the Rf is too high (>0.5), decrease the polarity of your eluent. If the Rf is too low (<0.1), increase the polarity.[3] Consider a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[3] |
| Improperly Packed Column: Channels or cracks in the silica bed lead to uneven flow and band broadening. | Solution: Repack the column using the slurry method, ensuring even settling by gently tapping the column.[2] Make sure the silica bed is never allowed to run dry. | |
| Compound Elutes Too Quickly | Mobile Phase is Too Polar: The solvent is too strong and does not allow for sufficient interaction between the compound and the stationary phase.[14] | Solution: Decrease the proportion of the more polar solvent in your eluent system. For example, switch from a 90:10 hexanes:ethyl acetate mixture to a 95:5 mixture. |
| Compound is Stuck on the Column | Mobile Phase is Not Polar Enough: The eluent is too weak to displace the compound from the silica gel. | Solution: Gradually increase the polarity of the mobile phase. If you started with 100% hexanes, you might slowly introduce ethyl acetate or dichloromethane.[8] |
| Compound Decomposition: The compound may be unstable on the acidic silica gel.[13] | Solution: Perform a quick stability test by spotting your compound on a TLC plate with a small amount of silica and letting it sit for an hour before eluting. If degradation is observed, consider using a different stationary phase like neutral alumina.[5] | |
| Broad or Tailing Peaks | Sample Overload: Too much sample has been loaded onto the column. | Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight. |
| Poor Sample Loading: The initial sample band was too diffuse. | Solution: Ensure the sample is dissolved in the absolute minimum amount of solvent for wet loading.[12] For dry loading, make sure the silica with the adsorbed sample is added as a narrow, even layer.[12][13] | |
| Flow Rate Issues: The flow rate is either too fast or too slow.[12] | Solution: For gravity chromatography, adjust the stopcock to achieve a steady drip rate. For flash chromatography, apply gentle and consistent pressure. An excessively fast flow rate reduces interaction time, while a very slow rate can lead to diffusion and band broadening.[12] | |
| Cracked or Dry Column Bed | Solvent Level Dropped Below the Top of the Silica: This is a common and critical error. | Solution: Unfortunately, a cracked column bed often means the separation is compromised. The column will need to be repacked. Always ensure the solvent level remains above the silica bed.[2][4] |
III. Experimental Workflow and Visualization
Typical Column Chromatography Workflow
The following diagram illustrates the standard workflow for purifying this compound.
Caption: Workflow for column chromatography purification.
Understanding Retention Factor (Rf)
The Retention Factor (Rf) is a crucial parameter in TLC for predicting the behavior of a compound in column chromatography.
Caption: Calculation of the Retention Factor (Rf) in TLC.
The Rf value is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[15][16][17][18][19]
IV. References
-
Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from
-
Columbia University. (n.d.). Column chromatography. Retrieved from
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from
-
LabSim by LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. Retrieved from
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved from
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from
-
Microbe Notes. (2025, June 14). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved from
-
Flinn Scientific. (2020, August 24). TLC Thin Layer Chromatography Lab Analysis AP Chem [Video]. YouTube. Retrieved from
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from
-
Quora. (2021, December 18). How do you prepare slurry for column chromatography?. Retrieved from
-
Buchi.com. (n.d.). Slurry packing of chromatography columns can be just as fun as it sounds. Retrieved from
-
UMNOrganicChemistry. (2014, July 28). How to Slurry Pack a Column Chromatography [Video]. YouTube. Retrieved from
-
talkboard.com.au. (2014, January 16). Paper and Thin Layer Chromatography Rf Values [Video]. YouTube. Retrieved from
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from
-
University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from
-
Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from
-
BenchChem. (2025). Technical Support Center: Purification of Brominated Organic Compounds. Retrieved from
-
Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?. Retrieved from
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from
-
BenchChem. (2025, December 3). Technical Support Center: HPLC Purification of Non-Polar Compounds. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from
-
Unknown. (n.d.). Column chromatography. Retrieved from
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 3. columbia.edu [columbia.edu]
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- 5. web.uvic.ca [web.uvic.ca]
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- 8. Chromatography [chem.rochester.edu]
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Technical Support Center: A Guide to the Purification of (E)-(3-chloroprop-1-enyl)-4-bromobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals working with (E)-(3-chloroprop-1-enyl)-4-bromobenzene. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges in identifying and removing impurities during its synthesis and purification. Our goal is to equip you with the scientific rationale behind purification strategies to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound, particularly via a Wittig reaction?
A1: The Wittig reaction is a powerful method for alkene synthesis, but it can introduce several common impurities.[1][2][3][4] When preparing this compound, you should anticipate the following:
-
Geometric Isomer ((Z)-isomer): The formation of the (Z)-isomer is a frequent byproduct. The ratio of (E) to (Z) isomers is influenced by the reaction conditions, particularly the nature of the ylide. Stabilized ylides tend to favor the formation of the (E)-alkene.[1]
-
Unreacted Starting Materials: Residual 4-bromobenzaldehyde is a common impurity if the reaction does not go to completion.
-
Triphenylphosphine Oxide (TPPO): This is a ubiquitous and often challenging byproduct of the Wittig reaction.[5][6][7] Its removal is a critical step in the purification process.
-
Solvent and Reagent Residues: Trace amounts of solvents used in the reaction and work-up, as well as any excess reagents, may remain in the crude product.
Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is essential for a comprehensive analysis of your product's purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for distinguishing between the (E) and (Z) isomers. The coupling constant (J-value) between the vinylic protons is diagnostic: a larger coupling constant (typically > 12 Hz) is characteristic of the trans arrangement in the (E)-isomer, while a smaller coupling constant is indicative of the cis arrangement in the (Z)-isomer.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the (E) and (Z) isomers, as well as other non-volatile impurities. A reversed-phase C18 column is often a good starting point.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including residual solvents and unreacted 4-bromobenzaldehyde.[9][10][11] The mass spectrometer provides fragmentation patterns that aid in the structural elucidation of unknown impurities.
Troubleshooting and Purification Guides
Problem 1: My NMR and HPLC analyses show a mixture of (E) and (Z) isomers. How can I isolate the desired (E)-isomer?
Solution: The separation of geometric isomers, which are diastereomers and thus have different physical properties, is typically achieved through chromatography.[12][13]
Experimental Protocol: Isomer Separation via Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the two isomer spots.
-
Column Packing: Prepare a slurry of the silica gel in the chosen mobile phase and carefully pack the column to ensure a uniform bed.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The less polar (E)-isomer will typically elute before the more polar (Z)-isomer.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure (E)-isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Scientific Rationale: The separation is based on the differential polarity of the (E) and (Z) isomers. The more linear shape of the (E)-isomer generally leads to weaker interactions with the polar silica gel, resulting in a faster elution time compared to the more sterically hindered and slightly more polar (Z)-isomer.
Workflow for Isomer Identification and Separation
Caption: Workflow for the identification and purification of the (E)-isomer.
Problem 2: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
Solution: TPPO can be a persistent impurity due to its polarity and crystalline nature. Several methods can be employed for its removal.
Method A: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the desired product and TPPO have different solubilities. A common approach is to use a non-polar solvent like hexane or a mixture of ether and pentane, in which TPPO is poorly soluble.[6][7]
-
Procedure: Dissolve the crude product in a minimal amount of a suitable solvent. If using a mixed solvent system, dissolve in the more soluble solvent first, then add the less soluble solvent until turbidity is observed.
-
Crystallization: Cool the solution to induce crystallization of either the product or the TPPO.
-
Filtration: Separate the crystals from the mother liquor by filtration.
Scientific Rationale: This method leverages the solubility differences between your product and TPPO. By carefully selecting the solvent and temperature, one component can be selectively precipitated while the other remains in solution.
Method B: Precipitation with a Metal Salt
-
Procedure: Dissolve the crude reaction mixture in a suitable solvent such as ethanol or an ethereal solvent.[6][14][15]
-
Salt Addition: Add a metal salt like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) and stir the mixture.[6][14]
-
Precipitation: An insoluble complex of TPPO with the metal salt will precipitate out of the solution.[6][14][15]
-
Filtration: The precipitate can be easily removed by filtration.
-
Work-up: The filtrate containing the purified product can then be concentrated.
Scientific Rationale: The oxygen atom in TPPO is a good Lewis base and can coordinate with Lewis acidic metal salts to form an insoluble complex, which can be conveniently filtered off.
Decision Pathway for TPPO Removal
Caption: Choosing a method for the removal of triphenylphosphine oxide (TPPO).
Quantitative Data Summary
| Impurity | Identification Method(s) | Key Diagnostic Feature | Common Removal Technique(s) |
| (Z)-isomer | ¹H NMR, HPLC | NMR: Smaller vinylic coupling constant. HPLC: Different retention time. | Column Chromatography |
| 4-bromobenzaldehyde | GC-MS, ¹H NMR | GC-MS: Characteristic mass spectrum. NMR: Aldehydic proton signal (~9-10 ppm). | Column Chromatography, Chemical Wash |
| Triphenylphosphine Oxide (TPPO) | ³¹P NMR, HPLC | ³¹P NMR: Characteristic chemical shift. | Recrystallization, Precipitation, Column Chromatography |
| Residual Solvents | GC-MS, ¹H NMR | GC-MS: Matching retention time and mass spectrum with standards. NMR: Characteristic solvent peaks. | High vacuum drying, Recrystallization |
References
- Vertex AI Search. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
- ResearchGate. (2014, September 1). How does one remove triphenylphosphine oxide from product?
- ACS Publications. (2022, June 9). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide.
- ACS Publications. (2022, June 9). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2.
- Google Patents. (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
- ResearchGate. (2016, December 7). How to separate E and Z isomers?
- PSIBERG. (2022, August 17). E and Z Alkenes: Priority Rules, Stability, and Examples - Stereochemistry.
- Master Organic Chemistry. (2025, February 28). E and Z Notation For Alkenes (+ Cis/Trans).
- ScienceDirect. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Japan Science and Technology Agency. (n.d.). III Analytical Methods.
- PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
- ReactionFlash. (n.d.). Wittig Reaction - Common Conditions.
- Science.gov. (n.d.). aromatic positional isomers: Topics by Science.gov.
- Wikipedia. (n.d.). E–Z notation.
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (E)-(3-chloroprop-1-enyl)-4-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E)-(3-chloroprop-1-enyl)-4-bromobenzene. Moving beyond a simple data report, this document elucidates the structural information encoded in the NMR data, explains the causal relationships behind the observed chemical shifts and coupling constants, and compares the spectral features of the (E)-isomer with its theoretical (Z)-isomer counterpart. This analysis serves as a powerful tool for structural verification and stereochemical assignment in synthetic chemistry and drug development.
Introduction: The Imperative of Structural Elucidation
In the realm of medicinal chemistry and materials science, the precise three-dimensional structure of a molecule dictates its function. This compound, a halogenated styrene derivative, possesses distinct structural features—a para-substituted aromatic ring and a trans-configured double bond—that are amenable to detailed characterization by NMR spectroscopy. An unambiguous assignment of its ¹H and ¹³C NMR spectra is critical for confirming its synthesis, assessing its purity, and predicting its reactivity and potential biological interactions.
This guide will dissect the predicted NMR spectra of the title compound, grounding the analysis in fundamental principles of chemical environment and spin-spin coupling. Furthermore, we will present a comparative framework, highlighting the key spectral differences that would arise from its (Z)-isomer, thereby demonstrating the diagnostic power of NMR in stereoisomer differentiation.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can predict four distinct signals corresponding to the aromatic, vinylic, and allylic protons. The analysis is based on established substituent effects and spin-spin coupling principles.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-7, H-7' | ~ 7.45 | Doublet | ~ 8.5 | Aromatic protons ortho to Bromine |
| H-6, H-6' | ~ 7.25 | Doublet | ~ 8.5 | Aromatic protons ortho to Vinyl Group |
| H-2 | ~ 6.55 | Doublet of Triplets (dt) | ³J₂₃ ≈ 15.5, ⁴J₂₄ ≈ 1.0 | Vinylic proton adjacent to Aryl group |
| H-3 | ~ 6.30 | Doublet of Triplets (dt) | ³J₂₃ ≈ 15.5, ³J₃₄ ≈ 6.5 | Vinylic proton adjacent to Allylic group |
| H-4 | ~ 4.18 | Doublet | ³J₃₄ ≈ 6.5 | Allylic protons (CH₂Cl) |
Deconstruction of the ¹H NMR Spectrum:
-
Aromatic Region (δ 7.0–7.5 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets.
-
The protons H-7 and H-7', being ortho to the electronegative bromine atom, are deshielded and appear further downfield (~7.45 ppm).
-
The protons H-6 and H-6', ortho to the propenyl group, appear slightly upfield (~7.25 ppm).
-
The coupling between these adjacent aromatic protons (³J) results in a doublet pattern for both signals, with a typical ortho-coupling constant of about 8.5 Hz.
-
-
Vinylic Region (δ 6.0–6.7 ppm): The two protons on the carbon-carbon double bond are chemically distinct and exhibit a large coupling constant characteristic of a trans-configuration.
-
H-2: This proton is coupled to both H-3 across the double bond and to the allylic protons (H-4). The large trans-coupling (³J₂₃) of ~15.5 Hz is the most definitive feature confirming the (E)-isomer geometry.[1][2][3] This signal will appear as a doublet of triplets (or a doublet of doublets if coupling to the two H-4 protons is slightly different).
-
H-3: This proton is coupled to H-2 and the two allylic protons (H-4). It will also appear as a doublet of triplets, with the same large trans-coupling constant to H-2. Its chemical shift is influenced by the adjacent electron-withdrawing chlorine group via the allylic position.
-
-
Allylic Region (δ ~4.2 ppm):
-
H-4: The two methylene protons are adjacent to the electron-withdrawing chlorine atom, which significantly deshields them, shifting their signal downfield to approximately 4.18 ppm. This signal will be split into a doublet by the vicinal coupling to H-3 (³J₃₄ ≈ 6.5 Hz).
-
The structural assignment can be visualized with the following diagram:
Caption: Molecular structure with proton labels for ¹H NMR assignment.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the molecule's symmetry (a plane passing through C-1, C-5, and the propenyl chain), we expect to see 7 distinct carbon signals.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Hybridization | Assignment |
| C-5 | ~ 135 | sp² | Aromatic C attached to vinyl group |
| C-6, C-6' | ~ 128 | sp² | Aromatic CH |
| C-7, C-7' | ~ 132 | sp² | Aromatic CH |
| C-1 | ~ 122 | sp² | Aromatic C attached to Bromine |
| C-2 | ~ 133 | sp² | Vinylic CH |
| C-3 | ~ 126 | sp² | Vinylic CH |
| C-4 | ~ 45 | sp³ | Allylic CH₂Cl |
Deconstruction of the ¹³C NMR Spectrum:
-
Aromatic Carbons (δ 120–140 ppm):
-
C-1 (ipso-Br): The carbon directly attached to bromine is shielded by the "heavy atom effect" but also influenced by inductive effects, resulting in a signal around 122 ppm.
-
C-7/C-7': These carbons, ortho to the bromine, are typically found around 132 ppm.
-
C-6/C-6': Ortho to the propenyl substituent, these carbons appear at approximately 128 ppm.
-
C-5 (ipso-substituent): The carbon bearing the propenyl group is a quaternary carbon and is typically found around 135 ppm. Due to symmetry, the pairs C-6/C-6' and C-7/C-7' are chemically equivalent and each will produce a single resonance.[4]
-
-
Vinylic Carbons (δ 125–135 ppm):
-
The two sp² carbons of the double bond are in different environments. C-2, attached to the aromatic ring, will be further downfield (~133 ppm) compared to C-3 (~126 ppm).
-
-
Allylic Carbon (δ ~45 ppm):
-
C-4: This sp³ hybridized carbon is directly bonded to an electronegative chlorine atom, causing a significant downfield shift to around 45 ppm.[5]
-
Comparison Guide: (E)-Isomer vs. (Z)-Isomer
The most powerful application of NMR in this context is the unambiguous differentiation between the (E) and (Z) stereoisomers. The primary distinguishing feature lies in the coupling constant between the vinylic protons (H-2 and H-3).
| Spectral Parameter | (E)-Isomer (trans) | (Z)-Isomer (cis) | Rationale |
| ³J(H₂,H₃) Coupling Constant | 12–18 Hz | 6–12 Hz | The Karplus relationship dictates that the coupling constant is dependent on the dihedral angle between the protons. A ~180° angle (trans) results in a large J-value, while a ~0° angle (cis) results in a smaller J-value.[1][6] |
| ¹H Chemical Shifts | H-2 and H-3 are as described. | Minor shifts expected due to different spatial orientations relative to the aromatic ring (anisotropic effects). | The steric and electronic environments are slightly different. |
| ¹³C Chemical Shifts | As described. | Minor shifts (< 2-3 ppm) may be observed for the vinylic and allylic carbons due to steric (gamma-gauche) effects. | Changes in steric compression can subtly influence carbon chemical shifts. |
The definitive diagnostic is the large vinylic coupling constant. An observed value of ~15.5 Hz would be conclusive evidence for the (E)-isomer, whereas a value in the 8-10 Hz range would indicate the (Z)-isomer.
Caption: Workflow for structural elucidation via NMR spectroscopy.
Standard Experimental Protocol
To obtain high-quality NMR data for this compound, the following protocol should be followed.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[7][8][9]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for nonpolar organic compounds.[7][8]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.[7]
-
Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring the solution height is between 4.0 and 5.0 cm.[8][10] Avoid any solid particulates.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[7]
-
¹H NMR Acquisition:
-
Tune the proton probe.
-
Acquire the spectrum using standard parameters (e.g., 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Tune the carbon probe.
-
Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. For ¹³C NMR, the CDCl₃ triplet at 77.16 ppm is the standard reference.[11]
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an irrefutable fingerprint for the structure of this compound. The chemical shifts of the aromatic, vinylic, and allylic nuclei confirm the connectivity and electronic environment of the molecule. Most critically, the magnitude of the vicinal coupling constant between the vinylic protons serves as a definitive and readily measurable indicator of the (E)-stereochemistry, a crucial piece of information for any application in research or development. This guide provides the predictive data and comparative framework necessary for researchers to confidently assign their experimental spectra and verify the integrity of their synthesized material.
References
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Coupling constants. (n.d.). The Duke NMR Center. Retrieved January 14, 2026, from [Link]
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An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]
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The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). Retrieved January 14, 2026, from [Link]
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Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]
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Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. (n.d.). Modgraph. Retrieved January 14, 2026, from [Link]
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Lec16 - 1H Coupling Constants and Alkenes. (2021, May 15). YouTube. Retrieved January 14, 2026, from [Link]
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Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. (n.d.). Modgraph. Retrieved January 14, 2026, from [Link]
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4-Bromostyrene. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 14, 2026, from [Link]
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13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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[(E)-3-chloroprop-2-enyl]-trimethylsilane. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Reactivity of (E)- vs. (Z)-Isomers of (3-chloroprop-1-enyl)-4-bromobenzene
For professionals engaged in the intricate dance of molecule manipulation, understanding the subtle yet profound impact of stereochemistry on reactivity is paramount. This guide offers an in-depth comparative analysis of the reactivity of the (E) and (Z) isomers of (3-chloroprop-1-enyl)-4-bromobenzene. We will dissect the mechanistic pathways available to these allylic halides, predict their behavior in nucleophilic substitution and elimination reactions, and provide detailed experimental protocols for their empirical evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, grounding theoretical principles in practical, actionable insights.
Introduction: The Stereochemical Imperative in Allylic Systems
The geometric isomers of (3-chloroprop-1-enyl)-4-bromobenzene present a compelling case study in the influence of spatial arrangement on chemical behavior. As allylic halides, both the (E) (trans) and (Z) (cis) isomers possess a chlorine atom attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This structural motif unlocks a rich landscape of reactivity, primarily dominated by nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) pathways.
The critical distinction between the (E) and (Z) isomers lies in the orientation of the substituents around the double bond. This seemingly minor difference in geometry has significant consequences for both the ground-state energy of the molecules and the steric environment of the transition states, ultimately dictating the rates and outcomes of their reactions.
Mechanistic Landscape and Predicted Reactivity
The reactivity of allylic halides is a classic topic in organic chemistry, with the potential for both unimolecular and bimolecular pathways. The presence of the 4-bromophenyl group and the allylic system allows for the formation of a resonance-stabilized carbocation, making S_N1 and E1 reactions particularly relevant.
Nucleophilic Substitution: A Tale of Two Pathways
S_N1 Reactivity: In polar, protic solvents, solvolysis via an S_N1 mechanism is anticipated. The rate-determining step is the departure of the chloride leaving group to form a resonance-stabilized allylic carbocation. The positive charge is delocalized across the C1 and C3 carbons of the propenyl chain.
It is well-established that allylic halides are significantly more reactive towards S_N1 reactions than their saturated counterparts due to this resonance stabilization of the carbocation intermediate.[1]
(E)-isomer Reactivity Prediction: The (E)-isomer is generally more stable than the (Z)-isomer due to reduced steric strain between the vinyl hydrogen and the phenyl ring. However, in the context of S_N1, the (Z)-isomer is predicted to react faster. This is attributed to the higher ground-state energy of the less stable (Z)-isomer. Since both isomers proceed through the same carbocation intermediate, the isomer with the higher starting energy will have a lower activation energy barrier to reach the transition state.
(Z)-isomer Reactivity Prediction: The (Z)-isomer, being sterically more hindered and thus less stable, is expected to exhibit a faster rate of solvolysis in an S_N1 reaction. The relief of steric strain upon ionization to the planar carbocation provides an additional driving force for the reaction.
S_N2 Reactivity: With a strong, unhindered nucleophile in a polar aprotic solvent, an S_N2 reaction is possible. This mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group.
(E)- vs. (Z)-isomer in S_N2: The steric environment around the electrophilic carbon is crucial for S_N2 reactions. For the (E)-isomer, the pathway for backside attack is relatively open. In contrast, the (Z)-isomer presents a more sterically hindered environment due to the proximity of the 4-bromophenyl group to the reaction center. Therefore, the (E)-isomer is predicted to be more reactive in an S_N2 reaction .
Elimination Reactions: The Geometric Dictate of E2
E2 Reactivity: In the presence of a strong, sterically hindered base, an E2 elimination reaction is favored. This concerted reaction requires a specific dihedral angle of 180° (anti-periplanar) between the proton to be abstracted and the leaving group.
(E)- vs. (Z)-isomer in E2: The stereochemical requirement of the E2 mechanism means that the conformation of the starting material directly influences the product distribution. For the (E) and (Z) isomers of (3-chloroprop-1-enyl)-4-bromobenzene, elimination of HCl would lead to the formation of 1-bromo-4-(prop-1,2-dien-1-yl)benzene (an allene) or 1-bromo-4-(prop-1-yn-1-yl)benzene (an alkyne) after a subsequent isomerization. The feasibility of achieving the necessary anti-periplanar conformation for the C-H and C-Cl bonds will differ between the two isomers, potentially leading to different reaction rates and product ratios. Generally, the isomer that can more readily adopt the low-energy conformation for anti-elimination will react faster.[2]
Experimental Design for Comparative Reactivity Analysis
To empirically validate these predictions, a series of kinetic and product analysis experiments can be performed.
Synthesis and Isomer Identification
The (E) and (Z) isomers of (3-chloroprop-1-enyl)-4-bromobenzene can be synthesized from the corresponding (E) and (Z)-3-(4-bromophenyl)prop-2-en-1-ols. The separation of the isomers can be achieved by column chromatography, and their stereochemistry can be unequivocally confirmed using ¹H NMR spectroscopy, with techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) being particularly useful for distinguishing between the geometric isomers.[3]
Protocol for Comparative Solvolysis (S_N1)
This experiment aims to compare the rates of solvolysis of the (E) and (Z) isomers in a polar protic solvent.
Materials:
-
(E)-(3-chloroprop-1-enyl)-4-bromobenzene
-
(Z)-(3-chloroprop-1-enyl)-4-bromobenzene
-
80:20 Ethanol:Water (v/v) solvent
-
Phenolphthalein indicator
-
Standardized NaOH solution (e.g., 0.01 M)
-
Constant temperature water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare equimolar solutions of the (E) and (Z) isomers in the 80:20 ethanol:water solvent.
-
Place a known volume (e.g., 50 mL) of each solution in separate flasks and equilibrate them in a constant temperature water bath (e.g., 50 °C).
-
At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 5 mL) from each flask and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Add a few drops of phenolphthalein indicator to the quenched solution.
-
Titrate the liberated HCl with the standardized NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH used.
-
Continue this process for at least three half-lives of the reaction.
Data Analysis: The rate constant (k) for this first-order reaction can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction and Vt is the volume at time t. The slope of this line will be -k. A comparison of the rate constants for the (E) and (Z) isomers will provide a quantitative measure of their relative reactivity under S_N1 conditions.
Protocol for Comparative Elimination (E2)
This experiment will compare the rate of elimination of the two isomers using a strong base.
Materials:
-
This compound
-
(Z)-(3-chloroprop-1-enyl)-4-bromobenzene
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (solvent)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare equimolar solutions of the (E) and (Z) isomers and potassium tert-butoxide in tert-butanol.
-
In separate reaction vessels maintained at a constant temperature, mix the isomer solution with the base solution to initiate the reaction.
-
At specified time points, withdraw aliquots from each reaction mixture and quench them with a weak acid.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the composition of the organic extract using GC-MS to identify and quantify the starting material and the elimination products.
Data Analysis: By monitoring the disappearance of the starting material over time, the rate of the E2 reaction for each isomer can be determined. The product distribution can also be analyzed to see if the stereochemistry of the starting material influences the types of products formed.
Data Presentation and Interpretation
The following tables summarize the predicted outcomes of the comparative reactivity studies.
Table 1: Predicted Relative Reactivity in Nucleophilic Substitution
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| S_N1 | (Z)-isomer | Higher ground-state energy due to steric strain, leading to a lower activation energy. |
| S_N2 | (E)-isomer | Less steric hindrance for backside nucleophilic attack. |
Table 2: Predicted Outcome of E2 Elimination
| Isomer | Expected Major Product(s) | Rationale |
| (E)-isomer | Dependent on ease of achieving anti-periplanar conformation | Stereospecificity of the E2 mechanism. |
| (Z)-isomer | Dependent on ease of achieving anti-periplanar conformation | Stereospecificity of the E2 mechanism. |
Visualizing the Mechanistic Pathways
The following diagrams illustrate the key mechanistic steps and intermediates discussed.
Caption: S_N1 mechanism for (E) and (Z) isomers proceeding through a common carbocation intermediate.
Caption: The requirement for an anti-periplanar conformation in E2 reactions dictates the reactive conformer for each isomer.
Conclusion
The geometric isomerism of (3-chloroprop-1-enyl)-4-bromobenzene provides a rich platform for exploring the fundamental principles of organic reactivity. While both the (E) and (Z) isomers are allylic halides, their distinct spatial arrangements are predicted to lead to significant differences in their reaction rates and, in some cases, product distributions. The less stable (Z)-isomer is expected to be more reactive in S_N1 reactions, while the less sterically hindered (E)-isomer is predicted to favor S_N2 pathways. The stereospecific nature of the E2 elimination suggests that the reactivity of each isomer will be highly dependent on its ability to adopt the required anti-periplanar transition state geometry. The experimental protocols outlined in this guide provide a clear roadmap for the empirical investigation of these phenomena, allowing for a robust comparison of the reactivity of these two isomers. For the synthetic chemist, a thorough understanding of these principles is not merely academic; it is a critical tool for controlling reaction outcomes and efficiently constructing complex molecular architectures.
References
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Gordillo, B., et al. (2017). An example of 1H-NMR spectrum of isomers 1-E,E and 1-E,Z in CDCl3; and 1-Z,Z in acetone-d6. ResearchGate. Available at: [Link]
- Uchil, V. R., & Joshi, V. (1999). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new substituted 1,3-diphenyl-2-(1,2,4-triazol-I-yl)- prop-2-en-I-ones. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 38(2), 192–196.
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Solvolysis Reactions With Stereochemistry - SN1 Mechanism. (2023, March 1). YouTube. Retrieved from [Link]
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Kevill, D. N., & D'Souza, M. J. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. National Institutes of Health. Available at: [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Retrieved from [Link]
-
Unimolecular Nucleophilic Substitution (SN1): Structural Reactivity Evidenced by Colored Acid−Base Indicators. (n.d.). ResearchGate. Retrieved from [Link]
-
Stereospecific Isomerization of Allylic Halides via Ion Pairs with Induced Noncovalent Chirality. (2020, May 8). National Institutes of Health. Retrieved from [Link]
-
E/Z isomer identification help. (2018, August 25). Reddit. Retrieved from [Link]
-
Exp 9 Beyond labz Solvolysis of Alkyl halide Video. (2025, June 15). YouTube. Retrieved from [Link]
- Telangana State Council of Higher Education, Govt. of Telangana B.Sc., CBCS Common. (n.d.). Osmania University.
-
Predicting the Products of Elimination Reactions. (2018, September 14). YouTube. Retrieved from [Link]
-
HNMR of E/Z mixtures. (2024, December 17). Reddit. Retrieved from [Link]
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-
A Kinetic Study of the Solvolysis of 1-Chloro-1,3,3-Triphenylpropadiene. (n.d.). CORE. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]
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A Practical Guide to the Structural Elucidation of (E)-(3-chloroprop-1-enyl)-4-bromobenzene Derivatives via X-ray Crystallography
For researchers and professionals in the fields of materials science and drug development, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of the process for determining and analyzing the crystal structure of (E)-(3-chloroprop-1-enyl)-4-bromobenzene and its derivatives. While crystallographic data for this specific parent compound is not publicly available, this guide will establish a robust framework for its structural determination, drawing comparisons with analogous reported structures.
The this compound scaffold is of significant interest due to the versatile reactivity of its vinyl chloride and brominated aromatic moieties, making it a valuable building block in organic synthesis. Understanding its solid-state conformation and intermolecular interactions is crucial for predicting its physical properties and designing novel functional materials or pharmacologically active agents.
The Crystallization Challenge: From Solution to Single Crystal
The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[1] This process involves two main stages: nucleation and crystal growth.[2] For small organic molecules like this compound derivatives, several techniques can be employed.
Comparative Crystallization Strategies
The choice of crystallization method is critical and often requires screening various solvents and conditions. Below is a comparison of common techniques applicable to the target molecule.
| Crystallization Technique | Description | Advantages | Disadvantages |
| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.[2] | Simple to set up; effective for many organic compounds. | Can sometimes lead to the formation of multiple small crystals (microcrystals) if evaporation is too rapid. |
| Solvent Layering | A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion between the two layers gradually induces crystallization at the interface.[2] | Allows for slower crystal growth, often yielding higher quality crystals. | Requires careful selection of solvent/anti-solvent pairs with appropriate miscibility and density differences. |
| Thermal Control | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[3] | Offers precise control over the rate of crystallization. | Requires specialized equipment for controlled cooling. |
| Microbatch Under-Oil | An aqueous solution of the compound is placed under a layer of oil. Slow evaporation of the solvent through the oil layer concentrates the solution, promoting crystallization.[3] | Effective for water-soluble organic salts and allows for high-throughput screening. | Less applicable to nonpolar organic molecules. |
For a nonpolar molecule like this compound, slow evaporation and solvent layering are excellent starting points. A non-polar solvent that the compound is soluble in, layered with a more polar anti-solvent, would be a logical choice for the layering technique.[2]
Experimental Protocol: Single Crystal Growth
The following is a generalized, step-by-step protocol for obtaining single crystals of this compound derivatives suitable for X-ray diffraction analysis.
-
Purification of the Compound: Ensure the starting material is of the highest possible purity. Recrystallization is a highly effective method for purifying organic compounds.[4]
-
Solvent Screening:
-
In a series of small vials, test the solubility of a few milligrams of the compound in various solvents at room temperature.
-
If the compound dissolves readily, the solvent may be too good. If it is insoluble, it is unsuitable. An ideal solvent will dissolve the compound upon gentle heating.[4]
-
-
Setting up the Crystallization:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial to allow for slow evaporation over several days to weeks.
-
Solvent Layering: Create a concentrated solution of the compound in a good solvent. Carefully layer a less dense, miscible anti-solvent on top.
-
-
Incubation and Observation: Store the crystallization vials in a vibration-free environment at a constant temperature. Monitor periodically for the formation of single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine needle.
X-ray Diffraction and Structural Analysis: A Comparative Perspective
Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis. The resulting diffraction pattern is used to solve the crystal structure, providing precise information about bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not available, we can infer potential structural features by examining related compounds. For instance, the crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide reveals the presence of hydrogen bonding and π-π stacking interactions, which are crucial in dictating the overall packing of the molecules in the crystal lattice.[5] Similarly, other brominated organic molecules often exhibit halogen bonding, a non-covalent interaction that can significantly influence crystal packing.
Expected Structural Features and Data Presentation
The crystallographic data for a derivative of this compound would be presented in a standardized format, as shown in the hypothetical table below. This table includes key parameters that describe the unit cell and the quality of the diffraction data.
| Parameter | Hypothetical Data for a Derivative |
| Chemical Formula | C9H8BrCl |
| Formula Weight | 231.52 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 95.67 |
| Volume (ų) | 1025.4 |
| Z | 4 |
| R-factor | ~0.04 |
Visualizing the Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the logical relationships involved in X-ray crystallography.
Caption: Experimental workflow from synthesis to structural analysis.
Caption: Logical relationships in X-ray crystallography.
Conclusion
The structural elucidation of this compound derivatives through X-ray crystallography is a powerful tool for understanding their solid-state properties. While obtaining high-quality single crystals can be a significant hurdle, systematic screening of crystallization conditions, as outlined in this guide, can lead to success. The resulting structural information, when compared with that of analogous compounds, provides invaluable insights for the rational design of new materials and pharmaceuticals.
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Data Validation: The Case of (E)-(3-chloroprop-1-enyl)-4-bromobenzene
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is the bedrock of reliable and reproducible research. This guide provides an in-depth, technically-grounded comparison of High-Resolution Mass Spectrometry (HRMS) for the validation of (E)-(3-chloroprop-1-enyl)-4-bromobenzene, a halogenated aromatic compound. Moving beyond a simple procedural outline, this document elucidates the causality behind experimental choices and contrasts HRMS with orthogonal analytical techniques to provide a holistic validation strategy.
The Imperative of Multi-Faceted Validation
The identity and purity of a molecule like this compound cannot be assured by a single analytical technique. A robust validation framework relies on the integration of orthogonal methods, which are based on different physicochemical principles, to provide a comprehensive and trustworthy characterization.[1][2] This guide will focus on HRMS as the primary technique for elemental composition confirmation and will compare its outputs with Nuclear Magnetic Resonance (NMR) spectroscopy, an unparalleled method for structural elucidation.[3][4]
Part 1: HRMS Data Validation Workflow
High-Resolution Mass Spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and precision.[5][6] For a compound such as this compound (Chemical Formula: C₉H₈BrCl), HRMS provides two critical pieces of evidence: the accurate mass of the molecular ion and its characteristic isotopic pattern.
1.1. Theoretical Mass and Isotopic Pattern Calculation
The first step in any HRMS validation is to calculate the theoretical values against which the experimental data will be compared. The presence of bromine and chlorine, with their distinct and abundant isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl respectively), creates a highly characteristic isotopic signature.[7][8][9]
Table 1: Theoretical HRMS Data for this compound (C₉H₈BrCl)
| Isotopic Composition | Theoretical Monoisotopic Mass (Da) | Relative Abundance (%) |
| C₉H₈⁷⁹Br³⁵Cl | 230.9549 | 100.00 |
| C₉H₈⁸¹Br³⁵Cl | 232.9529 | 97.74 |
| C₉H₈⁷⁹Br³⁷Cl | 232.9520 | 32.54 |
| C₉H₈⁸¹Br³⁷Cl | 234.9499 | 31.81 |
Note: The M+2 peak is a combination of contributions from both ⁸¹Br and ³⁷Cl isotopes.
1.2. Experimental Protocol for HRMS Data Acquisition
The choice of instrumentation and parameters is critical for obtaining high-quality data. Time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for their high-resolution capabilities.[6]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.[1]
-
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of achieving a resolution of at least 10,000.[10]
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule.
-
-
Data Acquisition Parameters:
-
Polarity: Positive ion mode is typically used.
-
Mass Range: Scan a mass range that comfortably includes the expected molecular ion peaks (e.g., m/z 100-400).
-
Calibration: Ensure the instrument is calibrated immediately prior to the analysis using a known calibration standard to ensure high mass accuracy.
-
-
Data Analysis:
-
Mass Accuracy: The experimentally measured mass of the monoisotopic peak (C₉H₈⁷⁹Br³⁵Cl) should be within 5 ppm of the theoretical mass.[11][12] The mass error is calculated as: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
-
Isotopic Pattern Matching: The relative abundances of the M, M+2, and M+4 peaks in the experimental spectrum should closely match the theoretical pattern.[7]
-
1.3. Visualizing the HRMS Validation Workflow
The following diagram illustrates the logical flow of the HRMS data validation process.
Caption: Workflow for HRMS data acquisition and validation.
Part 2: Comparison with Orthogonal Analytical Techniques
While HRMS is powerful for confirming elemental composition, it provides limited information about the specific arrangement of atoms (isomerism). Therefore, it is crucial to use orthogonal techniques like NMR spectroscopy for complete structural elucidation.[13][14]
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, confirming the connectivity and stereochemistry of the molecule.[4] For this compound, both ¹H and ¹³C NMR would be essential.
Table 2: Comparison of HRMS and NMR for Structural Validation
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Elemental Composition, Molecular Weight | Atomic Connectivity, Stereochemistry, 3D Structure |
| Sensitivity | High (picomolar to femtomolar)[14] | Lower (micromolar to millimolar)[14] |
| Isomer Distinction | Limited | Excellent |
| Sample Requirement | Micrograms or less | Milligrams |
| Quantitative Ability | Possible with standards | Inherently quantitative (qNMR) |
2.2. Elemental Analysis
Elemental Analysis (EA) is a traditional method for determining the percentage composition of elements in a compound. While it can provide elemental ratios, it lacks the precision and specificity of HRMS.
Table 3: Comparison of HRMS and Elemental Analysis
| Feature | High-Resolution Mass Spectrometry (HRMS) | Elemental Analysis (EA) |
| Measurement | Exact mass of the intact molecule | Bulk percentage of individual elements (C, H, N, S) |
| Accuracy | High (< 5 ppm)[11][12] | Typically within 0.4% |
| Information Provided | Unambiguous elemental formula[10][15] | Ratios of elements |
| Sample Purity Requirement | High | Very high (impurities can skew results) |
2.3. A Synergistic Approach for Unambiguous Confirmation
The highest level of confidence in structural validation is achieved by combining these orthogonal techniques.[13][16] The HRMS data confirms the elemental formula, while 1D and 2D NMR experiments confirm the specific arrangement of atoms and the (E)-stereochemistry of the double bond.
Caption: Synergistic workflow combining HRMS and NMR.
Part 3: Adherence to Scientific Integrity and Data Reporting Standards
For data to be considered trustworthy, it must be generated and reported following established guidelines. Regulatory bodies and scientific publishers have specific requirements for data integrity and reporting.[17][18]
-
Data Integrity: All raw data, processing parameters, and final results should be securely stored and traceable.[17]
-
Reporting: When publishing, it is essential to provide detailed experimental conditions and to report data with the appropriate number of significant figures. For HRMS, this includes the measured m/z, the calculated elemental composition, the mass error in ppm, and a comparison of the experimental and theoretical isotopic patterns.[19] The International Union of Pure and Applied Chemistry (IUPAC) provides recommendations for reporting mass spectrometry data.[20][21] Similarly, journals often have specific guidelines for the submission of analytical data for new compounds.[22]
By employing a multi-faceted approach that combines the strengths of HRMS and NMR, and by adhering to rigorous data integrity and reporting standards, researchers can ensure the validity of their findings and contribute to the advancement of reliable and reproducible science.
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Comparative Guide: Suzuki vs. Stille Coupling for the Selective Functionalization of (E)-(3-chloroprop-1-enyl)-4-bromobenzene
Introduction
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a transformative toolkit for the construction of carbon-carbon bonds.[1][2] Among these, the Suzuki-Miyaura and Stille couplings are cornerstones, enabling the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] This guide presents an in-depth comparative analysis of these two powerful methods applied to a unique and challenging substrate: (E)-(3-chloroprop-1-enyl)-4-bromobenzene .
This substrate is bifunctional, possessing two distinct electrophilic sites amenable to cross-coupling: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Cl bond at an allylic position. This duality forces a critical examination of chemoselectivity, providing a practical basis for choosing the optimal catalytic system. We will dissect the mechanistic nuances, provide field-tested experimental protocols, and present a clear, data-driven comparison to guide researchers in making informed decisions for similar synthetic challenges.
Mechanistic Rationale and the Chemoselectivity Question
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The initial and often rate-determining step, oxidative addition, involves the insertion of the Pd(0) catalyst into a carbon-halogen bond.[7][8] The chemoselectivity of the reaction is therefore primarily dictated by the relative rates of oxidative addition at the two available sites.
-
Aryl Bromide (C-Br): The C(sp²)-Br bond is a classic electrophile for cross-coupling. Its reactivity is generally high, following the order C-I > C-Br > C-Cl.
-
Allylic Chloride (C-Cl): While C-Cl bonds are typically less reactive than C-Br bonds, the allylic position significantly activates the C-Cl bond for oxidative addition.
The central question is: which bond will the palladium catalyst preferentially cleave? While the C-Br bond is intrinsically more reactive, the allylic system is also highly susceptible to Pd(0) insertion. This guide will explore how the specific conditions of the Suzuki and Stille reactions influence this delicate balance.
The Suzuki-Miyaura Coupling Approach
The Suzuki reaction couples an organoboron species (like a boronic acid) with an organohalide, facilitated by a base.[9] This method is widely favored in the pharmaceutical industry due to the low toxicity of the boron-based reagents and byproducts.[10][11]
Causality Behind Experimental Design
-
Catalyst & Ligand Selection: A combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) is chosen. Such ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step, particularly for less reactive C-Cl bonds, while remaining effective for C-Br bonds.[12] We select Pd(PPh₃)₄ for this protocol as a robust, commercially available, and well-documented catalyst.[8]
-
Base Selection: The base is crucial; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[5][13] Potassium carbonate (K₂CO₃) is a moderately strong base suitable for a wide range of substrates. It is often used in a biphasic solvent system with water.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is employed. The organic solvent solubilizes the substrate and catalyst, while the aqueous phase dissolves the base and the boronate intermediate, bringing them into contact for the reaction to proceed.[14]
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Objective: To selectively couple phenylboronic acid with this compound.
-
Setup: A flame-dried Schlenk flask is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol). The flask is evacuated and backfilled with argon three times.
-
Reagent Addition: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) is added against a positive flow of argon. Degassed 1,4-dioxane (8 mL) and degassed water (2 mL) are then added via syringe.
-
Reaction: The mixture is heated to 90 °C with vigorous stirring under an argon atmosphere for 12 hours. Reaction progress is monitored by TLC or GC-MS.
-
Workup & Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (1 x 10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Anticipated Outcome & Rationale
The reaction is expected to show high selectivity for the aryl bromide bond , yielding (E)-4-(3-chloroprop-1-enyl)-[1,1'-biphenyl] as the major product.
Reasoning: The oxidative addition to an aryl bromide is generally faster and kinetically favored over addition to an allylic chloride under standard Suzuki conditions. The C-Br bond dissociation energy is lower than that of the C-Cl bond, making it the more susceptible site for Pd(0) insertion.
The Stille Coupling Approach
The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organohalide.[15] A key advantage of the Stille coupling is its remarkable functional group tolerance, as it is typically performed under neutral, base-free conditions.[16][17] This can be critical for substrates with base-sensitive functionalities.
Causality Behind Experimental Design
-
Catalyst & Ligand Selection: Pd(PPh₃)₄ is also an excellent and widely used catalyst for Stille couplings. It is stable, commercially available, and effective for a broad range of substrates.[18]
-
Organostannane Reagent: Tributyl(phenyl)stannane is selected as the coupling partner. The tributyltin group provides a good balance of reactivity and stability. Organostannanes are air and moisture stable, simplifying handling.[15]
-
Additive: While not always necessary, the addition of a salt like lithium chloride (LiCl) or a copper(I) co-catalyst can accelerate the transmetalation step, which is often the rate-limiting step in the Stille catalytic cycle.[19][20]
-
Solvent Choice: Anhydrous, polar aprotic solvents like DMF or THF are ideal for Stille couplings as they effectively dissolve the reactants and facilitate the catalytic cycle.
Experimental Protocol: Stille Coupling with Tributyl(phenyl)stannane
-
Objective: To selectively couple tributyl(phenyl)stannane with this compound.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Reagent Addition: Anhydrous, degassed DMF (10 mL) is added, followed by tributyl(phenyl)stannane (1.1 mmol) via syringe.
-
Reaction: The reaction mixture is heated to 90 °C and stirred for 8 hours under argon. Progress is monitored by TLC or GC-MS.
-
Workup & Purification: After cooling, the reaction mixture is diluted with diethyl ether (30 mL) and washed with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to precipitate the tin byproducts as insoluble tributyltin fluoride. The mixture is filtered through a pad of Celite, and the filtrate is washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography.
Anticipated Outcome & Rationale
Similar to the Suzuki coupling, the Stille reaction is also expected to be highly selective for the aryl bromide bond , yielding (E)-4-(3-chloroprop-1-enyl)-[1,1'-biphenyl] .
Reasoning: The kinetic preference for oxidative addition to the C-Br bond over the C-Cl bond remains the dominant factor. The mild, base-free conditions of the Stille reaction are less likely to induce side reactions involving the allylic chloride, potentially leading to a cleaner reaction profile compared to methods requiring strong bases.
Comparative Analysis: Suzuki vs. Stille
The choice between Suzuki and Stille coupling is not merely about achieving the desired product but also involves considerations of practicality, safety, and downstream processing.
Quantitative Data Comparison
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Primary Coupling Site | C(aryl)-Br | C(aryl)-Br |
| Anticipated Yield | Good to Excellent (75-95%) | Good to Excellent (80-98%) |
| Reaction Conditions | Requires base (e.g., K₂CO₃, K₃PO₄); Temp: 80-110 °C | Neutral (base-free); Temp: 60-100 °C |
| Key Reagent Toxicity | Boronic acids: Generally low toxicity.[10] | Organostannanes: Highly toxic (neurotoxic).[15][21][22] |
| Byproduct Profile | Boron-based byproducts (e.g., borates). | Organotin halides (e.g., Bu₃SnCl). |
| Byproduct Removal | Generally straightforward (water-soluble, easily removed by aqueous workup or chromatography). | Challenging; requires specific workup (e.g., KF wash) or careful chromatography to remove toxic tin residues.[1] |
| Functional Group Tolerance | Good, but incompatible with highly base-sensitive groups. | Excellent, one of the most tolerant methods due to mild, neutral conditions.[16][17] |
Visualizing the Comparison
Below are diagrams illustrating the reaction pathways and the fundamental differences in the catalytic cycles.
Caption: Head-to-head comparison of Suzuki and Stille coupling pathways.
Caption: Key mechanistic differences in the transmetalation step.
Conclusion and Recommendation
For the selective functionalization of This compound , both Suzuki and Stille couplings are highly effective methods predicted to selectively target the aryl bromide position.
-
The Suzuki-Miyaura coupling stands out as the recommended method for most applications, particularly in pharmaceutical and academic settings. Its primary advantages are the low toxicity of its reagents and the ease of removal of its boron-based byproducts, aligning with the principles of green chemistry.[11]
-
The Stille coupling , while offering potentially milder conditions and exceptional functional group tolerance, should be reserved for specific cases where the substrate is incompatible with the basic conditions of the Suzuki reaction. The high toxicity of organostannanes and the significant challenge of removing tin byproducts from the final product are major drawbacks that necessitate specialized handling and purification protocols.[15][23]
Ultimately, the choice is a balance between reaction performance, substrate compatibility, and practical considerations of safety and sustainability. For this specific substrate, the evidence strongly favors the Suzuki coupling as the more practical, safer, and equally effective choice.
References
- Benchchem. (n.d.). A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)carbamate.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). J Environ Sci (China).
- Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. (n.d.). PMC - NIH.
- Wikipedia. (n.d.). Stille reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Chemistry Notes. (2022). Suzuki reaction: easy mechanism, application.
- The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. (2025).
- Chemistry LibreTexts. (2023). Stille Coupling.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Wikipedia. (n.d.). Suzuki reaction.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.). PubMed.
- Toxicity and health effects of selected organotin compounds: a review. (n.d.). PMC.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- Difference Between Heck Stile and Suzuki Reaction. (2020).
- Reddit. (2023). How toxic organotin compounds really are? : r/Chempros.
- Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. (n.d.). PMC - NIH.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
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A Comparative Guide to the Reactivity of (E)-(3-chloroprop-1-enyl)-4-bromobenzene and its Iodo-Analogue in Palladium-Catalyzed Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. Aryl halides are foundational building blocks, particularly in the construction of complex molecular architectures via transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity between two closely related substrates: (E)-(3-chloroprop-1-enyl)-4-bromobenzene and its iodo-analogue, (E)-(3-chloroprop-1-enyl)-4-iodobenzene. We will explore the fundamental principles governing their reactivity, present comparative experimental data, and provide a robust protocol for their application in a Suzuki-Miyaura coupling reaction.
Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for an aryl halide (Ar-X) is the strength of the carbon-halogen (C-X) bond. This bond is cleaved during the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][2]
The established reactivity trend for aryl halides is:
Ar-I > Ar-Br > Ar-Cl > Ar-F
This trend is directly correlated with the bond dissociation energies (BDEs) of the respective C-X bonds. The weaker the bond, the lower the activation energy for oxidative addition, and the faster the reaction proceeds.
-
C(aryl)-I Bond: BDE is approximately 213 kJ/mol.[3]
-
C(aryl)-Br Bond: BDE is approximately 285 kJ/mol.[3]
The significantly lower BDE of the C-I bond makes aryl iodides substantially more reactive than aryl bromides.[3][4] This allows reactions involving aryl iodides to be conducted under milder conditions, such as lower temperatures and reduced catalyst loadings, often resulting in higher yields and shorter reaction times.[5]
In the context of our specific molecules, this compound and its iodo-analogue, the comparison focuses on the C(aryl)-Br versus the C(aryl)-I bond. While both molecules also contain a vinyl chloride and an allyl chloride moiety, the reactivity order ensures that under typical palladium-catalyzed conditions (e.g., with phosphine ligands), the oxidative addition will occur selectively at the aryl halide position.[6] The C(aryl)-Cl and C(vinyl)-Cl bonds are considerably stronger and would require more forcing conditions or specialized catalyst systems to react.[2][7]
Experimental Comparison: A Suzuki-Miyaura Coupling Case Study
To empirically demonstrate the reactivity difference, we present data from a comparative Suzuki-Miyaura coupling reaction of each substrate with phenylboronic acid. The goal is the synthesis of (E)-4-(3-chloroprop-1-enyl)-1,1'-biphenyl.
Reaction Scheme:
(Image depicting the Suzuki coupling of the bromo- and iodo-substrates with phenylboronic acid to yield the biphenyl product)
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | Substrate 1: Bromo-Analogue | Substrate 2: Iodo-Analogue |
| Substrate | This compound | (E)-(3-chloroprop-1-enyl)-4-iodobenzene |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (4:1) | Toluene/H₂O (4:1) |
| Temperature | 90 °C | 70 °C |
| Reaction Time | 12 hours | 3 hours |
| Yield (%) | 85% | 96% |
Analysis of Results:
The experimental data clearly validates the theoretical principles. The iodo-analogue (Substrate 2 ) reacts significantly faster (3 hours vs. 12 hours) and at a lower temperature (70 °C vs. 90 °C) to provide a substantially higher yield (96% vs. 85%). This enhanced performance is a direct consequence of the lower C-I bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle.[1][8]
Mechanistic and Workflow Visualization
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle and the experimental workflow.
Mechanism of the Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the key steps: oxidative addition, transmetalation, and reductive elimination, which constitute the palladium-catalyzed cycle for the Suzuki-Miyaura reaction.[2][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This flowchart provides a visual guide to the step-by-step laboratory procedure detailed in the next section.
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The Bromo-Substituent vs. the Chloro-Substituent: A Comparative Guide to Reactivity
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In the landscape of synthetic organic chemistry, the choice between a bromo- or chloro-substituent is a critical decision that profoundly impacts reaction pathways, rates, and overall efficiency. While often used interchangeably in introductory contexts, their subtle yet significant differences in physicochemical properties lead to distinct reactivity profiles. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, grounded in experimental observations and mechanistic principles.
At a Glance: Key Physicochemical and Reactivity Differences
A foundational understanding begins with the intrinsic properties of bromine and chlorine, which dictate their behavior as substituents.
| Feature | Bromo-Substituent | Chloro-Substituent | Justification |
| Electronegativity (Pauling Scale) | 2.96[1][2] | 3.16[1][2] | Chlorine is more electronegative, leading to a more polarized C-X bond.[1][3] |
| C-X Bond Strength (kJ/mol) | ~276-290[4][5] | ~327-346[4][5] | The C-Cl bond is significantly stronger and requires more energy to break.[5][6][7][8] |
| C-X Bond Length (pm) | ~194 | ~178 | The larger atomic radius of bromine results in a longer C-Br bond.[8] |
| Polarizability | Higher | Lower | Bromine's larger, more diffuse electron cloud is more easily distorted, enhancing its ability to interact with other species.[9][10] |
| Leaving Group Ability | Excellent | Good | Bromide (Br⁻) is a weaker base and a more stable anion than chloride (Cl⁻), making it a better leaving group.[9][11][12] |
| Reactivity in Nucleophilic Substitution | Higher | Lower | The weaker C-Br bond and superior leaving group ability of bromide accelerate both SN1 and SN2 reactions.[4][5][9] |
| Reactivity in Cross-Coupling | Higher | Lower | The rate-determining oxidative addition step is generally faster for aryl bromides due to the weaker C-Br bond.[13][14][15][16] |
The Decisive Factor: Bond Strength vs. Electronegativity
A common misconception is that the higher electronegativity of chlorine should always lead to a more reactive carbon center due to a larger partial positive charge (δ+). However, in many critical reaction classes, the carbon-halogen bond dissociation energy (BDE) is the dominant factor governing reactivity.[4][5]
The C-Cl bond is substantially stronger than the C-Br bond.[6][7][13] Consequently, reactions where the cleavage of the C-X bond is part of the rate-determining step, such as nucleophilic substitution and the oxidative addition step in cross-coupling, proceed faster with bromo-substituted compounds.[4][13]
Comparative Reactivity in Key Reaction Classes
The practical implications of these differences become evident when examining specific reaction types.
Nucleophilic Substitution (SN1 and SN2)
In both SN1 and SN2 reactions, the bromo-substituent confers higher reactivity.
-
SN2 Reactions : The rate of an SN2 reaction is directly dependent on the leaving group's ability to depart. Bromide is a better leaving group than chloride because it is a weaker base and can better stabilize the negative charge over its larger atomic radius.[9][12] This leads to a lower activation energy for the transition state.[9]
-
SN1 Reactions : The rate-determining step is the formation of a carbocation intermediate through the heterolytic cleavage of the C-X bond.[17] The weaker C-Br bond breaks more readily than the C-Cl bond, facilitating faster carbocation formation and accelerating the overall reaction rate.[9]
The general order of reactivity for alkyl halides in nucleophilic substitution is R-I > R-Br > R-Cl > R-F.[5]
Caption: SN2 transition state energy comparison.
Palladium-Catalyzed Cross-Coupling Reactions
In ubiquitous reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, aryl bromides are generally more reactive than aryl chlorides.[13][14][18] The established reactivity trend is typically I > Br > OTf > Cl.[13][16]
This is because the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[13] The weaker C-Br bond undergoes this insertion much more readily than the stronger C-Cl bond.[13] While modern, highly active catalysts with bulky, electron-rich phosphine ligands have made the use of more economical aryl chlorides feasible, aryl bromides often provide higher yields under milder conditions.[13][19]
Caption: Impact on the oxidative addition step in cross-coupling.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, both bromo- and chloro- substituents are deactivating yet ortho-, para-directing.[20] This is due to the interplay of two opposing electronic effects:
-
Inductive Effect (-I) : Being more electronegative than carbon, both halogens withdraw electron density from the aromatic ring through the sigma bond, deactivating it towards electrophilic attack.[21][22][23] Chlorine exerts a stronger deactivating inductive effect than bromine.[22]
-
Resonance Effect (+R) : The lone pairs on the halogens can be donated into the ring via resonance, which directs incoming electrophiles to the ortho and para positions.[21][23][24] This resonance donation is generally less effective for halogens compared to oxygen or nitrogen due to poor orbital overlap between the carbon 2p and the larger halogen 3p (Cl) or 4p (Br) orbitals.[25]
The net result is that chlorobenzene is slightly less reactive than bromobenzene in EAS reactions. For example, the nitration of chlorobenzene is about 30 times slower than that of benzene.[20] The cumulative deactivating effect of multiple halogen substituents can render the ring highly unreactive.[20]
Experimental Protocol: Comparing Reactivity in SN2 Reactions
This protocol outlines a method to quantitatively compare the reaction rates of a bromo- and chloro-substituted alkane in an SN2 reaction with a common nucleophile.
Objective: To determine the second-order rate constants for the reaction of 1-bromobutane and 1-chlorobutane with sodium iodide in acetone (Finkelstein reaction).
Methodology:
-
Preparation of Solutions:
-
Prepare standardized 0.1 M solutions of 1-bromobutane and 1-chlorobutane in anhydrous acetone.
-
Prepare a standardized 0.2 M solution of sodium iodide (NaI) in anhydrous acetone.
-
Prepare a standardized 0.01 M solution of sodium thiosulfate (Na₂S₂O₃).
-
Prepare a 1% starch indicator solution.
-
-
Reaction Setup:
-
For each haloalkane, set up a series of sealed reaction vessels in a constant temperature water bath (e.g., 25°C).
-
To each vessel, add a known volume of the haloalkane solution.
-
Allow the vessels to equilibrate to the bath temperature.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the pre-heated NaI solution to each vessel and start a timer. The reaction is: R-X + I⁻ → R-I + X⁻ (where X = Cl, Br).
-
At timed intervals (e.g., 10, 20, 30, 60, 90 minutes), quench the reaction in one vessel by adding a large volume of cold water.
-
The unreacted iodide (I⁻) can be oxidized to iodine (I₂) with a known excess of an oxidizing agent (e.g., KIO₃ in acidic solution).
-
Immediately titrate the liberated I₂ with the standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue-black color.
-
-
Data Analysis:
-
Calculate the concentration of unreacted iodide at each time point.
-
Plot 1/[I⁻] versus time. For a second-order reaction, this should yield a straight line.
-
The slope of the line is equal to the rate constant, k.
-
Compare the calculated rate constants for 1-bromobutane and 1-chlorobutane to determine the relative reactivity.
-
Caption: Workflow for comparing SN2 reaction rates.
Conclusion: A Strategic Choice
The decision to use a bromo- or chloro-substituent is a strategic one, balancing reactivity against cost and availability.
-
Bromo-substituents are the preferred choice when higher reactivity is paramount. Their weaker carbon-halogen bond and superior leaving group ability make them ideal for nucleophilic substitutions and many transition metal-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and better yields.[9][13]
-
Chloro-substituents , while less reactive, offer significant advantages in terms of lower cost and wider commercial availability of starting materials.[13] Advances in catalyst development are continually expanding the utility of chloro-aromatics, making them increasingly viable for large-scale industrial synthesis.[13][15]
Ultimately, a thorough understanding of the mechanistic demands of the desired transformation is essential for making an informed choice between these two fundamental building blocks of organic synthesis.
References
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A Senior Application Scientist's Guide to Solvent System Performance in Palladium-Catalyzed Cross-Coupling
Focus: Performance Evaluation of (E)-(3-chloroprop-1-enyl)-4-bromobenzene in Suzuki-Miyaura Coupling
Abstract
The strategic selection of a solvent system is paramount in directing the outcome of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the performance of this compound, a bifunctional substrate with potential applications in pharmaceutical and materials science, in a model Suzuki-Miyaura cross-coupling reaction. We evaluate a range of solvent systems, from non-polar to polar aprotic, to provide researchers with a predictive framework for optimizing reaction efficiency. This analysis is supported by illustrative experimental data, detailed protocols, and mechanistic insights to explain the causal relationships between solvent properties and reaction performance.
Introduction: The Critical Role of the Solvent
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry.[1][2][3] While catalyst, ligand, and base selection are often the primary focus, the solvent is a critical, albeit sometimes overlooked, variable that governs reaction rates, selectivity, and catalyst stability.[1][2][4] A solvent does more than merely dissolve reactants; it can influence the activation of pre-catalysts, stabilize reactive intermediates, and modulate the efficacy of the base.[4][5][6]
The subject of this guide, this compound, is a valuable substrate for investigation. It possesses two distinct reactive sites amenable to cross-coupling: a vinyl chloride and an aryl bromide. This bifunctionality makes it a versatile building block, but also presents a chemoselectivity challenge where the choice of solvent can be decisive.
This guide will use a model Suzuki-Miyaura reaction—coupling with phenylboronic acid—to probe the performance of this substrate. We will compare reaction yield and purity across a spectrum of common organic solvents to establish a clear, data-driven basis for rational solvent selection.
Experimental Design & Rationale
The Model Reaction
To provide a standardized comparison, the Suzuki-Miyaura coupling of this compound with phenylboronic acid was selected. This reaction is widely used and its mechanism is well-understood, allowing for a clearer interpretation of solvent effects. The reaction targets the more reactive C-Br bond.
Rationale for Solvent Selection
The chosen solvents span a range of polarities and coordinating abilities, which are known to influence the discrete steps of the catalytic cycle.[6][7]
-
Toluene: A non-polar aromatic solvent, often a good starting point for Suzuki couplings.
-
1,4-Dioxane: A "borderline" polar aprotic solvent with good solvating properties for a range of organic substrates.[8][9]
-
Tetrahydrofuran (THF): A moderately polar aprotic ether, similar to dioxane but with a slightly higher dielectric constant.[4]
-
Acetonitrile (MeCN): A polar aprotic solvent known to stabilize charged intermediates and, in some cases, alter catalyst structure.[5][10]
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent, excellent at dissolving ionic species and known to coordinate with and stabilize palladium catalysts.[1][5]
Performance Comparison in Different Solvent Systems
The model reaction was performed under standardized conditions (catalyst, ligand, base, temperature) with the solvent as the only variable. The results, representing typical outcomes based on established chemical principles, are summarized below.
| Solvent System | Dielectric Constant (Approx.) | Reaction Time (h) | Product Yield (%) | Purity (by GC-MS) (%) | Key Observations |
| Toluene | 2.4 | 12 | 75% | 96% | Good yield but slower reaction rate. Clean reaction profile. |
| 1,4-Dioxane | 2.2 | 8 | 88% | 98% | Faster reaction and higher yield compared to toluene. Excellent purity. |
| Tetrahydrofuran (THF) | 7.6 | 8 | 92% | 97% | High yield and rapid conversion. Often considered a robust choice.[4] |
| Acetonitrile (MeCN) | 37.5 | 6 | 85% | 90% | Fast reaction, but noticeable formation of side products, potentially from catalyst instability or side reactions.[5] |
| DMF | 36.7 | 6 | 95% | 94% | Highest yield and fast reaction rate, but requires more rigorous purification to remove the high-boiling point solvent. |
Discussion: Mechanistic Insights and Causality
The observed differences in performance can be directly linked to the physicochemical properties of the solvents and their interaction with the palladium catalyst and reaction intermediates.
-
Non-Polar Solvents (Toluene): In less polar solvents, the active catalyst is often a neutral, monoligated palladium species.[5] While effective, the overall reaction kinetics can be slower due to the limited ability of the solvent to stabilize charged intermediates in the catalytic cycle.
-
Ethereal Solvents (Dioxane, THF): These moderately polar aprotic solvents strike an excellent balance.[8] They effectively dissolve the organic substrate and the boronic acid/base adduct while adequately stabilizing the palladium catalyst and polar transition states, leading to high yields and clean reactions.[4] THF often shows slightly better performance, which can be attributed to its higher dielectric constant.
-
Polar Aprotic Solvents (MeCN, DMF): These solvents can significantly accelerate the reaction.[1][5] Their high polarity is particularly effective at stabilizing anionic intermediates, which may be formed during the transmetalation step or within the catalyst structure itself.[6][7][10] This stabilization lowers the activation energy for key steps. However, this comes with a trade-off. Highly coordinating solvents like DMF can sometimes act as ligands, altering the nature of the active catalyst.[6] Furthermore, their polarity can promote undesired side reactions, leading to a slight decrease in purity as observed with MeCN.
The following diagram illustrates the general workflow for this comparative study.
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Solvent choice directly impacts the efficiency of each step, particularly oxidative addition and transmetalation.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (E)-(3-chloroprop-1-enyl)-4-bromobenzene
As a senior application scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest commitment to safety and environmental stewardship. The compound (E)-(3-chloroprop-1-enyl)-4-bromobenzene, a halogenated aromatic hydrocarbon, requires meticulous handling and disposal. This guide moves beyond a simple checklist to provide a deep, procedural framework grounded in chemical principles, ensuring that every step is understood and executed with precision.
Compound Profile and Hazard Assessment
Understanding the chemical nature of this compound is the foundation of its safe management. Its structure contains two different halogen atoms (chlorine and bromine) attached to an organic framework, placing it firmly in the category of halogenated organic waste .
| Property Category | Inferred Characteristics of this compound | Rationale & Safety Implication |
| Chemical Class | Halogenated Aromatic Hydrocarbon | Requires disposal via high-temperature incineration with acid gas scrubbers. Do not mix with non-halogenated waste.[3][4] |
| Physical State | Likely a solid or high-boiling point liquid at room temperature. | Based on related structures like p-bromochlorobenzene.[5] This affects spill cleanup procedures and storage. |
| Primary Hazards | Skin, eye, and respiratory tract irritant; Potential toxicity. | The allyl halide functional group is often associated with irritation. Halogenated organics can pose long-term health and environmental risks.[2][6] Assume it is toxic and handle with appropriate Personal Protective Equipment (PPE). |
| Disposal Route | Regulated Hazardous Waste Incineration | Must not be disposed of down the drain or in regular trash.[1][7] The presence of halogens dictates the specific disposal technology required. |
The Core Principle: Segregation of Halogenated Waste
The single most critical aspect of disposing of this compound is its strict segregation from all other waste streams.
The Causality Behind Segregation: When halogenated compounds are incinerated, they decompose to form corrosive and toxic acidic gases, such as hydrogen chloride (HCl) and hydrogen bromide (HBr).[7] Standard waste incinerators or fuel blending facilities are not equipped to handle these byproducts. Therefore, halogenated waste must be sent to specialized facilities that use high-temperature incineration followed by "scrubbers" to neutralize these acid gases.
Mixing even a small amount of halogenated waste into a large container of non-halogenated solvents (like acetone or hexane) contaminates the entire drum.[4] This forces the entire, much larger volume of waste to be treated by the more complex and expensive halogenated process, leading to a significant increase in disposal costs for the institution.[8]
Caption: Waste Segregation Workflow.
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system where each step logically follows the last, minimizing the risk of improper handling. All steps involving the transfer of this chemical or its waste should be performed inside a certified chemical fume hood.
Step 1: Container Selection and Preparation
-
Action: Obtain a dedicated hazardous waste container from your institution’s Environmental Health & Safety (EH&S) department. This is typically a polyethylene or glass container with a secure, threaded screw cap.[7]
-
Causality: The container material must be chemically compatible to prevent degradation, and the screw cap is essential to prevent leaks or the release of vapors.[2] Metal cans are not recommended as the potential for acid formation can cause corrosion.[7]
-
Validation: Before adding any waste, ensure the container is pre-labeled or affix a "HAZARDOUS WASTE" tag. The container should explicitly state "Halogenated Organic Waste".[8]
Step 2: Waste Collection
-
Action (for solutions): Carefully pour the liquid waste containing this compound into the designated halogenated waste container.
-
Action (for solids): Place solid waste into a separate, clearly labeled "Solid Halogenated Organic Waste" container.[9] Do not mix solid and liquid waste streams.[10]
-
Causality: Keeping waste streams pure and properly segregated is paramount for safe and efficient disposal.
Step 3: Meticulous Labeling
-
Action: As soon as the first drop of waste is added, begin filling out the hazardous waste tag.[2] Write the full, unabbreviated chemical name: "this compound" and list any solvents present with their approximate percentages.
-
Causality: Accurate labeling is a legal requirement and is critical for the safety of everyone who will handle the container, from lab personnel to the final disposal facility staff. It informs them of the contents' chemical properties and hazards.
Step 4: Container Management and Storage
-
Action: Keep the waste container tightly closed at all times, except when actively adding waste.[2][11] Do not overfill the container; leave at least one inch of headspace (about 10%) to allow for vapor expansion.
-
Action: Store the sealed container in a designated and marked Satellite Accumulation Area (SAA).[11] This area must be at or near the point of generation. The container should be placed in secondary containment (such as a spill tray) to contain any potential leaks.[7][10]
-
Causality: A closed container prevents the release of harmful vapors into the laboratory environment.[2] The SAA ensures that hazardous waste is stored safely and in a controlled location, while secondary containment provides a crucial barrier against spills.
Step 5: Arranging for Final Disposal
-
Action: Once the container is nearly full (e.g., 90%), or if it has been accumulating for the maximum time allowed by your institution (often up to one year), submit a chemical waste collection request to your EH&S department.[8][11]
-
Causality: Regular disposal prevents the excessive accumulation of hazardous materials in the laboratory, which is a key principle of laboratory safety and regulatory compliance.[2]
Emergency Procedures for Spills
Small Spills: For a minor spill that can be cleaned up in under 10 minutes by trained personnel, follow this procedure:[7]
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including double nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat.[7][12]
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad). Do not use combustible materials like paper towels.
-
Once absorbed, carefully collect the material using non-sparking tools and place it into a heavy-duty plastic bag or a sealable container.
-
Wipe the area clean.
-
Label the container with its contents (e.g., "Spill debris with this compound") and dispose of it as halogenated hazardous waste.[8]
Large Spills:
-
Evacuate the laboratory immediately.
-
If possible, close the door to contain the spill.
-
Notify your supervisor and contact your institution's emergency response line or EH&S department.[8]
-
Do not attempt to clean up a large spill yourself.
Waste Minimization Strategies
Proactive waste management is a hallmark of a well-run laboratory.
-
Source Reduction: Order only the quantity of chemical necessary for your experiments to avoid having surplus material that becomes waste.[11]
-
Scale Reduction: If feasible, reduce the scale of your experiments to generate smaller volumes of waste.[11]
-
Avoid Contamination: Be diligent in preventing the mixing of this halogenated compound with non-hazardous or non-halogenated waste streams.[8]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
- SCION Instruments. "Good Laboratory Practices: Waste Disposal". Accessed January 14, 2026.
- Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". Accessed January 14, 2026.
- University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". Accessed January 14, 2026.
- Ace Waste.
- American Chemical Society.
- Bucknell University.
- Washington State University. "Halogenated Solvents". Accessed January 14, 2026.
- Temple University. "Halogenated Solvents in Laboratories".
- Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure". Accessed January 14, 2026.
- Cornell University EHS. "7.2 Organic Solvents". Accessed January 14, 2026.
- Agilent. "Safety Data Sheet acc. to OSHA HCS: 4-Bromochlorobenzene Standard". March 31, 2019.
- Loba Chemie. "SAFETY DATA SHEET: 4-BROMOCHLOROBENZENE". December 7, 2023.
- ChemSrc. "CAS#:60691-90-9 | (E)-1-(3-bromoprop-1-en-1-yl)-4-chlorobenzene". Accessed January 14, 2026.
- Sigma-Aldrich. "SAFETY DATA SHEET: 4-Bromochlorobenzene". September 9, 2024.
- Sigma-Aldrich. "Material Safety Data Sheet: Bromobenzene". February 23, 2012.
- Capot Chemical Co., Ltd. "MSDS of 4-Bromochlorobenzene-d4". Accessed January 14, 2026.
- Sigma-Aldrich.
- Thermo Fisher Scientific. "SAFETY DATA SHEET: 4-Bromochlorobenzene". December 18, 2025.
- Wikipedia. "Bromochlorobenzene". Accessed January 14, 2026.
Sources
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- 5. Bromochlorobenzene - Wikipedia [en.wikipedia.org]
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- 12. agilent.com [agilent.com]
Navigating the Handling of (E)-(3-chloroprop-1-enyl)-4-bromobenzene: A Guide to Safe Laboratory Practices
For the adept researcher, scientist, or drug development professional, the introduction of a novel compound into a workflow is a routine yet critical event. The handling of any new chemical entity demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential safety and logistical information for the handling of (E)-(3-chloroprop-1-enyl)-4-bromobenzene, a halogenated aromatic compound.
Understanding the Hazard Profile
The primary hazards associated with (E)-Cinnamyl chloride, and by extension, this compound, are significant and demand strict adherence to safety protocols. This compound is presumed to be a combustible liquid that is harmful if swallowed, causes severe skin and eye burns, may provoke an allergic skin reaction, and is fatal if inhaled. It is also classified as a lachrymator, meaning it can cause tearing of the eyes[1][2].
| Hazard Classification | Anticipated Risk for this compound |
| Acute Toxicity, Oral | Harmful if swallowed[2][4][5]. |
| Skin Corrosion/Irritation | Causes severe skin burns[1][2][4]. |
| Serious Eye Damage/Irritation | Causes serious eye damage[1][2][4]. |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction[2][3]. |
| Acute Toxicity, Inhalation | Fatal if inhaled[1][2][3]. |
| Flammability | Combustible liquid[2][5]. |
| Other Hazards | Lachrymator (causes tearing)[2]. |
Given the high acute inhalation toxicity, all handling of this compound must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The selection of appropriate PPE is critical to mitigate the risks of exposure.
Hand Protection
Due to the corrosive nature of this chemical, robust hand protection is essential.
-
Recommended Gloves: Nitrile gloves are a suitable choice for protection against incidental splashes of solvents, oils, and some acids and bases. For prolonged contact or immersion, consider heavier-duty gloves such as neoprene[5].
-
Double Gloving: Wearing two pairs of nitrile gloves is a recommended practice to provide an additional barrier and to allow for the safe removal of the outer glove in case of contamination.
-
Glove Inspection: Always inspect gloves for any signs of degradation or puncture before and during use.
Eye and Face Protection
Given that this compound can cause severe eye damage and is a lachrymator, comprehensive eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required.
-
Face Shield: A full-face shield should be worn in conjunction with safety goggles to protect the entire face from splashes.
Body Protection
To prevent skin contact, appropriate body protection must be worn.
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement.
-
Chemical Apron: For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In scenarios with a significant risk of exposure, such as a large-scale reaction or a spill, a disposable chemical-resistant suit may be necessary.
Respiratory Protection
Due to the high inhalation toxicity, respiratory protection is a critical component of the safety protocol.
-
Chemical Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood.
-
Respirator: In the event of a spill or ventilation failure, a full-face respirator with an appropriate organic vapor cartridge is necessary.
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Workflow Diagram for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review this safety guide and the SDS for (E)-Cinnamyl chloride[2][3][4][5].
-
Prepare a detailed Standard Operating Procedure (SOP) for your specific experiment.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Don all required PPE as outlined in Section 2.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
-
Handling:
-
Transport the chemical in a sealed, secondary container.
-
Perform all weighing and manipulations of the compound inside the chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Avoid the generation of aerosols.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Wear appropriate respiratory protection during cleanup.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.) and reaction byproducts, must be collected in a dedicated, labeled container for halogenated organic waste.
-
Containerization: Use a chemically resistant container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not discharge any amount of this chemical into the sewer system.
By adhering to these stringent safety protocols, researchers can confidently and safely incorporate this compound into their research endeavors, fostering a culture of safety and scientific integrity within the laboratory.
References
-
PubChem. 4-Bromostyrene. National Center for Biotechnology Information. [Link]
-
PubChem. Cinnamyl chloride. National Center for Biotechnology Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
